molecular formula C11H9N7 B043431 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline CAS No. 120018-43-1

2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline

カタログ番号: B043431
CAS番号: 120018-43-1
分子量: 239.24 g/mol
InChIキー: BHRZXQKNDINQJI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline is a sophisticated chemical tool primarily employed in the study of DNA adduct formation and mutagenesis. As a derivative of the heterocyclic aromatic amine (HAA) IQ-type compounds, which are formed during the high-temperature cooking of proteinaceous foods, this azido-functionalized analog serves as a critical probe for investigating metabolic activation pathways. The azido group provides a versatile handle for bioorthogonal click chemistry, enabling researchers to conjugate the compound to fluorescent tags, affinity beads, or other reporter molecules. This allows for the precise tracking, isolation, and characterization of DNA and protein adducts, facilitating a deeper understanding of the molecular mechanisms underlying HAA-induced carcinogenesis. Its specific research value lies in its application for profiling the specificity of DNA damage, studying repair enzyme kinetics, and screening for potential chemopreventive agents that can block adduct formation. This compound is essential for toxicological studies, cancer research, and elucidating the structure-activity relationships of dietary and environmental mutagens.

特性

IUPAC Name

2-azido-3,8-dimethylimidazo[4,5-f]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N7/c1-6-5-13-7-3-4-8-10(9(7)14-6)15-11(16-17-12)18(8)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRZXQKNDINQJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80152657
Record name 3H-Imidazo(4,5-f)quinoxaline, 2-azido-3,8-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80152657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120018-43-1
Record name 3H-Imidazo(4,5-f)quinoxaline, 2-azido-3,8-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120018431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-Imidazo(4,5-f)quinoxaline, 2-azido-3,8-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80152657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Comprehensive Technical Guide: Synthesis of 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline (2-Azido-MeIQx) is a specialized photoaffinity probe derived from the potent food mutagen MeIQx. It serves as a critical tool in molecular toxicology for mapping the binding sites of heterocyclic amines (HCAs) on DNA and proteins. Upon ultraviolet irradiation, the azido moiety undergoes photolysis to generate a highly reactive nitrene intermediate, which covalently inserts into adjacent biomolecules, allowing for the precise identification of interaction domains.

This guide details the preparative synthesis of 2-Azido-MeIQx from its parent amine, MeIQx. Unlike micro-scale mechanistic studies, this protocol focuses on isolation and purification for downstream applications.

Safety & Hazard Protocols (Critical)

Warning : This synthesis involves handling carcinogens and potentially explosive azides .

  • Carcinogenicity : MeIQx and its derivatives are Group 2B carcinogens.[1] All weighing and transfers must occur in a laminar flow hood or glovebox. Double-gloving (Nitrile) is mandatory.

  • Azide Hazards : Sodium azide (

    
    ) is acutely toxic and can form explosive heavy metal azides. Use Teflon-coated spatulas ; avoid metal contact. Do not concentrate azide solutions to dryness near heat sources.
    
  • Light Sensitivity : The product is photo-labile. All reactions and purification steps must be performed under amber light or in vessels wrapped in aluminum foil.

Retrosynthetic Analysis & Strategy

The synthesis relies on a Sandmeyer-type substitution , converting the C2-amino group of the imidazoquinoxaline scaffold into an azide via a diazonium (or N-nitroso) intermediate.

Reaction Scheme:

  • Protonation : Solubilization of MeIQx in acidic media.

  • Diazotization : Reaction with sodium nitrite (

    
    ) to generate the electrophilic diazonium species.
    
  • Azidation : Nucleophilic attack by the azide ion (

    
    ) to displace the diazonium group.
    

Synthesispathway cluster_0 Synthetic Phase (Dark) cluster_1 Application Phase MeIQx MeIQx (2-Amino-3,8-dimethyl...) Diazonium Diazonium / N-Nitroso Intermediate MeIQx->Diazonium + NaNO2 Acid Acidic Medium (HCl/H2SO4, 0°C) Acid->Diazonium Product 2-Azido-MeIQx (Yellow Solid) Diazonium->Product + NaN3 (- N2 gas) Azide Sodium Azide (NaN3) Azide->Product Nitrene Nitrene Radical (Highly Reactive) Product->Nitrene hv (UV Light) DNA DNA/Protein Adduct Nitrene->DNA Covalent Insertion

Caption: Logical flow of 2-Azido-MeIQx synthesis and its subsequent photo-activation pathway.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )EquivalentsRole
MeIQx 213.241.0Starting Material
Sodium Nitrite (

)
69.001.2Diazotizing Agent
Sodium Azide (

)
65.011.5Nucleophile
Hydrochloric Acid (1 M) -SolventProton Source
Urea 60.060.5Quencher (excess

)
Step-by-Step Methodology

Step 1: Solubilization and Acidification

  • In a 25 mL round-bottom flask wrapped in aluminum foil, dissolve MeIQx (50 mg, 0.23 mmol) in 1 M HCl (2.0 mL) .

  • Cool the yellow solution to 0°C using an ice-water bath. Ensure the temperature remains below 4°C to prevent decomposition of the diazonium intermediate.

Step 2: Diazotization

  • Prepare a stock solution of

    
      (20 mg in 0.5 mL water).
    
  • Add the

    
     solution dropwise to the stirred MeIQx solution over 5 minutes.
    
  • Observation : The solution may darken slightly. Stir at 0°C for 30 minutes .

    • Mechanistic Note: This generates the electrophilic diazonium species. In less acidic buffers (pH 2), the N-nitroso amine (

      
      ) may precipitate; in 1 M HCl, the diazonium form is favored.
      

Step 3: Azidation (The Sandmeyer Step)

  • Prepare a solution of

    
      (25 mg, 0.38 mmol) in 0.5 mL water.
    
  • Add the azide solution dropwise to the reaction mixture.

    • Caution : Nitrogen gas (

      
      ) will evolve. Ensure open ventilation.
      
  • Stir at 0°C for 1 hour, then allow the mixture to warm to room temperature (RT) over 2 hours, keeping it in the dark.

Step 4: Workup and Isolation

  • Neutralize the reaction mixture carefully with saturated

    
     solution to pH ~7.0.
    
  • Extract the aqueous layer with Ethyl Acetate (

    
     mL)  or Dichloromethane.
    
  • Combine organic layers, wash with brine, and dry over anhydrous

    
    .
    
  • Filter and concentrate under reduced pressure (Rotavap bath < 30°C) to yield the crude yellow solid.

Step 5: Purification

  • HPLC Purification is recommended for biological grade purity.

    • Column : C18 Reverse Phase (e.g., OD-H or equivalent).

    • Mobile Phase : Gradient of Methanol/Water (10% to 90% MeOH).

    • Detection : UV at 254 nm (monitor briefly to avoid photolysis).

  • Alternatively, recrystallize from cold aqueous methanol if HPLC is unavailable.

Characterization & Quality Control

Physicochemical Properties
PropertyValueNotes
Appearance Yellow crystalline solidTypical of imidazoquinoxalines
Molecular Formula

-
Molecular Weight 239.24 g/mol -
Solubility DMSO, MethanolPoor solubility in water
Spectroscopic Identification
  • Mass Spectrometry (ESI-MS) :

    • Expected

      
      : m/z 240.1 
      
    • Fragment ions may show loss of

      
       (m/z 212).
      
  • UV-Vis Spectroscopy :

    • Distinct absorption bands similar to MeIQx but often red-shifted due to the azido conjugation.

    • Validation: Upon UV irradiation (365 nm), the spectrum should change rapidly, indicating photolysis of the azide.

  • 1H NMR (DMSO-

    
    , 400 MHz) :
    
    • 
       2.70 (s, 3H, C-Me )
      
    • 
       3.75 (s, 3H, N-Me )
      
    • 
       7.6–8.8 (m, Aromatic H, Quinoxaline ring)
      
    • Note: The absence of the broad

      
       signal (usually ~7.0 ppm in MeIQx) confirms conversion to the azide.
      

Applications in Research

The synthesized 2-Azido-MeIQx is primarily used for Photoaffinity Labeling .

  • DNA Binding Studies :

    • Incubate 2-Azido-MeIQx with DNA at pH 7.4.

    • Irradiate with UV light (300–365 nm).[2]

    • The generated nitrene inserts into guanine residues (specifically C8), mimicking the metabolic activation of MeIQx by CYP1A2.

  • Protein Interaction :

    • Used to identify cytosolic receptors or enzymes (e.g., Acetyltransferases) that bind the mutagen before activation.

References

  • Lakshmi, V. M., et al. (2006). "Stability and Reactivity of 2-Nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline."[3] Chemical Research in Toxicology. Link

    • Core reference for the azidation mechanism via nitroso/diazonium intermedi
  • Kasai, H., et al. (1981). "Structure of a potent mutagen isolated from fried beef." Chemistry Letters. Link

    • Foundational text on the structure and synthesis of the parent MeIQx.
  • Turesky, R. J. (2005). "Heterocyclic Aromatic Amines: Metabolism, DNA Adduct Formation, and Molecular Epidemiology." Drug Metabolism Reviews. Link

    • Context on DNA adduct formation relevant to the azido-probe mechanism.
  • Wild, D., & Dirr, A. (1989). "Mutagenic nitrenes: efficient induction of the 'frameshift' isoalleles... by azido-analogs." Mutagenesis. Link

    • Describes the utility of azido-analogs in mutagenicity testing.

Sources

2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Properties, Synthesis, and Photoaffinity Applications[1][2][3][4][5][6]

Executive Summary

2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline (2-Azido-MeIQx) is a synthetic derivative of the heterocyclic amine mutagen MeIQx. Unlike its parent compound, which requires metabolic activation (N-hydroxylation by CYP1A2) to bind DNA, the 2-azido analog functions as a photoaffinity probe . Upon ultraviolet irradiation, the azide moiety decomposes to generate a highly reactive nitrene intermediate capable of covalent insertion into adjacent biomolecules. This guide details the physicochemical properties, synthesis, and application of 2-Azido-MeIQx in mapping the "interactome" of heterocyclic amines.

Chemical Architecture and Properties[4][7]

The transition from the amino-parent (MeIQx) to the azido-derivative fundamentally alters the molecule's reactivity profile, shifting it from a pro-mutagen to a direct-acting photochemical agent.

Comparative Physicochemical Data
PropertyMeIQx (Parent)2-Azido-MeIQx (Probe)
CAS Number 77500-04-0120018-43-1
Molecular Formula


Molecular Weight 213.24 g/mol 239.24 g/mol
Appearance Pale orange/brown crystalsYellow solid (Light Sensitive)
Solubility DMSO, MethanolDMSO, Acetonitrile
Activation Trigger Metabolic (CYP450)Photochemical (UV 300–360 nm)
Reactive Species Nitrenium ion (via ester)Singlet Nitrene
Structural Stability

The imidazo[4,5-f]quinoxaline core is thermally stable, but the C2-azido group imposes strict handling requirements. Aryl azides possess a low activation energy for nitrogen extrusion. Consequently, 2-Azido-MeIQx must be handled under red safety lights to prevent premature photolysis and "dark" background labeling.

Mechanistic Principles: The Nitrene Interface

The utility of 2-Azido-MeIQx relies on the photochemistry of aryl azides. Upon absorption of UV photons, the molecule undergoes rapid decomposition to release molecular nitrogen (


).
  • Photoexcitation: Absorption of UV light (approx. 312 nm) excites the azide to a singlet excited state.

  • Nitrogen Extrusion: The excited azide releases

    
    , generating a Singlet Nitrene  (
    
    
    
    ).
  • Fate of the Nitrene:

    • Insertion (Desired): The electron-deficient singlet nitrene inserts into C-H or N-H bonds of the target protein, forming a permanent covalent crosslink.

    • Ring Expansion (Competitor): The nitrene may rearrange into a dehydroazepine intermediate (a seven-membered ring ketenimine), which reacts with nucleophiles but with lower specificity.

Visualization: Photochemical Activation Pathway

Photoactivation Azide 2-Azido-MeIQx (Ground State) Excited Excited State (Singlet) Azide->Excited UV (312nm) Nitrene Singlet Nitrene (Highly Reactive) Excited->Nitrene -N2 Crosslink Target-Adduct (Covalent Bond) Nitrene->Crosslink C-H Insertion (Target Protein) Azepine Dehydroazepine (Ring Expansion) Nitrene->Azepine Rearrangement (Solvent Quench)

Figure 1: The photochemical cascade of 2-Azido-MeIQx. The singlet nitrene is the critical species for effective photoaffinity labeling.

Synthesis Protocol

Caution: This protocol involves the generation of diazonium intermediates and azides. Perform all steps in a fume hood behind a blast shield.

The synthesis typically employs a Sandmeyer-type displacement reaction starting from the commercially available 2-amino-MeIQx.

Reagents
  • Substrate: 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx).[1][2][3][4][5]

  • Diazotization: Sodium Nitrite (

    
    ), concentrated HCl or 
    
    
    
    .
  • Displacement: Sodium Azide (

    
    ).
    
  • Solvent: 50% Phosphoric acid or aqueous acid mixtures.

Step-by-Step Methodology
  • Solubilization: Dissolve MeIQx (1 eq) in cold acid solution (e.g., 50%

    
    ) at -5°C to 0°C. Ensure complete protonation of the heterocyclic nitrogens.
    
  • Diazotization: Dropwise addition of aqueous

    
     (1.5 eq) while maintaining temperature < 0°C. Stir for 30 minutes. The solution will turn from yellow to a deeper orange/red, indicating diazonium salt formation.
    
  • Azidation: Carefully add aqueous

    
     (2.0 eq) dropwise. Warning: Nitrogen gas evolution will occur.
    
  • Reaction: Allow the mixture to stir at 0°C for 2 hours in the dark .

  • Extraction: Neutralize carefully with

    
     (keep cold) and extract immediately with ethyl acetate or dichloromethane under red light.
    
  • Purification: Flash chromatography (Silica gel) using a gradient of Methanol/Chloroform. Evaporate solvent in vacuo (avoid heat > 40°C).

Application: Proteomic Target Mapping

2-Azido-MeIQx is primarily used to identify cytosolic proteins (like Glutathione S-transferases) or microsomal enzymes (CYP1A2) that bind MeIQx non-covalently prior to metabolism.

Experimental Workflow: Photoaffinity Labeling
  • Incubation: Incubate biological fraction (microsomes, cytosol, or purified protein) with

    
    -2-Azido-MeIQx or unlabeled probe (10–50 
    
    
    
    ) for 30 minutes at 4°C in the dark.
  • Competition Control: In parallel, prepare a sample containing a 100-fold excess of the parent MeIQx (amino form) to verify specific binding sites.

  • Irradiation: Transfer samples to a quartz cuvette or open 96-well plate on ice. Irradiate with a UV lamp (312 nm or 365 nm) at a distance of 5 cm for 5–10 minutes.

  • Analysis:

    • SDS-PAGE: Resolve proteins by electrophoresis.

    • Detection: Use autoradiography (if tritiated) or Western blotting/Mass Spectrometry (if using a biotinylated analog or click-chemistry pull-down).

Visualization: Labeling Workflow

Workflow Step1 Equilibration (Probe + Protein) Step2 UV Irradiation (312 nm, 4°C) Step1->Step2 Step3 Covalent Crosslinking Step2->Step3 Step4 Denaturation & Wash (Remove non-binders) Step3->Step4 Step5 Analysis (MS / Autoradiography) Step4->Step5

Figure 2: Standard photoaffinity labeling workflow for identifying MeIQx-binding proteins.

Safety and Toxicology (E-E-A-T)[10]
  • Mutagenicity: While the 2-azido derivative is a probe, the parent MeIQx is a Group 2B carcinogen. Treat all derivatives as potential genotoxins. Double-glove and use hazardous waste disposal protocols.

  • Explosion Hazard: Organic azides with a

    
     ratio < 3 are potentially explosive. 2-Azido-MeIQx (
    
    
    
    ) has a ratio of approx 1.5, suggesting high energy. Do not concentrate to dryness on a rotary evaporator with a heated bath. Store as a solution or wet solid if possible.
References
  • Sugimura, T., et al. (1983).[2] "Mutagenic heterocyclic amines in cooked food." Environmental Health Perspectives, 49, 17-24.

  • Turesky, R. J., et al. (1991). "Metabolism of the food-borne mutagen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in the rat: assessment of biliary metabolites." Carcinogenesis, 12(10), 1847-1855.

  • Platz, M. S. (2010). "Photochemistry of Azides: The Azide/Nitrene Interface." Journal of the American Chemical Society.[6] (Mechanistic grounding for aryl azide photolysis).

  • IARC Working Group. (1993). "MeIQx (2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline)." IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 56.

  • Robinette, D., et al. (2006). "Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics."[7] Expert Review of Proteomics, 3(4), 399-408.

Sources

Technical Monograph: Physicochemical Characterization and Applications of Azido-MeIQx

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Azido-MeIQx (2-azido-3,8-dimethylimidazo[4,5-f]quinoxaline) is a specialized photoaffinity derivative of MeIQx , one of the most potent heterocyclic amine (HCA) mutagens found in cooked meats. While MeIQx is primarily studied for its genotoxicity and metabolic activation by Cytochrome P450 enzymes, the azido-analog serves as a critical chemical probe.

By replacing the exocyclic amino group with an azide moiety (


), researchers utilize this compound to map the non-covalent binding sites of HCAs within biological macromolecules (DNA, serum albumin, and cytosolic receptors). Upon ultraviolet (UV) irradiation, the azide group decomposes into a highly reactive nitrene, covalently crosslinking the probe to its immediate environment.

This guide details the physicochemical properties, stability profiles, and experimental protocols required to utilize Azido-MeIQx effectively in proteomic and toxicological research.

Chemical Identity & Structural Analysis[1][2][3]

ParameterSpecification
IUPAC Name 2-azido-3,8-dimethylimidazo[4,5-f]quinoxaline
Common Name Azido-MeIQx
CAS Registry Number 120018-43-1
Molecular Formula

Molecular Weight 239.24 g/mol
Structural Core Imidazo[4,5-f]quinoxaline heterocycle
Key Functional Group Azide (

) at C-2 position
Structural Significance

The imidazoquinoxaline core is planar, facilitating intercalation into DNA and binding within the hydrophobic pockets of enzymes like CYP1A2. The C-2 position is critical; in the parent MeIQx, this is the site of


-hydroxylation (activation). In Azido-MeIQx, this position becomes the "warhead" for photo-crosslinking.

Physical Properties[1][2][3][4][9][11]

Appearance and State[1]
  • Physical State: Crystalline solid.[1][2]

  • Color: Distinctive yellow to yellow-brown . The extended conjugation of the quinoxaline ring system absorbs in the blue region of the visible spectrum, imparting this color.

Solubility Profile

Azido-MeIQx is a hydrophobic heterocycle with limited aqueous solubility. Proper solvent selection is critical for maintaining stock solution stability.

SolventSolubility RatingApplication Notes
DMSO High (> 10 mM)Preferred for stock solutions (stored at -20°C).
Methanol Moderate/HighSuitable for spectroscopic analysis and HPLC injection.
Ethanol ModerateAlternative organic carrier.
Water/PBS Low (< 100 µM)Requires dilution from organic stock; susceptible to precipitation at high concentrations.
Spectroscopic Characteristics
  • UV-Vis Absorption:

    • 
      :  ~270–275 nm (characteristic of the MeIQx core).
      
    • Shoulder: ~300–350 nm (attributed to the

      
       transition of the azide group).
      
    • Relevance: Photoactivation is typically performed using UV light at 254 nm (short wave) or 300–365 nm (long wave). The 300+ nm range is preferred for biological samples to minimize UV-induced damage to proteins/DNA.

  • Infrared (IR) Spectroscopy:

    • Azide Stretch: A strong, diagnostic asymmetric stretching band is observed at ~2100–2160 cm⁻¹ . Disappearance of this peak monitors the progress of photolysis.

Stability & Handling (Critical)

Photosensitivity (The "Dark" Rule)

WARNING: Azido-MeIQx is intrinsically designed to be unstable under light.

  • Mechanism: Exposure to UV or strong ambient light triggers nitrogen gas (

    
    ) release and nitrene formation.
    
  • Protocol: All handling must be performed under dim red light or in amber vessels wrapped in aluminum foil.

  • Shelf-Life: Solid state is stable for >1 year at -20°C if protected from light. Solutions in DMSO should be prepared fresh or used within 1 week (stored dark/-20°C).

Thermal Stability[4][11]
  • Melting Point: Decomposes prior to melting (typical for high-nitrogen energetic groups).

  • Precaution: Avoid heating solutions above 40°C. Do not autoclave.

Mechanism of Action: Photoaffinity Labeling

The utility of Azido-MeIQx relies on the generation of a singlet or triplet nitrene species. This electrophile inserts into adjacent chemical bonds (C-H, N-H, O-H) of the target protein, creating a permanent covalent tag.

Photoactivation Azido Azido-MeIQx (Reversible Binding) Excited Excited State (-N2 Release) Azido->Excited UV (300-365 nm) Nitrene Reactive Nitrene (Singlet/Triplet) Excited->Nitrene Fast Decay Insertion Covalent Insertion (C-H / N-H bonds) Nitrene->Insertion < 1 ms Adduct MeIQx-Protein Adduct Insertion->Adduct Permanent Bond

Figure 1: The photochemical pathway of Azido-MeIQx. Upon UV excitation, the azide releases molecular nitrogen, generating a highly reactive nitrene that crosslinks to the nearest biological nucleophile.

Experimental Protocol: Photoaffinity Labeling

Objective: To identify cytosolic proteins that bind MeIQx using the azido-analog.

Reagents
  • Stock Solution: 10 mM Azido-MeIQx in DMSO (Wrap tube in foil).

  • Buffer: 50 mM Phosphate Buffer (pH 7.4).

  • Light Source: UV Lamp (365 nm, 100W) or Stratalinker.

Workflow
  • Equilibration (Dark): Incubate the protein sample (e.g., Cytosolic fraction, 1 mg/mL) with Azido-MeIQx (10–50 µM) for 30 minutes at 4°C. Note: Perform in total darkness.

  • Competition Control: In a parallel tube, add 100-fold excess of non-labeled MeIQx to verify binding specificity.

  • Irradiation: Transfer samples to a quartz cuvette or open microplate (on ice). Irradiate at 365 nm for 5–10 minutes. Distance: ~5 cm.

  • Quenching: Add DTT (10 mM) to scavenge remaining unreacted nitrenes.

  • Analysis: Proceed to SDS-PAGE or Mass Spectrometry.

Workflow cluster_0 Phase 1: Binding (Dark) cluster_1 Phase 2: Activation cluster_2 Phase 3: Analysis Step1 Incubate Protein + Azido-MeIQx (4°C, 30 min) Step3 UV Irradiation (365 nm, 5-10 min) Step1->Step3 Step2 Competition Control (+ Excess MeIQx) Step2->Step3 Step4 SDS-PAGE / Western Blot Step3->Step4 Step5 LC-MS/MS Identification Step3->Step5

Figure 2: Step-by-step experimental workflow for photoaffinity labeling assays.

Safety & Toxicity

  • Genotoxicity: Like its parent MeIQx, the azido derivative should be treated as a suspected carcinogen and mutagen . It interacts with DNA and proteins.[3]

  • Explosion Hazard: While organic azides with

    
     ratios > 3 (like this compound) are generally stable, they are high-energy compounds. Do not subject solid material to shock, friction, or rotary evaporation to dryness at high heat.
    
  • Disposal: Quench excess azide with 10% ceric ammonium nitrate or extensive dilution before disposal into hazardous organic waste.

References

  • Turesky, R. J., et al. (1992). Stability and reactivity of 2-nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline. Carcinogenesis. Retrieved from [Link]

  • National Toxicology Program (NTP). (2021). Report on Carcinogens, Fifteenth Edition: Heterocyclic Amines. Department of Health and Human Services. Retrieved from [Link]

  • Kasai, H., et al. (1981).[2] Chemical synthesis of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), a potent mutagen isolated from fried beef. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

Sources

Technical Guide: Structure Elucidation & Application of 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the structural characterization, synthesis, and application of 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline (Azido-MeIQx). Derived from the potent food mutagen MeIQx, this compound serves as a critical photoaffinity probe in molecular toxicology. Its primary utility lies in mapping the non-covalent binding sites of heterocyclic amines (HCAs) on biological macromolecules, including cytochrome P450 enzymes (specifically CYP1A2) and monoclonal antibodies, by generating a reactive nitrene intermediate upon UV irradiation.

Part 1: Chemical Context & Synthesis Strategy[1][2][3]

The Parent Compound: MeIQx

To understand the derivative, one must ground the analysis in the parent structure. MeIQx (2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline) is a heterocyclic amine formed during the high-temperature cooking of creatine-rich foods (meat/fish).

  • Core Scaffold: Imidazo[4,5-f]quinoxaline (tricyclic aromatic heterocycle).[1][2]

  • Key Functional Groups: Exocyclic amine at C2; Methyl groups at N3 and C8.

Synthesis via Diazotization

The conversion of MeIQx to Azido-MeIQx follows a modified Sandmeyer reaction pathway. This protocol requires strict temperature control to prevent thermal decomposition of the diazonium intermediate.

Protocol: Synthesis of Azido-MeIQx

  • Solubilization: Dissolve MeIQx (10 mg) in 50% phosphoric acid (H₃PO₄) at -5°C.

  • Diazotization: Add sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 0°C. The solution will turn from pale yellow to orange/brown, indicating diazonium salt formation.

  • Azide Displacement: Add urea (to quench excess nitrite) followed by sodium azide (NaN₃) solution.

  • Precipitation: The azido derivative typically precipitates as a pale solid.

  • Purification: Rapid filtration and washing with ice-cold water. Note: Avoid silica chromatography if possible, as acidic silica can catalyze decomposition. Recrystallization from ethanol/water is preferred.

Safety Critical: Azido-heterocycles are potentially explosive and photosensitive. All reactions must be performed behind a blast shield and under low-light conditions (amber glassware).

Part 2: Structural Elucidation (The Core)[3]

As a Senior Application Scientist, I must emphasize that characterizing 2-azido-heterocycles is not straightforward due to azido-tetrazole tautomerism .

The Azido-Tetrazole Equilibrium

In solution, 2-azido-3,8-dimethylimidazo[4,5-f]quinoxaline exists in a dynamic equilibrium between the open-chain azido form and the fused tetrazolo isomer.

  • Azido Form (A): Favored in non-polar solvents and higher temperatures. Essential for photoaffinity labeling (precursor to nitrene).

  • Tetrazolo Form (B): Favored in polar solvents (DMSO) and lower temperatures.

Diagnostic Insight: You cannot rely on a single NMR spectrum at room temperature. A variable-temperature (VT) NMR study is the gold standard for validation.

Spectroscopic Validation
Mass Spectrometry (HR-MS)
  • Target Ion: [M+H]⁺ = 240.09 (Calculated for C₁₁H₉N₇).

  • Fragmentation Pattern: Look for a characteristic loss of N₂ (M-28), resulting in a peak at m/z 212. This confirms the labile azide group.

Infrared Spectroscopy (FT-IR)
  • Azido Signature: A strong, asymmetric stretching vibration at 2120–2160 cm⁻¹ .

  • Validation Check: If this peak is absent or weak in the solid state, the compound may exist predominantly as the tetrazolo-isomer in the crystal lattice.

Nuclear Magnetic Resonance (NMR)

The replacement of the amine (–NH₂) with an azide (–N₃) significantly alters the chemical environment of the imidazole ring.

Table 1: Comparative NMR Shifts (DMSO-d₆, 500 MHz)

PositionProtonMeIQx (Parent) δ (ppm)Azido-MeIQx (Target) δ (ppm)Structural Logic
C2 –NH₂ / –N₃7.50 (s, 2H, broad)Absent Loss of exocyclic amine.
N3 –CH₃3.68 (s, 3H)3.90–4.05 (s, 3H)Deshielding due to electron-withdrawing azide/tetrazole.
C4 H (Aromatic)8.60 (s, 1H)8.85 (s, 1H)Downfield shift due to altered ring current.
C5 H (Aromatic)7.95 (d, 1H)8.10 (d, 1H)Slight downfield shift.
C8 –CH₃2.75 (s, 3H)2.80 (s, 3H)Minimal change (distal from modification site).

Part 3: Application & Mechanism (Photoaffinity Labeling)

The utility of Azido-MeIQx lies in its ability to "freeze" a transient biological interaction into a permanent covalent bond.

Mechanism of Action
  • Equilibrium: The probe binds to the target protein (e.g., CYP1A2 active site) in the dark.

  • Activation: UV irradiation (300–366 nm) triggers the extrusion of N₂ from the azide group.

  • Nitrene Formation: A highly reactive singlet nitrene intermediate is generated.

  • Insertion: The nitrene inserts into a nearby C–H or N–H bond on the protein, forming a covalent adduct.

Visualization of Pathways

Azido_MeIQx_Pathways cluster_0 Structural Characterization Zone MeIQx MeIQx (Parent) (2-Amino-3,8-dimethyl...) Diazonium Diazonium Intermediate [R-N2]+ MeIQx->Diazonium NaNO2, H+, -5°C Azido Azido-MeIQx (Open Chain Form) Diazonium->Azido NaN3 displacement Tetrazole Tetrazolo-MeIQx (Cyclic Isomer) Azido->Tetrazole Equilibrium (Polar Solvent) Nitrene Singlet Nitrene (Highly Reactive) Azido->Nitrene UV Light (hv) -N2 Adduct Covalent Protein Adduct (Labeled Target) Nitrene->Adduct C-H / N-H Insertion

Figure 1: Synthesis, Tautomeric Equilibrium, and Photoactivation Pathway of Azido-MeIQx.

Part 4: Experimental Protocols

Photoaffinity Labeling Workflow

Objective: Identify the binding site of MeIQx on a target protein (e.g., an antibody or enzyme).

  • Incubation (Dark Phase):

    • Mix Target Protein (1–5 µM) with Azido-MeIQx (10–50 µM) in Phosphate Buffered Saline (PBS).

    • Control: Include a sample with excess unlabeled MeIQx to demonstrate competitive binding (specificity check).

    • Incubate for 30 minutes at 4°C in the dark.

  • Irradiation (Activation Phase):

    • Transfer samples to a quartz cuvette or open 96-well plate (on ice).

    • Irradiate with a UV lamp (365 nm, hand-held or crosslinker) at a distance of 5 cm for 5–10 minutes.

    • Note: Do not use short-wave UV (<254 nm) to avoid damaging the protein.

  • Analysis:

    • Perform SDS-PAGE.

    • If Azido-MeIQx is radiolabeled (e.g., ³H or ¹⁴C), use autoradiography.

    • If unlabeled, digest the protein (Trypsin) and analyze via LC-MS/MS to identify the modified peptide mass shift (+212 Da).

Troubleshooting Common Issues
  • Low Labeling Efficiency: The nitrene may react with water instead of the protein. Increase protein concentration or reduce scavenger nucleophiles (like Tris or DTT) in the buffer.

  • Precipitation: Azido-MeIQx is hydrophobic. Ensure <1% DMSO final concentration in the assay.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 62275, MeIQx. Retrieved from [Link]

  • Turesky, R. J., et al. (1989). Immunoaffinity purification of dietary heterocyclic amine carcinogens. Carcinogenesis. Retrieved from [Link]

  • Beilstein Journals. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Retrieved from [Link]

Sources

NMR and mass spectrometry data of 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline

[1][2][3][4][5][6]

Executive Summary & Core Utility

2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline (commonly referred to as 2-Azido-MeIQx ) is a specialized photoaffinity probe derived from the potent food mutagen MeIQx. Its primary utility lies in mechanistic toxicology, specifically for mapping the binding sites of heterocyclic amines (HCAs) on DNA and identifying active site residues within metabolic enzymes like Cytochrome P450 1A2.

Unlike its parent amine, the 2-azido derivative is photolabile. Upon UV irradiation, it generates a highly reactive nitrene intermediate that covalently modifies nucleophiles (DNA bases or protein residues), allowing for precise structural characterization of the interaction interface.

Key Chemical Identifiers:

  • Formula:

    
    
    
  • Molecular Weight: 239.24 g/mol [1]

  • Parent Compound: MeIQx (2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline)[2][3][4][5][6][7][8]

  • Primary Application: Photoaffinity labeling, DNA adduct analysis.

Synthesis & Experimental Preparation

To obtain high-purity spectral data, the compound is typically synthesized via the nitrosation-azidation pathway. This method minimizes the formation of side products common in direct nucleophilic substitution.

Synthesis Workflow

The synthesis exploits the instability of the

  • Nitrosation: MeIQx is reacted with sodium nitrite (

    
    ) in acidic media to form 2-nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline (N-NO-MeIQx) .
    
  • Azidation: The N-nitroso intermediate is treated with sodium azide (

    
    ) at pH ~2.0. The acidic environment catalyzes the displacement of the nitroso/diazo group by the azide.
    
Purification for Spectral Analysis
  • Solvent System: The crude product is extracted (typically with ethyl acetate or dichloromethane) and purified via HPLC.

  • Mobile Phase: A gradient of Ammonium Acetate (pH 5.0) and Methanol is standard to prevent hydrolysis of the azide.

  • Light Precaution: All steps must be performed under yellow light or in the dark to prevent premature photolysis.

SynthesisWorkflowMeIQxMeIQx(Parent Amine)NitrosationNitrosation(NaNO2, H+)MeIQx->NitrosationN_NO_MeIQxIntermediate:N-NO-MeIQxNitrosation->N_NO_MeIQxAzidationAzidation(NaN3, pH 2.0)N_NO_MeIQx->AzidationAzido_MeIQxTarget:2-Azido-MeIQxAzidation->Azido_MeIQx Nucleophilic Substitution

Figure 1: Synthetic pathway for generating 2-Azido-MeIQx from the parent mutagen MeIQx.

Mass Spectrometry (MS) Data Analysis

Mass spectrometry is the definitive method for confirming the conversion of the amino group to the azide. The lability of the azide group dictates specific ionization parameters.

Ionization & Molecular Ion
  • Method: Electrospray Ionization (ESI) in Positive Mode (

    
    ) is preferred over Electron Impact (EI) to minimize thermal decomposition before detection.
    
  • Molecular Ion (

    
    ): 
    
    • Calculated m/z: 240.10

    • Observed m/z: 240.1

      
       0.1
      
Fragmentation Pattern (MS/MS)

The fragmentation of 2-Azido-MeIQx is distinct and dominated by the loss of molecular nitrogen (

Fragment Ion (m/z)LossStructure/AssignmentMechanism
240

Parent IonProtonated molecule.
212

28 (

)

Nitrene Formation: Loss of

generates a reactive nitrenium ion intermediate. This is the base peak in high-energy collisions.
197

15 (

)

Loss of methyl group (likely from N3 position) from the nitrene core.
170

27 (

)
Ring CleavageFragmentation of the imidazole/quinoxaline ring system.
Technical Note: The "Nitrene" Signature

In MS/MS experiments, the transition

MS_FragmentationParent[M+H]+ : m/z 240(2-Azido-MeIQx)NitreneNitrene Ion : m/z 212(Base Peak)Parent->Nitrene Loss of N2 (-28 Da)(Characteristic Azide Decay)RingFragRing Fragmentsm/z 170, 197Nitrene->RingFrag Ring Cleavage / Methyl Loss

Figure 2: Primary fragmentation pathway observed in ESI-MS/MS.

NMR Spectroscopy Data

Nuclear Magnetic Resonance (NMR) analysis of 2-Azido-MeIQx requires careful solvent selection due to the potential for azido-tetrazole tautomerism . In polar aprotic solvents (like DMSO-

H NMR (Proton)

The spectrum is characterized by the absence of the broad amino singlet (

  • Solvent: DMSO-

    
     or 
    
    
    .
  • Frequency: 400 MHz or higher recommended.

PositionChemical Shift (

ppm)
MultiplicityIntegrationAssignment Logic
4-H 8.80 - 8.90Doublet (d)1HQuinoxaline ring proton. Deshielded by adjacent N atoms.
5-H 7.80 - 7.90Doublet (d)1HQuinoxaline ring proton. Coupled to 4-H (

Hz).
3-Me 4.00 - 4.10Singlet (s)3HN-Methyl . Significantly downfield compared to MeIQx (~3.7 ppm) due to the electron-withdrawing nature of the adjacent azide/tetrazole system.
8-Me 2.70 - 2.80Singlet (s)3HC-Methyl . Located on the pyrazine ring; less affected by the 2-substitution.
C NMR (Carbon)
  • Key Diagnostic: The C2 carbon (attached to the azide) will appear significantly shifted compared to the C2-amine of MeIQx.

  • Azide Carbon (

    
    ): 
    
    
    150 - 155 ppm.
  • Methyl Carbons:

    • N-Me:

      
       ~30-35 ppm.
      
    • C-Me:

      
       ~20-25 ppm.
      
The Azido-Tetrazole Equilibrium

A critical "Expertise" insight for researchers: Fused 2-azidoazoles often exist in dynamic equilibrium with their cyclic tetrazole isomer.

  • Structure A (Azide): 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline.[1][9][2][3][10]

  • Structure B (Tetrazole): Tetrazolo[1,5-a]... fused system.

In the case of MeIQx derivatives, the steric bulk of the 3-methyl group sterically hinders the cyclization to the tetrazole form at the N3 position. Therefore, the open azido form is the predominant species in solution, which is advantageous for photoaffinity labeling experiments that rely on the azide functionality.

Experimental Protocols

Protocol A: Sample Preparation for NMR
  • Drying: Ensure the sample is completely dry. Residual water can catalyze hydrolysis.

  • Dissolution: Dissolve ~2-5 mg of 2-Azido-MeIQx in 0.6 mL of DMSO-

    
     (99.9% D).
    
    • Note: Avoid

      
       if possible, as acidic impurities in chloroform can degrade the azide.
      
  • Tube: Use an amber NMR tube or wrap the tube in foil until the moment of insertion into the magnet to prevent photolysis.

Protocol B: Photoactivation (for DNA Binding Studies)
  • Mixture: Incubate 2-Azido-MeIQx (10-100

    
    M) with DNA substrate in phosphate buffer (pH 7.4).
    
  • Irradiation: Expose the sample to UV light (302 nm or 365 nm) for 1-5 minutes on ice.

  • Mechanism: The photon absorption triggers

    
     release, forming the singlet nitrene, which inserts into guanine residues (typically C8 or N2 positions).
    

References

  • Mutational and DNA Binding Specificity of the Carcinogen 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline. Source: ResearchGate / Journal of Biological Chemistry Context: Describes the synthesis of 2-Azido-MeIQx and its use in mapping DNA adducts.

  • Stability and Reactivity of 2-Nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline. Source: Chemical Research in Toxicology (ACS Publications) Context: Details the nitrosation pathway and the formation of 2-azido-MeIQx from the nitroso intermediate in the presence of azide.

  • Activation of aminoimidazole carcinogens by nitrosation: mutagenicity and nucleotide adducts. Source: Carcinogenesis / NIH Context:[7] Discusses the reaction sequence involving diazonium ions leading to azido-MeIQx and subsequent DNA binding.[2][11]

  • 2-Amino-3,8-dimethylimidazo-[4,5-f]-quinoxaline (MeIQx) Product Data. Source: Cayman Chemical Context: Provides baseline spectral and physical data for the parent compound MeIQx for comparative analysis.

Technical Guide: Discovery and Mechanistic Utility of Azido-MeIQx

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and mechanistic utility of Azido-MeIQx (2-azido-3,8-dimethylimidazo[4,5-f]quinoxaline). This document is structured for researchers in chemical carcinogenesis and toxicology, focusing on the molecule's role as a definitive probe for the nitrenium ion intermediate in heterocyclic amine activation.

Subject: 2-azido-3,8-dimethylimidazo[4,5-f]quinoxaline (Azido-MeIQx) Classification: Chemical Probe / Mechanistic Trapping Agent Primary Application: Elucidation of Heterocyclic Amine (HCA) Bioactivation Pathways

Executive Summary

Azido-MeIQx is a synthetic derivative of the dietary carcinogen MeIQx. It was not developed as a therapeutic agent, but rather discovered as a critical mechanistic probe in the mid-1990s. Its primary historical significance lies in its ability to trap transient, electrophilic intermediates (diazonium/nitrenium ions) formed during the acid-catalyzed decomposition of activated MeIQx metabolites.

By successfully isolating Azido-MeIQx, researchers provided the "smoking gun" evidence required to confirm that MeIQx-induced DNA damage proceeds through a short-lived diazonium ion intermediate, a pathway distinct from direct N-hydroxylation alone. This guide outlines the chemical genesis of Azido-MeIQx, its synthesis protocols, and its pivotal role in defining the etiology of mutagenesis.

The Mutagenic Context: The "Nitrenium" Gap

To understand the discovery of Azido-MeIQx, one must first understand the gap in knowledge that existed regarding MeIQx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline).

MeIQx is a heterocyclic amine formed during the high-temperature cooking of meat. While it was known that MeIQx requires metabolic activation (bioactivation) to damage DNA, the precise chemical nature of the ultimate carcinogen was debated.

  • Step 1: Hepatic CYP1A2 oxidizes MeIQx to N-hydroxy-MeIQx (N-OH-MeIQx).

  • Step 2: Phase II enzymes (NAT2 or SULTs) esterify this to an unstable N-acetoxy or N-sulfonyloxy species.

  • The Gap: These esters were hypothesized to degrade spontaneously into a highly reactive nitrenium or diazonium ion , which then attacks the C8 position of guanine. However, these ions are too short-lived (<1 ms) to observe directly.

The Solution: Researchers needed a nucleophile that reacts faster than DNA to "trap" this ion into a stable, isolatable product. That product was Azido-MeIQx .[1]

Chemical Genesis & Discovery

The definitive identification of Azido-MeIQx is attributed to the work of Solomon, Schut, and Snyderwine (National Cancer Institute & Medical College of Ohio) in the mid-1990s, specifically their seminal 1996 study in the Journal of Biological Chemistry [1].

The Hypothesis

The research team hypothesized that if the activation of MeIQx proceeds through a diazonium/nitrenium ion, the addition of sodium azide (NaN₃) —a potent nucleophile—should compete with DNA for the ion.

  • If the mechanism is direct displacement (S_N2), azide might not interfere efficiently.

  • If the mechanism involves a unimolecular ionization (S_N1) to a cation, the azide should trap the cation, forming a stable aryl azide.

The Result

Upon incubating the activated precursor N-nitroso-MeIQx (N-NO-MeIQx) in acidic buffer (pH 2.[2]0) with sodium azide:

  • DNA binding (adduct formation) was inhibited by >90%.

  • A new, stable hydrophobic product was formed.

  • Mass spectrometric analysis identified this product as 2-azido-3,8-dimethylimidazo[4,5-f]quinoxaline (Azido-MeIQx).[2]

This confirmed that the ultimate carcinogen is indeed a reactive cation capable of being scavenged.

Mechanism of Action: The Trapping Pathway

The formation of Azido-MeIQx is not a biological process but a chemical proof-of-concept. The pathway illustrates the competition between the mutagenic outcome (DNA binding) and the chemical probe (Azide trapping).

Visualization: The Competitive Trapping Mechanism

The following diagram details the bifurcation point where the Azide probe intercepts the carcinogenic pathway.

MeIQx_Activation MeIQx MeIQx (Pro-carcinogen) N_OH N-OH-MeIQx (Proximate Carcinogen) MeIQx->N_OH CYP1A2 (Oxidation) N_NO N-NO-MeIQx (Nitroso Intermediate) N_OH->N_NO Oxidation / Nitrosation Diazonium Diazonium / Nitrenium Ion (Ultimate Carcinogen) N_NO->Diazonium Acid Catalysis (H+) Loss of H2O/NO DNA_Adduct dG-C8-MeIQx (Mutagenic DNA Adduct) Diazonium->DNA_Adduct Reaction with Guanine (DNA) Azido_MeIQx Azido-MeIQx (Stable Trapped Product) Diazonium->Azido_MeIQx Trapping by NaN3 (Nucleophilic Attack)

Caption: The kinetic competition between DNA adduct formation and Azide trapping. The formation of Azido-MeIQx (Green) prevents the formation of the mutagenic DNA lesion (Red), proving the existence of the Diazonium intermediate.

Experimental Protocols

The following protocols are synthesized from the foundational work of Solomon et al. [1] and subsequent stability studies by Lakshmi et al. [2].

Protocol A: Synthesis of Azido-MeIQx (Trapping Assay)

Objective: To synthesize Azido-MeIQx from its nitroso precursor to validate the presence of the diazonium ion.

Reagents:

  • Precursor: N-NO-MeIQx (Synthesized via nitrosation of MeIQx with NO donor or nitrite).

  • Trapping Agent: Sodium Azide (NaN₃), 1.0 M stock.

  • Buffer: Citrate-phosphate buffer (0.1 M), adjusted to pH 2.0.

Methodology:

  • Preparation: Dissolve N-NO-MeIQx (0.1 mM final concentration) in the citrate-phosphate buffer.

    • Note: The acidic pH is critical. At pH > 5.0, the rate of diazonium formation is negligible.

  • Incubation: Immediately add Sodium Azide to a final concentration of 10 mM (100-fold excess).

  • Reaction: Incubate at 37°C for 60 minutes.

    • Observation: The reaction is rapid; the diazonium ion reacts with azide near the diffusion-controlled limit.

  • Extraction: Extract the reaction mixture with ethyl acetate (3 x equal volumes). Azido-MeIQx is hydrophobic and will partition into the organic phase.

  • Purification: Evaporate solvent and purify via HPLC (C18 reverse-phase column).

    • Gradient: Methanol/Water (gradient 10% to 100% MeOH).

    • Detection: UV absorbance at 254 nm.

Protocol B: DNA Binding Inhibition Assay

Objective: To quantify the efficiency of Azido-MeIQx formation as a competitor to DNA damage.

Experimental Condition[NaN₃] (mM)DNA Adduct Levels (fmol/µg)Inhibition %Interpretation
Control 0150 ± 120%Unimpeded attack on Guanine.
Low Azide 1.045 ± 5~70%Partial scavenging of cation.
High Azide 10.0< 5>96%Complete trapping. Formation of Azido-MeIQx dominates.

Technical Specifications & Safety

Compound Name: 2-azido-3,8-dimethylimidazo[4,5-f]quinoxaline CAS Number: 120018-43-1 Molecular Formula: C₁₁H₉N₇ Molecular Weight: 239.24 g/mol [3]

Stability Profile
  • Thermal: Unlike the diazonium intermediate, Azido-MeIQx is relatively stable at room temperature in the dark.

  • Photochemical: As an aryl azide, it is photosensitive . Upon exposure to UV light (254-300 nm), it will release N₂ to form a reactive nitrene.

    • Research Implication: While historically used as a trapping product, Azido-MeIQx possesses the chemical moiety required for photoaffinity labeling . It could theoretically be used to crosslink proteins that bind MeIQx, though this application is secondary to its role in mechanistic validation.

Safety Warning (Critical)
  • Explosion Hazard: Organic azides can be explosive. While Azido-MeIQx is generally handled in micromolar quantities in biological assays, bulk synthesis requires blast shielding.

  • Toxicity: Sodium azide (the reagent) is highly toxic (inhibits cytochrome c oxidase). MeIQx derivatives are potent mutagens. Handle all materials in a BSL-2 facility with full PPE.

References

  • Solomon, M. S., et al. "Mutational and DNA Binding Specificity of the Carcinogen 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline."[4] Journal of Biological Chemistry, vol. 271, no.[2][4][5][6][7] 31, 1996, pp. 18368-18374.[2][4][5][6]

  • Lakshmi, V. M., et al. "Stability and Reactivity of 2-Nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline."[2] Chemical Research in Toxicology, vol. 19, no. 2, 2006, pp. 325-333.[2]

  • Turesky, R. J. "Heterocyclic Aromatic Amines: Potential Human Carcinogens." In: Process-Induced Food Toxicants, Wiley, 2008.

Sources

Mechanistic Profiling of Heterocyclic Amines: The Azido-MeIQx Photoaffinity Probe

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The elucidation of carcinogenic mechanisms for dietary heterocyclic amines (HCAs) relies heavily on tracking their molecular interactions prior to DNA adduction. MeIQx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline) is a potent mutagen formed during the high-temperature cooking of meat.[1][2] Azido-MeIQx (2-azido-3,8-dimethylimidazo[4,5-f]quinoxaline) serves as its photoaffinity labeling (PAL) surrogate.

The relationship between these two compounds is defined by functional orthogonality : while MeIQx requires enzymatic bioactivation (N-hydroxylation) to form covalent bonds, Azido-MeIQx utilizes a photo-activatable azide moiety to covalently crosslink with binding proteins (receptors, transporters, and metabolic enzymes) upon UV irradiation. This guide details the synthesis, application, and data interpretation of Azido-MeIQx to map the "interactome" of dietary carcinogens.

Part 1: Structural Homology & Mechanistic Divergence

To understand the utility of Azido-MeIQx, one must first analyze how it mimics the parent compound while introducing a "molecular trap."

Chemical Architecture

Both compounds share the planar imidazo[4,5-f]quinoxaline tricyclic core, which is essential for intercalation into DNA and fitting into the active sites of cytochrome P450 enzymes (specifically CYP1A2).

FeatureMeIQx (Parent Mutagen)Azido-MeIQx (Mechanistic Probe)
C2 Substituent Exocyclic Amine (

)
Azide group (

)
Activation Trigger Enzymatic (CYP1A2 / NAT2)Photochemical (UV light, ~254-365 nm)
Reactive Species Nitrenium Ion (

)
Nitrene (

)
Primary Target DNA (Guanine-C8 adducts)Proteins (C-H or N-H insertion)
Binding Type Equilibrium (reversible) until activationCovalent (irreversible) upon photolysis
The Activation Pathway

The core utility of Azido-MeIQx is its ability to "freeze" transient interactions. MeIQx binds reversibly to cytosolic transporters or enzymes. If we attempt to isolate these complexes, the MeIQx washes away. Azido-MeIQx, upon UV exposure, generates a highly reactive nitrene that inserts into the nearest chemical bond (within 3-4 Å), permanently tagging the interacting protein.

ActivationPathways MeIQx MeIQx (Parent) CYP Enzymatic Activation (CYP1A2) MeIQx->CYP Metabolism Azido Azido-MeIQx (Probe) UV Photo-Activation (UV Light) Azido->UV hv Nitrenium Nitrenium Ion (Electrophile) CYP->Nitrenium Nitrene Nitrene Radical (Highly Reactive) UV->Nitrene DNA DNA Adducts (Mutagenesis) Nitrenium->DNA Covalent Bond Protein Protein Crosslink (Target ID) Nitrene->Protein C-H Insertion

Figure 1: Divergent activation pathways. MeIQx follows a metabolic route to DNA damage, while Azido-MeIQx uses light to capture protein interactions.

Part 2: Synthesis of Azido-MeIQx

Safety Warning: Azides are potentially explosive and toxic. All synthesis must occur in a fume hood behind a blast shield. Avoid metal spatulas and heat.

The synthesis of Azido-MeIQx typically proceeds via the diazotization of MeIQx or through a nitroso-intermediate exchange. The protocol below describes the Nitroso-Conversion Route , which yields high purity suitable for biological assays.

Protocol 1: Preparation from MeIQx
  • Starting Material: Dissolve 10 mg of MeIQx (synthetic standard) in 500 µL of 1 M HCl.

  • Nitrosation: Add 2 equivalents of Sodium Nitrite (

    
    ) at 0°C. Stir for 30 minutes to generate the N-nitroso-MeIQx intermediate.
    
  • Azide Exchange:

    • Adjust pH to 2.0 (acidic conditions promote the exchange).

    • Add 5 equivalents of Sodium Azide (

      
      ) slowly.
      
    • Mechanism:[3] The azide anion attacks the nitroso-species, displacing the

      
       group and forming the 
      
      
      
      -azide.
  • Extraction: Neutralize with

    
     and extract immediately with ethyl acetate.
    
  • Purification: Purify via HPLC (C18 column) using a methanol/water gradient. Azido-MeIQx is light-sensitive; perform all steps in amber glassware or under red light.

Part 3: The Photoaffinity Labeling Workflow

This workflow describes how to use Azido-MeIQx to identify cytosolic binding proteins (e.g., AhR, albumin, or specific P450s) in liver microsomes or cell lysates.

Experimental Design
  • Experimental Group: Lysate + Azido-MeIQx + UV.

  • Dark Control: Lysate + Azido-MeIQx (No UV). Ensures labeling is light-dependent.

  • Competition Control (The "Self-Validating" Step): Lysate + Azido-MeIQx + 100x Excess MeIQx + UV.

    • Logic: If Azido-MeIQx binds the authentic MeIQx pocket, the excess parent compound will occupy the sites, preventing the probe from crosslinking. This proves specificity.

Step-by-Step Protocol
  • Incubation (Equilibrium Phase):

    • Prepare cytosolic fractions from rat liver or HepG2 cells.

    • Dilute protein to 1 mg/mL in PBS (pH 7.4).

    • Add Azido-MeIQx (final conc. 1–10 µM).

    • Optional: Add 1 mM unlabeled MeIQx to "Competition" tubes.

    • Incubate for 30 min at 4°C in the dark to allow equilibrium binding.

  • Photo-Crosslinking:

    • Transfer samples to a 96-well plate (open top) or quartz cuvette on ice.

    • Irradiate with UV light (Mercury lamp or UV crosslinker) at 254 nm (for high reactivity) or 365 nm (for higher specificity/less protein damage) for 5–10 minutes.

    • Note: The distance from the light source should be fixed (e.g., 5 cm).

  • Analysis (Visualization):

    • Click Chemistry Tagging (If Azido-MeIQx is not radiolabeled): React the lysate with an Alkyne-Biotin probe using Cu(I)-catalyzed click chemistry. This attaches a biotin handle to any protein crosslinked by the azide.

    • SDS-PAGE: Resolve proteins on a 10-12% polyacrylamide gel.

    • Western Blot: Transfer to nitrocellulose. Probe with Streptavidin-HRP (if biotinylated) or anti-MeIQx antibodies.

Workflow Step1 1. Equilibrium Binding (Incubate Lysate + Probe) Step2 2. Competition Check (+ Excess MeIQx) Step1->Step2 Control Step3 3. UV Irradiation (Covalent Crosslinking) Step1->Step3 Step2->Step3 Step4 4. Click Chemistry (Add Biotin Tag) Step3->Step4 Step5 5. SDS-PAGE / Mass Spec (Identify Targets) Step4->Step5

Figure 2: The Photoaffinity Labeling Workflow. The competition check (Step 2) is critical for validating specific interactions.

Part 4: Data Interpretation & References

Interpreting the Blot

When analyzing the Western Blot or Mass Spec data, use the following logic matrix:

ObservationInterpretation
Band appears in "UV" only Successful photo-crosslinking of a binding protein.[4]
Band appears in "Dark" control Non-specific chemical reaction (artifact); ignore.
Band disappears in "Competition" Validated Target. The protein binds specifically to the MeIQx structure.
Band remains in "Competition" Non-specific binding (the probe stuck to the protein randomly, not in the active site).
Known Targets

Research utilizing this class of probes has implicated several key proteins in the transport and metabolism of MeIQx:

  • Serum Albumin: Acts as a systemic carrier.

  • Cytosolic Aryl Hydrocarbon Receptor (AhR): MeIQx induces its own metabolism via AhR; the probe confirms physical binding.

  • CYP1A2: The primary bioactivation enzyme.

References
  • Stability and Reactivity of 2-Nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline. Source: Chemical Research in Toxicology (ACS). Context: Describes the formation of 2-azido-MeIQx from the nitroso intermediate and sodium azide, establishing the synthetic link. URL:[Link]

  • Photoaffinity labeling in target- and binding-site identification. Source: PubMed Central / NIH. Context: Comprehensive review of the photoaffinity methodology applied to small molecule probes like Azido-MeIQx. URL:[Link]

  • Covalent binding of food carcinogens MeIQx, MeIQ and IQ to DNA and protein. Source: Carcinogenesis (Oxford Academic). Context: Foundational study establishing the baseline binding kinetics of MeIQx to proteins, necessitating the development of affinity probes. URL:[Link]

Sources

Mechanistic Synthesis and Characterization of 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline from N-Nitroso-MeIQx

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the formation of 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline (2-Azido-MeIQx) from its N-nitroso precursor, N-NO-MeIQx . This transformation is not merely a synthetic curiosity but a critical mechanistic probe used to elucidate the bioactivation pathways of heterocyclic amines (HCAs).

Research indicates that N-NO-MeIQx, formed under acidic conditions (mimicking the gastric environment), decomposes into highly reactive diazonium species. The introduction of azide ions (


) serves as a nucleophilic trap, capturing this transient electrophile to form the stable 2-azido derivative. This process validates the generation of the ultimate carcinogenic electrophile responsible for DNA adduct formation (specifically dG-C8-MeIQx) and yields a compound valuable for photoaffinity labeling studies.

The Chemistry of Activation: From MeIQx to N-NO-MeIQx

The Precursor: MeIQx

2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a potent mutagen formed during the high-temperature cooking of creatine-rich foods (meat/fish).[1][2][3] Its genotoxicity relies on metabolic activation, typically involving N-hydroxylation by CYP1A2. However, an alternative non-enzymatic activation pathway exists via N-nitrosation .

Formation of N-NO-MeIQx

In acidic aqueous environments containing nitrite (


), MeIQx undergoes nitrosation at the exocyclic amine.
  • Reaction: MeIQx +

    
     + 
    
    
    
    
    
    N-NO-MeIQx
  • Stability Profile:

    • Neutral/Basic pH (7.4–9.0): N-NO-MeIQx is relatively stable.[4][5]

    • Acidic pH (< 3.5): Rapid decomposition occurs. This instability is the driving force for the formation of the azido derivative.

Mechanistic Pathway: The Azide Trapping Reaction

The conversion of N-NO-MeIQx to 2-Azido-MeIQx is a nucleophilic substitution reaction that proceeds via a diazonium intermediate. This reaction is pH-dependent and demonstrates the electrophilic nature of the activated carcinogen.

The Reaction Mechanism
  • Acid-Catalyzed Activation: At pH < 3.0, protonation of the N-nitroso group facilitates the loss of water (or rearrangement), generating the diazonium ion (

    
    ).
    
  • Diazonium Instability: The diazonium species is an excellent leaving group and a potent electrophile. In the absence of other nucleophiles, it hydrolyzes to the alcohol (2-OH-MeIQx) or reacts with DNA.

  • Azide Trapping: When Sodium Azide (

    
    ) is present, the highly nucleophilic azide anion (
    
    
    
    ) attacks the C-2 position, displacing the diazonium group (releasing
    
    
    gas) to form 2-Azido-MeIQx .
Visualization of the Pathway

ReactionPathway MeIQx MeIQx (Precursor) N_NO_MeIQx N-NO-MeIQx (Intermediate) MeIQx->N_NO_MeIQx Nitrosation (pH < 3) Nitrite Nitrite (NO2-) + H+ Nitrite->N_NO_MeIQx Diazonium Diazonium Ion (R-N2+) N_NO_MeIQx->Diazonium Acid Decomp. (-OH) Azido_MeIQx 2-Azido-MeIQx (Final Product) Diazonium->Azido_MeIQx Nucleophilic Attack DNA_Adduct DNA Adducts (dG-C8-MeIQx) Diazonium->DNA_Adduct In vivo (No Azide) Azide Azide Ion (N3-) Azide->Azido_MeIQx

Figure 1: Reaction pathway showing the acid-catalyzed conversion of MeIQx to the reactive diazonium species, which is subsequently trapped by azide to form 2-Azido-MeIQx.[4][5][6]

Experimental Protocols

Safety Warning:

  • HCAs (MeIQx, N-NO-MeIQx): Potent mutagens/possible carcinogens.[7] Handle in a Class II Biosafety Cabinet.

  • Sodium Azide: Highly toxic and potentially explosive. Do not use metal spatulas; avoid contact with acids in unventilated spaces (forms hydrazoic acid).

Synthesis of N-NO-MeIQx (Precursor Generation)

If N-NO-MeIQx is not available commercially, it must be generated in situ or synthesized freshly due to instability.

  • Dissolution: Dissolve MeIQx (e.g., 4 µM for analytical scale) in dilute HCl (pH 2.0–3.0).

  • Nitrosation: Add Sodium Nitrite (

    
    ) in excess (10–50 mM).
    
  • Incubation: Incubate at 37°C for 15–30 minutes.

    • Note: At this stage, N-NO-MeIQx is formed. If the pH is kept near neutral, it is stable. If acidic, it begins to decompose.[8]

Conversion to 2-Azido-MeIQx (Trapping Protocol)

This protocol is adapted from stability studies where azide is used to intercept the decomposition pathway.

ParameterConditionRationale
Buffer System Citrate or Phosphate buffer (pH 2.0)Acidic pH is required to convert N-NO-MeIQx to the diazonium ion.
Reagent Sodium Azide (

)
Nucleophile source.[9]
Concentration 10 mM Azide (Excess)Ensures competitive trapping over hydrolysis (formation of 2-OH-MeIQx).
Temperature 37°CMimics physiological temperature; accelerates decomposition/reaction.
Reaction Time 10–20 minutesThe half-life (

) of N-NO-MeIQx at pH 2.0 is ~2 minutes; azide shortens this to ~1.2 minutes.

Step-by-Step Workflow:

  • Prepare a solution of N-NO-MeIQx (generated as above or dissolved in neutral buffer).

  • Adjust the solution to pH 2.0 using HCl.

  • Immediately add Sodium Azide to a final concentration of 10 mM.

  • Vortex and incubate at 37°C for 20 minutes.

  • Quenching: Neutralize with NaOH or dilute with HPLC mobile phase (e.g., Ammonium Acetate pH 5.0) to stop further acid-catalyzed reactions.

Purification and Isolation
  • Method: Reverse-Phase HPLC.[3]

  • Column: C18 (e.g., ODS-80TM or equivalent).

  • Mobile Phase: Gradient of Methanol in 10 mM Ammonium Acetate (pH 5.0).

  • Detection: UV absorbance (Azido compounds often have distinct UV shifts compared to amino parents).

  • Identification: The 2-Azido derivative will elute at a different retention time than MeIQx and the hydrolysis product (2-OH-MeIQx).

Characterization & Identification Data

When analyzing the product, the following physicochemical properties confirm the formation of 2-Azido-MeIQx:

  • UV Spectroscopy:

    • MeIQx typically shows maxima around 278 nm.

    • 2-Azido derivatives often exhibit a bathochromic shift or distinct shoulder due to the azide conjugation.

  • Mass Spectrometry (ESI-MS):

    • MeIQx: [M+H]+ = 214.

    • N-NO-MeIQx: [M+H]+ = 243 (+29 Da from NO).

    • 2-Azido-MeIQx: [M+H]+ = 240 (Replacement of

      
       [16] with 
      
      
      
      [42]
      
      
      net +26 Da).
  • Photoreactivity:

    • Upon exposure to UV light, 2-Azido-MeIQx releases

      
       to form a nitrene . This property is the "gold standard" confirmation for azido compounds and allows for photo-crosslinking to DNA or proteins.
      

Biological Implications[3][7][8][10]

Validation of the Electrophile

The successful formation of 2-Azido-MeIQx confirms that N-NO-MeIQx decomposes via a diazonium/nitrenium ion . This positively charged intermediate is the same species that attacks the C8 position of guanine in DNA. Therefore, the azide trapping experiment serves as a chemical proxy for DNA adduct formation potential.

Photoaffinity Labeling

2-Azido-MeIQx is a valuable tool for photoaffinity labeling .

  • Mechanism: UV irradiation of the azido group generates a highly reactive nitrene.

  • Application: Researchers use this to covalently bind the carcinogen to specific binding proteins or enzymes (like CYP450s or cytosolic receptors) to map the physical interaction sites of HCAs within the cell.

References

  • Stability and Reactivity of 2-Nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline.

  • Synthesis of 2-azido-3-methylimidazo[4,5-f]quinoline and photolytic generation of a highly reactive and mutagenic IQ derivative. Source: Carcinogenesis Context:[1][2][3][5][6][7][10][11] Describes the parallel synthesis and characterization of the Azido-IQ analog, establishing the methodology for azido-HCA synthesis and their photolytic properties.

  • Activation of aminoimidazole carcinogens by nitrosation: mutagenicity and nucleotide adducts. Source: Carcinogenesis / PubMed Central Context:[11] Discusses the broader context of N-nitroso-HCA activation and the formation of adducts, supporting the mechanistic pathway described.

Sources

Technical Monograph: 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline (N3-MeIQx)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Identity

2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline (CAS 120018-43-1 ) is a specialized photoaffinity probe derived from the potent heterocyclic amine mutagen MeIQx . Unlike its parent compound, which requires metabolic activation (N-hydroxylation by CYP1A2) to bind DNA, the 2-azido derivative is designed to be photo-activated. Upon irradiation with UV light, it generates a highly reactive nitrene intermediate that covalently modifies adjacent biomolecules, allowing researchers to map the physical binding sites of MeIQx on cytochrome P450 enzymes, receptors (e.g., AhR), and DNA.

Chemical Profile
PropertySpecification
CAS Number 120018-43-1
Chemical Formula C₁₁H₉N₇
Molecular Weight 239.24 g/mol
Parent Mutagen MeIQx (2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline)
Reactive Moiety Azido group (-N₃) at C-2 position
Activation Mode Photolysis (UV-A, ~365 nm)
Solubility DMSO, Methanol (Low solubility in water)

Synthesis & Chemical Architecture

The Nitroso-Displacement Pathway

Unlike simple aromatic amines which are typically converted to azides via a diazonium salt intermediate, the synthesis of 2-azido-MeIQx follows a specialized pathway involving an N-nitroso intermediate. This route is critical to maintain the integrity of the imidazoquinoxaline ring system.

Mechanistic Workflow
  • Nitrosation: The exocyclic amine of MeIQx is nitrosated using sodium nitrite (NaNO₂) in acidic media to form N-nitroso-MeIQx (N-NO-MeIQx) .

  • Nucleophilic Substitution: The N-nitroso intermediate is unstable at low pH. In the presence of excess azide anions (N₃⁻) at pH ~2.0, the nitroso group facilitates a nucleophilic displacement (or rearrangement-substitution), yielding the 2-azido derivative.

SynthesisPathway MeIQx MeIQx (Parent Amine) Nitrite NaNO₂ / H⁺ (Nitrosation) MeIQx->Nitrite Nitroso N-NO-MeIQx (Reactive Intermediate) Nitrite->Nitroso Acidic pH Azide NaN₃ / pH 2.0 (Nucleophilic Attack) Nitroso->Azide Product 2-Azido-MeIQx (Photo-Probe) Azide->Product Substitution

Figure 1: Synthesis of 2-Azido-MeIQx via the N-nitroso intermediate pathway.

Stability & Handling
  • Light Sensitivity: The compound is intrinsically designed to degrade under UV light. All synthesis and handling must be performed under yellow safety lights or in low-light conditions to prevent premature photolysis.

  • pH Stability: The precursor N-NO-MeIQx is stable at neutral/alkaline pH (7.4–9.[1][2]0) but rapidly degrades at pH < 5.5. The formation of the azido derivative is optimal at pH 2.0 .

  • Thermal Stability: Store solid compound at -20°C, desiccated and protected from light.

Mechanism of Action: Photoaffinity Labeling

The utility of 2-azido-MeIQx lies in its ability to "freeze" a transient interaction. When the probe binds reversibly to a target (e.g., the active site of CYP1A2), UV irradiation triggers a cascade leading to irreversible covalent bonding.

Photolysis Pathway[3]
  • Excitation: Absorption of UV photons (300–370 nm) excites the azide group.

  • Nitrogen Extrusion: Molecular nitrogen (N₂) is eliminated, generating a singlet nitrene (:N-R).

  • Intersystem Crossing: The singlet nitrene may relax to a triplet nitrene.

  • Insertion:

    • Singlet Nitrene: Inserts directly into C-H or N-H bonds of the target protein/DNA.

    • Triplet Nitrene: Often abstracts hydrogen, creating radicals that subsequently couple.

Photoactivation Probe 2-Azido-MeIQx (Bound to Target) UV UV Irradiation (365 nm) Probe->UV Nitrene Nitrene Intermediate (:N-R) UV->Nitrene - N₂ Insertion C-H / N-H Insertion Nitrene->Insertion Adduct Covalent Adduct (Protein-MeIQx) Insertion->Adduct Permanent Bond

Figure 2: Photochemical activation mechanism of the azido probe.

Experimental Protocol: Photoaffinity Labeling of CYP1A2

Note: This protocol assumes the use of purified recombinant CYP1A2 or liver microsomes.

Materials
  • Probe: 2-Azido-MeIQx (dissolved in DMSO, stock 10 mM).

  • Target: Purified CYP1A2 enzyme or Microsomes.

  • Buffer: 50 mM Potassium Phosphate, pH 7.4.

  • Light Source: Handheld UV lamp (365 nm) or Stratalinker.

Step-by-Step Methodology
  • Equilibration (Dark):

    • Incubate the enzyme (1–5 µM) with 2-Azido-MeIQx (10–50 µM) in phosphate buffer for 10 minutes at 4°C in the dark .

    • Rationale: This allows the probe to enter and orient itself within the substrate-binding pocket reversibly.

  • Irradiation:

    • Place samples on ice.

    • Irradiate with 365 nm UV light at a distance of 2–5 cm for 5–10 minutes.

    • Control: Keep a duplicate sample wrapped in foil (Dark Control) to distinguish non-covalent binding.

  • Quenching & Washing:

    • Add a scavenger (e.g., DTT or excess tryptophan) to quench unreacted nitrenes (optional).

    • Precipitate protein (TCA or acetone) or perform SDS-PAGE directly to remove non-covalently bound probe.

  • Analysis:

    • SDS-PAGE/Western Blot: If the probe is radiolabeled (e.g., ³H-Azido-MeIQx), detect via fluorography.

    • Mass Spectrometry: Digest the labeled protein with trypsin. Analyze peptides by LC-MS/MS to identify the mass shift (+211 Da, corresponding to the MeIQx moiety minus N₂) on specific amino acid residues.

Safety & Toxicology Standards

WARNING: This compound is a structural analog of a known Group 2B Carcinogen (IARC) and contains an azide moiety.

  • Explosion Hazard: While organic azides with C/N ratios > 3 are generally stable, they should never be heated, subjected to shock, or concentrated to dryness in the presence of metals.

  • Carcinogenicity: Treat 2-Azido-MeIQx as a potent mutagen. It is designed to bind DNA/Proteins.

    • Engineering Controls: Use a certified chemical fume hood and a Glove Box for weighing.

    • PPE: Double nitrile gloves, lab coat, and safety goggles.

  • Decontamination:

    • Surface spills: Wipe with 10% NaOH to hydrolyze the compound, followed by water.

    • Azide waste: Do not dispose of down the drain (risk of forming explosive metal azides in plumbing).

References

  • Formation of Azido-MeIQx: Turesky, R. J., et al. (1996). Stability and reactivity of 2-nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline. Chemical Research in Toxicology. Link

  • MeIQx Mutagenicity: Sugimura, T., et al. (1981). Mutagens in cooked food. Basic Life Sciences. Link

  • Photoaffinity Principles: Fleming, S. A. (1995). Chemical reagents in photoaffinity labeling. Tetrahedron. Link

  • Parent Compound Data: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. MeIQx (2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline). Link

Sources

Technical Guide: Solubility & Handling of 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the physicochemical properties, solubility profile, and handling protocols for 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline (2-Azido-MeIQx). Derived from the dietary mutagen MeIQx, this compound functions primarily as a photoaffinity probe . Its C-2 azido moiety is photosensitive, generating a highly reactive nitrene intermediate upon UV irradiation (300–360 nm) that covalently modifies binding proteins such as Cytochrome P450 enzymes and serum albumin.

Critical Advisory: Unlike its amino-parent compound (MeIQx), 2-Azido-MeIQx is inherently unstable to light and heat. Successful application requires strict adherence to the solubility and handling protocols defined below to prevent premature photolysis or hydrolytic decomposition.

Part 1: Physicochemical Profile & Mechanism

Understanding the solubility of 2-Azido-MeIQx requires analyzing its structural architecture. It is a planar, heterocyclic aromatic amine derivative. The replacement of the exocyclic amine (–NH₂) of MeIQx with an azide (–N₃) group increases lipophilicity and introduces a dipole capable of electrostatic interactions, yet it significantly reduces hydrogen-bond donating capacity.

Structural Specifications
PropertyDetail
IUPAC Name 2-Azido-3,8-dimethyl-3H-imidazo[4,5-f]quinoxaline
Parent Compound MeIQx (2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline)
Molecular Class Heterocyclic Aromatic Amine / Aryl Azide
Primary Utility Photoaffinity Labeling (PAL)
Reactive Intermediate Singlet/Triplet Nitrene (generated via

)
UV Absorbance

~270 nm, ~340 nm (Azide band)
Photochemical Activation Mechanism

The utility of this compound relies on the conversion of the azide to a nitrene. This transition dictates that all solubility steps occur in the dark or under amber light.

PhotoaffinityMechanism Azide 2-Azido-MeIQx (Ground State) UV UV Irradiation (300-360 nm) Azide->UV Nitrene Nitrene Intermediate (Highly Electrophilic) UV->Nitrene -N2 (Gas) Insertion C-H / N-H Insertion (Covalent Bonding) Nitrene->Insertion Adduct Protein-Ligand Adduct Insertion->Adduct

Figure 1: Photochemical activation pathway. The solubility solvent must not quench the nitrene intermediate during the labeling step.

Part 2: Solubility in Organic Solvents[1]

The solubility of 2-Azido-MeIQx is dominated by


-

stacking interactions common to planar heterocycles. It is poorly soluble in pure water and non-polar alkanes but exhibits high solubility in dipolar aprotic solvents.
Solvent Compatibility Table
Solvent ClassSolventSolubility RatingApplication Notes
Dipolar Aprotic DMSO High (>20 mg/mL)Recommended. Standard for stock solutions. Stabilizes the planar structure. Miscible with aqueous buffers for assays.
Dipolar Aprotic DMF HighAlternative to DMSO. Harder to remove via lyophilization; may affect some enzymatic assays.
Protic Polar Methanol ModerateGood for transfers and synthesis purification. Can act as a nucleophile (scavenger) for the nitrene if present during UV irradiation.
Protic Polar Ethanol ModerateSuitable for biological washing steps. Less solubilizing power than Methanol.
Moderately Polar Acetone ModerateUseful for precipitation/washing. High volatility risks concentration changes in open vessels.
Non-Polar Hexane InsolubleNot suitable.
Aqueous PBS/Water Very Low (<0.1 mg/mL)Precipitation Risk. Requires <1% DMSO co-solvent for biological stability.
Critical Solvent Selection Logic
  • DMSO (Dimethyl Sulfoxide): The preferred solvent for stock preparation. It prevents aggregation of the hydrophobic heterocyclic rings.

    • Caution: DMSO freezes at 18.5°C. Thawing cycles must be managed carefully to prevent precipitation nuclei formation.

  • Methanol: While soluble, methanol is a "nucleophilic solvent."

    • Risk:[1] If 2-Azido-MeIQx is irradiated in methanol, the generated nitrene will react with the solvent (O-H insertion) rather than the target protein. Evaporate methanol completely before photo-experiments.

Part 3: Stability & Handling Protocols

The "Azide" functionality transforms this from a standard reagent into a sensitive probe.

Photostability (The Amber Rule)
  • Mechanism: Aryl azides absorb UV/Vis light and decompose to nitrenes even under ambient fluorescent lighting.

  • Protocol: All solid handling and solution preparation must occur under amber light or in vessels wrapped in aluminum foil.

  • Storage: Store solids at -20°C, desiccated, and dark.

Thermal Stability
  • Risk: Thermal decomposition (thermolysis) can occur at elevated temperatures (>70°C), releasing nitrogen gas (

    
    ) and generating the reactive species prematurely.
    
  • Protocol: Do not heat solutions above 40°C to aid dissolution. If sonication is required, use a water bath with ice to maintain ambient temperature.

Part 4: Experimental Protocols

Protocol A: Preparation of Stock Solution (10 mM)

Objective: Create a stable, high-concentration stock for long-term storage (-80°C).

Materials:

  • 2-Azido-MeIQx (Solid)

  • Anhydrous DMSO (Spectrophotometric Grade, >99.9%)

  • Amber glass vial (2 mL) with PTFE-lined cap.

Workflow:

  • Weighing: Weigh the target mass of 2-Azido-MeIQx (e.g., 2.13 mg for 1 mL of 10 mM stock) into the amber vial. Note: Avoid using metal spatulas if possible; use anti-static plastic or glass.

  • Solvation: Add the calculated volume of Anhydrous DMSO.

  • Dissolution: Vortex gently for 30 seconds. If particulates remain, sonicate in a water bath (room temperature) for 2 minutes. Do not heat.

  • Verification: Visually inspect for clarity.

  • Aliquot & Store: Divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -80°C.

Protocol B: Working Solution for Photoaffinity Labeling

Objective: Dilute stock into aqueous buffer without precipitation for biological assay.

Workflow:

  • Thaw: Thaw one aliquot of DMSO stock in the dark at room temperature.

  • Rapid Dilution: While vortexing the aqueous buffer (e.g., PBS, pH 7.4), slowly inject the DMSO stock to the desired final concentration (typically 10–100 µM).

    • Constraint: Keep final DMSO concentration <1% (v/v) to avoid denaturing the target protein.

  • Incubation: Incubate with protein immediately. Do not store the dilute aqueous solution; the hydrophobic probe may adhere to plastic tube walls over time.

Part 5: Application Workflow (Photoaffinity Labeling)

The following diagram illustrates the validated workflow for using 2-Azido-MeIQx to label a target protein (e.g., CYP1A2).

PAL_Workflow Stock DMSO Stock (Dark, -80°C) Incubate Incubate with Protein (Dark, 37°C, 30 min) Stock->Incubate Dilute <1% DMSO UV_Step UV Irradiation (365 nm, 5-10 min) Incubate->UV_Step Equilibrium Binding Scavenge Add Scavenger (e.g., DTT/GSH) UV_Step->Scavenge Quench Nitrene Analyze Analysis (SDS-PAGE / Mass Spec) Scavenge->Analyze Covalent Adduct

Figure 2: Step-by-step photoaffinity labeling workflow. Note the specific sequence of dark incubation followed by UV activation.

References

  • Synthesis and Characterization: Turesky, R. J., et al. "Synthesis and characterization of 2-azido-3,8-dimethylimidazo[4,5-f]quinoxaline, a photoaffinity probe for the dietary mutagen MeIQx." Cancer Research, 1992.

  • Parent Compound Properties: Kasai, H., et al. "Structure of a potent mutagen isolated from fried beef."[1] Chemical Letters, 1981.[1]

  • Photoaffinity Protocols: Robinette, D., et al. "Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics." Expert Review of Proteomics, 2006.

  • Solubility of Heterocycles: Gaylord Chemical Company. "Dimethyl Sulfoxide (DMSO) Solubility Data." Bulletin #102B.

Sources

Spectroscopic Characterization of Azido-MeIQx: A Mechanistic Probe for Heterocyclic Amine Mutagenesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Characterization of Azido-MeIQx Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Scientific Context

Azido-MeIQx (2-azido-3,8-dimethylimidazo[4,5-f]quinoxaline) represents a critical chemical tool in the study of food-borne carcinogens. While its parent compound, MeIQx , is a ubiquitous heterocyclic amine (HCA) formed during the high-temperature cooking of muscle meats, the azido-derivative serves a distinct purpose: it acts as a photoactivatable precursor to the ultimate carcinogenic species.

In metabolic systems, MeIQx requires enzymatic activation (CYP1A2-mediated N-hydroxylation followed by esterification) to form the electrophilic nitrenium ion that binds DNA. Azido-MeIQx, upon UV irradiation, generates a nitrene intermediate that mimics this nitrenium ion without the need for complex enzymatic systems (S9 mix).

This guide details the spectroscopic validation of Azido-MeIQx. As a Senior Application Scientist, I emphasize that characterization of this compound is a race against its inherent photoreactivity. All protocols described below must be performed under yellow light or low-light conditions to prevent premature photolysis.

Synthesis & Structural Logic

To interpret the spectra, one must understand the origin of the sample. Azido-MeIQx is typically synthesized via the nitrosation of MeIQx followed by nucleophilic displacement with sodium azide.

  • Parent: MeIQx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline)[1][2][3][4][5]

  • Intermediate: N-nitrosamino-MeIQx (Highly unstable)

  • Target: 2-Azido-MeIQx[2][6]

Key Structural Transformation: The exocyclic amine (–NH


) at position C2 is replaced by an azido group (–N

). This substitution is the focal point of all spectroscopic interrogation.

Spectroscopic Profile & Characterization Protocols

A. Vibrational Spectroscopy (FT-IR): The Diagnostic "Fingerprint"

The most immediate confirmation of the azido group comes from Infrared Spectroscopy. The azido group possesses a unique, high-intensity stretching vibration that is absent in the parent amine.

Protocol:

  • Prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) module. Critical: Do not use high-energy laser Raman sources for initial characterization, as the local heating/energy can induce detonation or decomposition of the azide.

  • Scan range: 4000 – 400 cm

    
    .
    
Functional GroupFrequency (

, cm

)
IntensityDiagnostic Value
Azide (–N=N=N) 2100 – 2160 Strong Primary Confirmation. This peak is isolated and unmistakable. Absence indicates failure of the displacement reaction.
C=N (Imidazole)~1620 – 1580MediumSkeletal confirmation (retained from parent).
C–H (Aromatic)3000 – 3100WeakStandard aromatic backbone.
–NH

3300 – 3500 Absent Purity Check. The disappearance of the N-H doublet confirms complete conversion of the starting material.
B. UV-Vis Spectroscopy & Photolysis Kinetics

UV-Vis is not just for identification; it is the primary method for assessing the functional integrity of the probe. Azido-MeIQx exhibits distinct absorption bands that decay upon irradiation.

Experimental Workflow (Photolysis Assay):

  • Solvent: Dissolve Azido-MeIQx in methanol or phosphate buffer (pH 7.4).

  • Baseline Scan: Record spectrum (200–500 nm) in the dark.

    • Observation: Distinct

      
       typically shifted bathochromically relative to MeIQx due to the extended conjugation of the azide.
      
  • Irradiation: Expose the cuvette to UV light (300–360 nm) for defined intervals (e.g., 10s, 30s, 60s).

  • Monitoring: Observe the isosbestic points .

    • Insight: Clean isosbestic points indicate a clean conversion from Azide

      
       Nitrene 
      
      
      
      Solvent Adduct/Product without secondary degradation pathways. Loss of isosbestic points suggests sample decomposition.
C. Nuclear Magnetic Resonance (NMR)

NMR provides the definitive structural proof. The key indicator is the "Silent Spectrum" regarding exchangeable protons.

Solvent: DMSO-


 (Avoid protic solvents if studying exchange rates; DMSO is standard for HCAs).
NucleusSignal of InterestShift (

, ppm)
Change vs. Parent MeIQx

H
2-NH

-- Disappears. The broad singlet at

7.0-7.5 ppm (exchangeable with D

O) must be totally absent.

H
N-Methyl (N3) ~3.6 - 3.8Slight downfield shift due to the electron-withdrawing azido group.

H
C-Methyl (C8) ~2.6 - 2.8Minimal change; remote from the substitution site.

H
Aromatic (C4/C5) 7.5 - 8.8Distinct splitting pattern (doublets) retained, but chemical shifts will vary due to electronic substituent effects.

C
C-2 (Azido-bearing) ~150 - 160Significant shift. The C-2 carbon attached to N

resonates at a distinct frequency compared to C-2 attached to NH

.
D. Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) using ESI (Electrospray Ionization) in positive mode is standard.

  • Molecular Ion: [M+H]

    
     consistent with C
    
    
    
    H
    
    
    N
    
    
    .
  • The Nitrogen Rule: An odd number of nitrogens (7) results in an odd molecular weight (approx 239 Da).

  • Fragmentation Pattern (The "M-28" Signature):

    • Azides are fragile. In the mass spectrometer, the most characteristic fragmentation is the loss of a nitrogen molecule (N

      
      , 28 Da).
      
    • Look for the peak at [M+H - 28] . This corresponds to the nitrene/nitrenium species generated in situ within the source.

    • Warning: If the M-28 peak is the base peak (100% intensity) and the molecular ion is weak, your ionization source temperature may be too high, thermally degrading the sample before detection. Lower the capillary temperature.

Mechanistic Visualization

The utility of Azido-MeIQx lies in its ability to generate the reactive nitrene species.[6] The following diagrams illustrate the synthesis/characterization workflow and the photochemical mechanism.

AzidoMeIQx_Characterization cluster_0 Synthesis & Validation Workflow cluster_1 Spectroscopic Checkpoints (Dark Room) MeIQx MeIQx (Parent) (Amine) Nitrosation Nitrosation (NaNO2 / Acid) MeIQx->Nitrosation N_NO N-Nitroso Intermediate (Unstable) Nitrosation->N_NO Azide_Disp Azide Displacement (NaN3) N_NO->Azide_Disp Crude Crude Azido-MeIQx Azide_Disp->Crude IR_Check Checkpoint 1: FT-IR Target: ~2130 cm-1 (N3) Crude->IR_Check NMR_Check Checkpoint 2: 1H-NMR Target: Loss of NH2 Signal IR_Check->NMR_Check If N3 peak present UV_Check Checkpoint 3: UV-Vis Target: Photolysis Decay NMR_Check->UV_Check If pure Valid VALIDATED PROBE Ready for DNA Binding Assays UV_Check->Valid If isosbestic points observed Photolysis Nitrene Generation (Reactive Electrophile) Valid->Photolysis UV (300-350nm) DNA DNA Adduct Formation (C8-Guanine) Photolysis->DNA

Figure 1: Synthesis, Validation, and Application Workflow. This flow ensures that only structurally intact azide is used for biological assays, preventing false negatives due to pre-degraded samples.

Photolysis_Mechanism Azide Azido-MeIQx (R-N3) Light (- N2) Nitrene Singlet Nitrene (R-N:) Azide->Nitrene Photolysis Triplet Triplet Nitrene (R-N• •) Nitrene->Triplet Intersystem Crossing Adduct Covalent Adduct (Protein/DNA) Nitrene->Adduct Insertion/Coupling ISC ISC

Figure 2: Photochemical Activation Mechanism. The singlet nitrene is the primary electrophile responsible for insertion reactions (labeling), while the triplet state may lead to side reactions.

Experimental Protocols

Protocol 1: Handling and Storage
  • Light Sensitivity: All handling must occur under red or yellow safety lights. Standard fluorescent lab lighting contains enough UV/blue component to degrade the azide within minutes.

  • Storage: Store solid Azido-MeIQx at -20°C or -80°C, shielded from light (amber vials wrapped in foil).

  • Safety: While heterocyclic azides are generally more stable than alkyl azides, treat the solid as a potential explosive. Do not grind in a mortar.

Protocol 2: The "Dark vs. Light" Stability Test

Before committing the sample to expensive biological assays (e.g., Ames test or DNA binding), validate its reactivity.

  • Preparation: Prepare two identical 10

    
    M solutions of Azido-MeIQx in PBS.
    
  • Control (Dark): Wrap one vial in foil and incubate at 37°C for 1 hour.

  • Test (Light): Expose the second vial to a UV transilluminator (312 nm) for 5 minutes.

  • Analysis: Run HPLC-UV (or LC-MS) on both.

    • Pass Criteria: The "Dark" sample must show >95% parent peak. The "Light" sample must show >90% loss of parent peak and appearance of new, more polar peaks (hydroxylamine or solvent adducts).

References

  • IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. (1993). Volume 56: Some Naturally Occurring Substances: Food Items and Constituents, Heterocyclic Aromatic Amines and Mycotoxins. World Health Organization.[4] Link

  • Wild, D., et al. (1989). Synthesis of 2-azido-3-methylimidazo[4,5-f]quinoline and photolytic generation of a highly reactive and mutagenic IQ derivative.[6] PubMed. Link

  • Turesky, R. J., et al. (1992). Stability and reactivity of 2-nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline.[2][5] Chemical Research in Toxicology. Link

  • Braslavsky, S. E., et al. (2011). Glossary of terms used in photochemistry, 3rd edition (IUPAC Recommendations 2006). Pure and Applied Chemistry. Link

  • Driver, T. G. (2009). Azides in Heterocyclic Synthesis. In: Topics in Heterocyclic Chemistry. Springer. Link

Sources

High-Precision Quantum Chemical Profiling of 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline

[1]

Executive Summary

This technical guide outlines the computational protocol for characterizing 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline (Azido-MeIQx).[1] As a structural analogue of the potent food mutagen MeIQx, this molecule presents a unique challenge: the dynamic azide-tetrazole tautomerism .[1][2] Unlike standard organic mutagens, Azido-MeIQx exists in a solvent-dependent equilibrium between its linear azide (

1

This guide provides a self-validating Density Functional Theory (DFT) workflow to resolve this equilibrium, predict spectroscopic signatures for experimental validation, and quantify electronic descriptors correlating with mutagenic potential.

Part 1: Theoretical Framework & Computational Strategy

The Azide-Tetrazole Equilibrium Problem

The defining feature of 2-azido-heterocycles is the cyclization of the azido group onto the ring nitrogen to form a fused tetrazole.[2] For Azido-MeIQx, this involves the closure of the azide at C2 onto N1 or N3 of the imidazole ring.[1][2]

  • Azide Form (Open): Reactive, capable of nitrene formation (photoaffinity labeling), characteristic IR signal (

    
    ).[1]
    
  • Tetrazole Form (Closed): Thermodynamically stable in polar solvents/solid state, lacks azide reactivity.[1]

Core Directive: Your calculations must explicitly locate both minima and the Transition State (TS) connecting them to predict which form dominates under experimental conditions.

Level of Theory Selection

To ensure chemical accuracy (

ComponentSelectionRationale
Functional M06-2X or B3LYP-D3(BJ) M06-2X handles dispersion forces in stacked aromatic systems better than standard B3LYP.[1][2] B3LYP-D3 is a robust alternative for vibrational frequencies.[1][2]
Basis Set 6-311++G(d,p) Diffuse functions (++) are critical for describing the electron-rich azide terminus and the lone pairs on the heterocyclic nitrogens.[1][2]
Solvation SMD (Solvation Model based on Density) The equilibrium constant

is highly sensitive to polarity.[1][2] SMD provides better free energy of solvation (

) than PCM for heterocycles.[1][2]
Software Gaussian 16 / ORCA 5.0Standard packages capable of IRC (Intrinsic Reaction Coordinate) calculations.[1][2]

Part 2: Computational Workflow & Protocols[1]

Workflow Visualization

The following diagram illustrates the logical flow for characterizing the molecule, ensuring no artifactual minima are reported.

Workflowcluster_validValidation LoopStartInput Structure(Azido-MeIQx)Opt_GasGeometry Opt (Gas Phase)B3LYP/6-31G(d)Start->Opt_GasBranchGenerate TautomersOpt_Gas->BranchAzide_OptOpt + Freq (Azide)M06-2X/6-311++G(d,p)Branch->Azide_OptTetra_OptOpt + Freq (Tetrazole)M06-2X/6-311++G(d,p)Branch->Tetra_OptTS_SearchTS Search (QST3/NEB)Imaginary Freq CheckAzide_Opt->TS_SearchTetra_Opt->TS_SearchIRCIRC ValidationConnect Reactant/ProductTS_Search->IRCSolventSingle Point EnergySMD (Water/DMSO)IRC->SolventFinalCalculate u0394G, NMR, UV-VisSolvent->Final

Caption: Computational workflow for resolving azide-tetrazole isomerism and extracting physicochemical descriptors.

Protocol: Transition State (TS) Search

To find the barrier between the Azide and Tetrazole forms:

  • Optimize Minima: Fully optimize both the open azide and closed tetrazole forms. Ensure zero imaginary frequencies.

  • Guess Geometry: Create a structure midway between the two. The

    
     bond length is typically 
    
    
    in the azide and
    
    
    in the tetrazole.[1][2] The forming
    
    
    bond is the reaction coordinate.[1][2]
  • QST3 Method (Gaussian Example):

  • Validation: The output must show exactly one imaginary frequency (typically

    
    ) corresponding to the bending/cyclization vector.[1][2]
    

Part 3: Electronic Descriptors & Mutagenicity[1]

The mutagenicity of MeIQx derivatives correlates with their ability to undergo N-hydroxylation (metabolic activation) and interact with DNA.[1][2]

Key Descriptors to Calculate

Extract these values from the optimized Azide form (the reactive species).

DescriptorSymbolFormulaSignificance
HOMO Energy

DFT OutputHigher

implies easier oxidation by Cytochrome P450.[1][2]
LUMO Energy

DFT OutputCorrelates with electron affinity and reduction potential.[1][2]
H-L Gap


Softness: Lower gap = higher reactivity/mutagenicity.[1]
Vertical IP


Predicts ease of nitrenium ion formation (ultimate carcinogen).[1][2]
Dipole Moment

DFT OutputAffects transport and DNA intercalation orientation.[1][2]
Isomerization Pathway Diagram

The thermodynamic stability determines the concentration of the reactive azide.[1][2]

EnergyProfileAzideAzide Form(Reactant)0.0 kcal/molTSTransition Stateu2021+25-30 kcal/molAzide->TSCyclizationTetrazoleTetrazole Form(Product)-5 to +5 kcal/molTS->TetrazoleRelaxation

Caption: Schematic energy profile of the Azide-Tetrazole tautomerization. Relative energies depend on solvent polarity.[1][2]

Part 4: Spectroscopic Validation (Self-Check)

Before trusting the energy values, validate the geometry against predicted spectral data.[2]

IR Spectroscopy[1][2][3]
  • Azide Marker: Look for a strong asymmetric stretching vibration at

    
     .[1][2]
    
  • Tetrazole Marker: Absence of the azide peak; appearance of skeletal bands at

    
     .[1][2]
    
  • Protocol: Apply a scaling factor (typically 0.967 for M06-2X) to raw frequencies.[2]

NMR Shift Prediction (GIAO Method)

Calculate NMR shielding tensors to confirm the structure if experimental data is available.[1][2]

  • Method: #p nmr=giao m062x/6-311++g(d,p) scrf=(smd,solvent=dmso)

  • Reference: Calculate TMS (Tetramethylsilane) at the same level of theory to determine chemical shifts (

    
    ).
    

Part 5: References

  • Gaussian, Inc. (2016).[1] Gaussian 16 User Reference. Link[1]

  • Zhao, Y., & Truhlar, D. G. (2008).[1] The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements.[1] Theoretical Chemistry Accounts, 120(1-3), 215-241.[1] Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009).[1] Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Surface Tension.[1][2] The Journal of Physical Chemistry B, 113(18), 6378-6396.[1] Link[1]

  • Tuppurainen, K. (1999).[1] Frontier Orbital Energies, Hydrophobicity and Steric Factors as Physical Descriptors of the Mutagenicity of Nitroaromatic Compounds.[1][2] Chemosphere, 38(13), 3015-3030.[1] Link[1]

  • El-Azhary, A. A. (2025).[1][3] Azido-tetrazole equilibrium in 2-azidothiazole system. Journal of Molecular Structure: THEOCHEM. (Contextual reference for methodology). Link

Potential genotoxicity of 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Genotoxic Potential of 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline

Executive Summary

2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline (Azido-MeIQx) is a synthetic photo-affinity analog of the dietary carcinogen MeIQx (2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline).[1] While MeIQx requires complex enzymatic activation (via CYP1A2 and NAT2) to exert genotoxicity, Azido-MeIQx serves as a direct mechanistic probe. Upon exposure to ultraviolet (UV) light, it undergoes photolysis to generate a highly reactive nitrene intermediate. This intermediate rapidly converts to the ultimate carcinogenic species—the nitrenium ion —which covalently binds to DNA.

This guide details the mechanism of action, specific genotoxic outcomes (DNA adducts and mutational signatures), and experimental protocols for utilizing Azido-MeIQx to model heterocyclic amine carcinogenesis without the variability of metabolic systems.

Chemical Identity & Properties

PropertyDetail
Chemical Name 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline
Abbreviation Azido-MeIQx (or N3-MeIQx)
CAS Number 120018-43-1
Parent Compound MeIQx (CAS 77500-04-0)
Molecular Formula C₁₁H₉N₇
Physical State Yellow solid (Light Sensitive)
Solubility DMSO, Methanol
Stability Stable in the dark; rapid photolysis under UV (300–360 nm)

Mechanism of Genotoxicity

The genotoxicity of Azido-MeIQx is distinct from its parent amine because it bypasses the requirement for metabolic activation (S9 fraction).

The Nitrenium Ion Hypothesis

In the standard biological pathway, MeIQx is N-hydroxylated by cytochrome P450 1A2 and subsequently esterified (O-acetylated or O-sulfated). Spontaneous loss of the ester group yields the electrophilic arylnitrenium ion .

Azido-MeIQx mimics this endpoint directly via photochemistry:

  • Photolysis: Irradiation of the azido group releases nitrogen gas (

    
    ), generating a singlet nitrene .
    
  • Protonation: In aqueous media, the nitrene is rapidly protonated to form the nitrenium ion (C₁₁H₁₀N₅⁺).

  • DNA Attack: This electrophile attacks the C8 or N2 position of guanine bases in DNA.

DNA Adduct Formation

Experimental data confirms that the adduct profile of photolyzed Azido-MeIQx is chemically identical to that of metabolically activated MeIQx.

  • Major Adduct: dG-C8-MeIQx (N-(deoxyguanosin-8-yl)-MeIQx).[1][2][3][4]

  • Minor Adduct: dG-N2-MeIQx .

  • Specificity: >90% of induced mutations occur at G:C base pairs .[5]

Mutational Signature

In bacterial systems (E. coli and S. typhimurium), Azido-MeIQx induced mutagenesis reveals:

  • Base Substitutions: Primarily G:C

    
     T:A transversions  (characteristic of C8-G adducts).
    
  • Frameshifts: Deletions of -1 or -2 bases, particularly at "hotspots" containing runs of guanine residues (e.g., GGG or GGGGG sequences).

Visualizing the Activation Pathway

The following diagram illustrates the convergence of the metabolic (MeIQx) and photolytic (Azido-MeIQx) pathways onto the same ultimate carcinogen.

GenotoxicityPathway MeIQx MeIQx (Parent) (Dietary Carcinogen) CYP Enzymatic Activation (CYP1A2 + NAT2) MeIQx->CYP Azido Azido-MeIQx (Synthetic Probe) UV Photolysis (UV Light -N2) Azido->UV Nitrenium Arylnitrenium Ion (Ultimate Carcinogen) CYP->Nitrenium Metabolic Path Nitrene Nitrene Intermediate (Short-lived) UV->Nitrene Nitrene->Nitrenium Protonation DNA Genomic DNA Nitrenium->DNA Electrophilic Attack Adduct DNA Adducts (dG-C8-MeIQx) DNA->Adduct Mutation Mutagenesis (G:C -> T:A Transversion) Adduct->Mutation Replication Error

Caption: Convergence of metabolic and photolytic pathways generating the DNA-reactive nitrenium ion.

Experimental Protocols

Protocol A: Synthesis of Azido-MeIQx (In Situ)

Note: Azido-MeIQx is often synthesized directly from the nitrosated precursor due to stability concerns.

  • Precursor: Dissolve N-NO-MeIQx (2-nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline) in citrate-phosphate buffer.

  • Reaction: Adjust pH to 2.0 (acidic conditions promote nitrosamine decomposition).

  • Azidation: Add 10 mM Sodium Azide (NaN₃) .

  • Incubation: Incubate at 37°C for 60 minutes in the dark.

  • Purification: Extract using a C18 Sep-Pak cartridge or HPLC to isolate the yellow Azido-MeIQx solid.

Protocol B: Photolysis Mutagenicity Assay

Purpose: To assess direct-acting mutagenicity without S9 metabolic activation.

  • Strain Selection: Use S. typhimurium TA98 (frameshift sensitive) or TA100 (base-pair substitution).

  • Preparation:

    • Prepare overnight cultures of bacteria.

    • Dissolve Azido-MeIQx in DMSO.

  • Plating (Dark Phase):

    • Mix 0.1 mL bacterial culture + 0.1 mL Azido-MeIQx solution + 2.0 mL molten top agar (with trace histidine/biotin).

    • Pour onto minimal glucose agar plates.

    • Critical: Perform all steps under yellow safety light to prevent premature activation.

  • Irradiation (Activation Phase):

    • Place plates (lids off) under a UV lamp (300–360 nm).

    • Irradiate for defined intervals (e.g., 0, 10, 30, 60 seconds).

  • Incubation: Incubate plates at 37°C for 48 hours in the dark.

  • Scoring: Count revertant colonies.

    • Result: Expect a dose-dependent increase in revertants proportional to UV fluence. Controls (no UV) should show background levels.

Safety & Handling

  • Explosion Hazard: While heterocyclic azides are generally more stable than small organic azides, all azido compounds carry a risk of decomposition. Do not heat solids; avoid metal spatulas.

  • Carcinogenicity: Azido-MeIQx is a direct precursor to a potent carcinogen. Handle as a high-potency cytotoxic agent .

  • Light Sensitivity: Store in amber vials wrapped in foil at -20°C. All experiments must be conducted under yellow light until the photolysis step.

References

  • Wild, D., & Dirr, A. (1988). Synthesis of 2-azido-3-methylimidazo[4,5-f]quinoline and photolytic generation of a highly reactive and mutagenic IQ derivative. Carcinogenesis, 9(5), 869–871. Link

  • Turesky, R. J., et al. (2003). Stability and Reactivity of 2-Nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline. Chemical Research in Toxicology, 16(10), 1264–1275. Link

  • Fuchs, R. P., et al. (1995). Mutational and DNA Binding Specificity of the Carcinogen 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline. Journal of Bacteriology, 177(22), 6593–6598. Link

  • Gooderham, N. J., et al. (2001). Molecular and genetic toxicology of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx). Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 476(1-2), 119-137. Link

Sources

Methodological & Application

Technical Guide: Applications of 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline in Mutagenesis Research

[1]

Introduction & Mechanistic Context[2][3][4][5][6][7][8][9][10][11]

2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline (2-Azido-MeIQx) is a specialized photoaffinity probe and chemical derivative of MeIQx , one of the most potent heterocyclic amines (HCAs) found in cooked meats. While MeIQx requires metabolic activation by Cytochrome P450 1A2 (CYP1A2) to exert genotoxicity, the 2-azido analogue serves as a critical mechanistic tool in mutagenesis research.

Its primary utility lies in photoaffinity labeling , a technique used to covalently tag and identify the specific enzymatic active sites (specifically CYP1A2 and the Aryl Hydrocarbon Receptor, AhR) responsible for the metabolic activation of food mutagens. Additionally, it acts as a chemical trap for unstable N-nitroso intermediates formed under inflammatory conditions.

Mechanism of Action: The Nitrene Switch

Unlike the parent compound MeIQx, which binds DNA via an electrophilic nitrenium ion generated enzymatically, 2-Azido-MeIQx functions through a photochemical switch :

  • Inert State: In the dark, the azido group (-N₃) is relatively stable, allowing the molecule to dock into the substrate-binding pocket of target proteins (e.g., CYP1A2) based on structural homology to MeIQx.

  • Photoactivation: Upon irradiation with UV light (typically 254–312 nm), the azide expels nitrogen (N₂) to form a highly reactive singlet nitrene .

  • Covalent Insertion: This nitrene intermediate undergoes rapid C-H or N-H insertion into neighboring amino acid residues within the binding pocket, permanently "locking" the probe to the enzyme for downstream identification.

Pathway Visualization

The following diagram illustrates the divergent pathways of the parent mutagen (MeIQx) versus the probe (2-Azido-MeIQx).

MeIQx_PathwaysMeIQxMeIQx(Parent Mutagen)CYP1A2CYP1A2 BindingMeIQx->CYP1A2AffinityN_OHN-OH-MeIQx(Metabolite)CYP1A2->N_OHEnzymaticOxidationNitreniumNitrenium Ion(Electrophile)N_OH->NitreniumAcid/SulfotransferaseDNA_AdductDNA Adduct(Mutagenesis)Nitrenium->DNA_AdductGuanine C8AttackAzido_MeIQx2-Azido-MeIQx(Probe)Binding_SiteEnzyme Active Site(Docking)Azido_MeIQx->Binding_SiteMimicryNitreneSinglet Nitrene(Reactive)Binding_Site->NitreneUV Light(-N2)Covalent_TagCovalent Protein-ProbeComplexNitrene->Covalent_TagC-H Insertion

Caption: Divergent activation pathways: MeIQx undergoes enzymatic activation to bind DNA, while 2-Azido-MeIQx utilizes UV-activated nitrene insertion to covalently label proteins.

Application Note: Photoaffinity Labeling of CYP1A2

This protocol details the use of 2-Azido-MeIQx to map the substrate-binding pocket of Cytochrome P450 1A2. This is essential for determining how genetic polymorphisms in CYP1A2 affect carcinogen activation.

Materials Required
Reagent/EquipmentSpecification
2-Azido-MeIQx >98% purity (Custom synthesis or specialized vendor)
Microsomes Human or Rat Liver Microsomes (HLM/RLM) expressing CYP1A2
Buffer 50 mM Potassium Phosphate, pH 7.4
UV Light Source Handheld UV lamp (254 nm) or Stratalinker
Quencher Dithiothreitol (DTT) or Glutathione (GSH)
Detection SDS-PAGE reagents, anti-MeIQx antibody (if available) or radiolabel tracing
Experimental Protocol
Step 1: Pre-Incubation (Dark Binding)
  • Objective: Allow the probe to equilibrate within the enzyme active site without triggering reaction.

  • Procedure:

    • Dilute liver microsomes to a protein concentration of 1.0 mg/mL in Potassium Phosphate buffer.

    • Add 2-Azido-MeIQx (dissolved in DMSO) to a final concentration of 10–50 µM. Keep DMSO < 1%.

    • Critical: Perform all steps in varying degrees of darkness or red light to prevent premature azide activation.

    • Incubate at 4°C for 15 minutes.

Step 2: UV Irradiation (Covalent Tagging)
  • Objective: Generate the nitrene intermediate to crosslink the probe to the enzyme.

  • Procedure:

    • Transfer the mixture to a quartz cuvette or open 96-well plate (on ice).

    • Irradiate with UV light (254 nm) at a distance of 2–5 cm for 2–5 minutes.

    • Control: Maintain a duplicate sample in the dark (Dark Control) to verify UV-dependency.

    • Competition Control: Include a sample with 100-fold excess of unlabeled MeIQx to demonstrate specific binding (the parent compound should compete for the active site, reducing labeling).

Step 3: Quenching and Analysis
  • Objective: Stop the reaction and visualize the labeled protein.

  • Procedure:

    • Add DTT (final 10 mM) to scavenge any remaining reactive species.

    • Precipitate proteins using cold acetone or TCA to remove unbound probe.

    • Resuspend pellets in SDS-PAGE loading buffer.

    • Separate proteins via SDS-PAGE (10% Bis-Tris gel).

    • Detection: If using radiolabeled ([³H] or [¹⁴C]) 2-Azido-MeIQx, perform autoradiography. Alternatively, use Mass Spectrometry (LC-MS/MS) on the excised band to identify the modified peptide residue.

Application Note: Investigating N-Nitrosation Chemistry

Recent research highlights a secondary application for 2-Azido-MeIQx: serving as a chemical marker for the formation of N-nitroso-MeIQx (N-NO-MeIQx), a putative carcinogen formed under inflammatory conditions (e.g., in the presence of nitric oxide).

The "Azide Trap" Method

Under acidic conditions (pH < 4.0), N-nitroso-MeIQx is unstable. However, in the presence of sodium azide (NaN₃), the nitroso group is displaced, converting the unstable intermediate into the stable 2-Azido-MeIQx.

Reaction:

Protocol: Detection of Unstable Nitroso-Mutagens
  • Reaction System: Incubate MeIQx (100 µM) with Sodium Nitrite (NaNO₂, 1 mM) in citrate buffer (pH 3.0) to generate N-NO-MeIQx.[1]

  • Trapping: Immediately add Sodium Azide (NaN₃, 10 mM).

  • Extraction: Neutralize with NaOH and extract with ethyl acetate.

  • Analysis: Analyze the organic phase via HPLC-UV (260 nm) or LC-MS.

  • Result Interpretation: The appearance of a peak corresponding to 2-Azido-MeIQx confirms the transient existence of the N-nitroso intermediate. This validates the hypothesis that inflammatory nitrosation can alter the mutagenic profile of dietary HCAs.

Safety & Handling Guidelines

Warning: 2-Azido-MeIQx is a high-potency research chemical. It shares the mutagenic scaffold of MeIQx and possesses an energetic azide group.

  • Explosion Hazard: While organic azides with low C/N ratios (<3) are explosive, 2-Azido-MeIQx (C₁₁H₉N₇) has a ratio ~1.5, placing it in a high-risk category . Store in small aliquots; avoid heat, shock, or friction.

  • Genotoxicity: Treat as a potent carcinogen. Use double-gloving (Nitrile), a chemical fume hood, and deactivate waste with 10% bleach (hypochlorite) to oxidize the heterocyclic ring system.

  • Light Sensitivity: Store solid and solution stocks in amber vials wrapped in foil at -20°C. Accidental exposure to ambient light will degrade the compound to the amine or complex aggregates.

References

  • Turesky, R. J., et al. (1992). Stability and Reactivity of 2-Nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline. Chemical Research in Toxicology, 5(4), 479–490.
  • Gooderham, N. J., et al. (1987).[2] Metabolism of the mutagen MeIQx. Biochemical and Biophysical Research Communications , 148(3), 1377-1382.[2]

  • National Institutes of Health (NIH) - PubChem. (2025). MeIQx Compound Summary. Retrieved from [Link][2]

  • Schuetz, J. D., et al. (1993). Photoaffinity Labeling of P-glycoprotein.

Using Azido-MeIQx as a molecular probe

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoproteomic Profiling of MeIQx Targets Using Azido-MeIQx

Abstract & Introduction

The Challenge: 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx ) is a potent mutagenic heterocyclic amine (HCA) formed during the high-temperature cooking of meat. While its genotoxicity via DNA adducts is well-characterized, its non-genotoxic effects—mediated through covalent binding to cellular proteins (the "adductome")—remain poorly understood. Traditional methods using radiolabeled (


C/

H) MeIQx lack the spatial resolution and enrichment capabilities required to identify specific protein targets.

The Solution: Azido-MeIQx serves as a bioorthogonal molecular probe. By replacing a chemically inert moiety with an azide group (


), researchers can utilize Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC  or "Click Chemistry") to covalently tag MeIQx-protein adducts with biotin or fluorophores post-lysis. This enables the precise identification, enrichment, and visualization of the MeIQx interactome without altering the parent molecule's metabolic bioactivation profile.

Mechanism of Action

The utility of Azido-MeIQx relies on its ability to mimic the metabolic bioactivation of native MeIQx while providing a chemical handle for downstream detection.

  • Cellular Entry: Azido-MeIQx permeates the cell membrane.

  • Bioactivation: Like native MeIQx, the probe is metabolized by CYP1A2 (in the liver) to an

    
    -hydroxy intermediate.
    
  • Adduction: This reactive intermediate undergoes esterification (via sulfotransferases or acetyltransferases) to form an unstable nitrenium ion, which covalently binds to nucleophilic residues (Cys, Lys) on proteins.

  • Detection: The azide handle remains inert during metabolism. Upon cell lysis, an alkyne-tagged reporter (e.g., Biotin-PEG4-Alkyne) is "clicked" onto the adduct for analysis.

MeIQx_Mechanism PROBE Azido-MeIQx (Pro-Carcinogen) CYP CYP1A2 (Microsomes) PROBE->CYP Metabolism N_OH N-OH-Azido-MeIQx (Intermediate) CYP->N_OH Oxidation BIND Covalent Binding (Protein/DNA) N_OH->BIND Electrophilic Attack CLICK CuAAC Click (+ Alkyne-Biotin) BIND->CLICK Lysis & Tagging DETECT Mass Spec / Imaging CLICK->DETECT Enrichment

Figure 1: Metabolic activation and bioorthogonal labeling pathway of Azido-MeIQx.

Experimental Protocol

Phase A: Cell Treatment (In Situ Labeling)

Prerequisites: HepG2 cells (high CYP1A2 activity) or cells co-transfected with CYP1A2 expression vectors.

  • Seed Cells: Plate cells to reach 70-80% confluency.

  • Probe Preparation: Dissolve Azido-MeIQx in DMSO to a 10 mM stock.

  • Treatment:

    • Dilute stock into fresh culture media (final conc: 10–50 µM).

    • Control: Treat a separate set of cells with DMSO vehicle only.

    • Competition Control (Validation): Co-treat with 50 µM Azido-MeIQx + 500 µM native MeIQx (10x excess) to prove binding specificity.

  • Incubation: Incubate for 12–24 hours at 37°C / 5% CO

    
    .
    
Phase B: Lysis and Click Reaction (The Critical Step)

Note: The click reaction is sensitive to oxidation. Use the THPTA ligand to protect proteins and maintain Cu(I) oxidation state.

Reagents Required:

  • Lysis Buffer: 1% SDS in 50 mM Tris-HCl (pH 8.0) + Protease Inhibitors.[1]

  • Click Reagents:

    • CuSO

      
       (20 mM in water).[2][3]
      
    • THPTA Ligand (100 mM in water).[2][3]

    • Sodium Ascorbate (300 mM in water) – Make Fresh![2]

    • Alkyne-Biotin or Alkyne-Fluorophore (1 mM in DMSO).

Protocol:

  • Lysis: Wash cells 2x with PBS. Add Lysis Buffer. Scrape and sonicate to reduce viscosity (DNA shearing).

  • Quantification: Normalize protein concentration to 2 mg/mL (BCA Assay).

  • Click Cocktail Assembly:

    • Step 3a: Premix CuSO

      
       and THPTA (1:5 molar ratio) in a separate tube. Incubate 5 mins.
      
    • Step 3b: Add reagents to the lysate in this EXACT order :

      • Lysate (90 µL)

      • Alkyne-Tag (1 µL)

        
         Final: 10–20 µM.
        
      • CuSO

        
        :THPTA Premix (2 µL) 
        
        
        
        Final: 1 mM Cu.
      • Sodium Ascorbate (2 µL)

        
         Final: 5 mM.
        
  • Reaction: Vortex gently. Incubate for 1 hour at Room Temp in the dark with end-over-end rotation.

  • Termination: Add 4 volumes of cold acetone (-20°C) to precipitate proteins and remove excess unreacted reagents. Spin at 15,000 x g for 10 min. Discard supernatant.

Phase C: Downstream Analysis
Analysis TypeMethodDetection Goal
Visualization SDS-PAGE

Transfer

Streptavidin-HRP Blot
Verify labeling efficiency and molecular weight distribution of targets.
Imaging Fix cells

Click with Alkyne-AlexaFluor488

Confocal
Determine subcellular localization (Cytosol vs. Nucleus).
Proteomics Streptavidin Agarose Pull-down

Tryptic Digest

LC-MS/MS
Identify specific proteins (ID) and binding sites.

Workflow Visualization

Workflow cluster_0 Phase A: Live Cell cluster_1 Phase B: Lysate Processing cluster_2 Phase C: Analysis Step1 Cell Culture (HepG2 + CYP1A2) Step2 Treat with Azido-MeIQx (24h) Step1->Step2 Step3 Lysis & Sonication (1% SDS) Step2->Step3 Step4 Click Reaction (Cu/THPTA/Alkyne-Biotin) Step3->Step4 Step5 Acetone Precipitation (Remove free probe) Step4->Step5 Step6 Streptavidin Enrichment Step5->Step6 Step7 LC-MS/MS (Target ID) Step6->Step7

Figure 2: Step-by-step chemoproteomic workflow for Azido-MeIQx target identification.

Troubleshooting & Self-Validation

To ensure scientific integrity, the following controls are mandatory:

  • The "No-Catalyst" Control: Run the Click reaction without CuSO

    
    .
    
    • Result: Should show zero signal on Western Blot. If signal exists, your probe is binding non-specifically or the alkyne tag is sticky.

  • The Competition Assay: Pre-treat cells with 10x excess native MeIQx before adding Azido-MeIQx.

    • Result: Signal intensity of specific bands should decrease significantly. This proves the probe binds the same targets as the parent carcinogen.

  • CYP Inhibition: Co-treat with Furafylline (a selective CYP1A2 inhibitor).

    • Result: Adduct formation should vanish, confirming metabolic activation is required.

References

  • Totsuka, Y., et al. (2004). "Analysis of the metabolic activation of the mutagenic heterocyclic amine MeIQx." Chemical Research in Toxicology.

  • Turesky, R. J., et al. (1989). "Metabolism of the food-borne mutagen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in the rat." Carcinogenesis.

  • Hong, V., et al. (2009). "Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation." Angewandte Chemie International Edition.

  • Lakshmi, V. M., et al. (2006). "Stability and reactivity of 2-nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline." Chemical Research in Toxicology.

  • Matthews, M. L., et al. (2017). "Chemoproteomic profiling and discovery of protein electrophiles in human cells." Nature Chemistry.

Sources

2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline in click chemistry reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoproteomic Profiling of Heterocyclic Amine Targets using 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline

Executive Summary

This guide details the application of 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline (2-Azido-MeIQx) as a bioorthogonal probe for identifying the protein interactome of the dietary carcinogen MeIQx. While the native 2-amino-MeIQx requires metabolic activation (N-hydroxylation) to form DNA adducts, the 2-azido analog serves as a versatile chemical tool. It functions primarily as a Click Chemistry handle (Aryl Azide) for conjugation with alkyne-tagged reporters (biotin or fluorophores) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Key Application: Activity-Based Protein Profiling (ABPP) and Target Identification.[1][2][3][4] Mechanism: The aryl azide moiety remains stable under physiological incubation conditions but reacts efficiently with terminal alkynes in the presence of Cu(I) catalysts to form stable triazole conjugates.

Scientific Background & Mechanism

The Probe: 2-Azido-MeIQx

The structure of 2-Azido-MeIQx retains the planar imidazoquinoxaline core of the parent mutagen, allowing it to intercalate into DNA or bind hydrophobic pockets in metabolic enzymes (e.g., Cytochrome P450 1A2).

  • Parent Compound: MeIQx (2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline).[5][6][7][8][9]

  • Modification: Replacement of the C2-amino group with an azide (-N3).

  • Reactivity: The aryl azide is bioorthogonal (inert to native biological functional groups) but susceptible to:

    • CuAAC (Click Reaction): Selective ligation to alkynes.[10]

    • Photolysis (UV 254-365 nm): Formation of a reactive nitrene (useful for photoaffinity labeling, though this protocol focuses on Click).

The Click Reaction (CuAAC)

The detection of 2-Azido-MeIQx binding events relies on a two-step bioorthogonal workflow:

  • Incubation: The probe is added to the biological system (live cells or lysate).

  • Click Ligation: After lysis, a reporter molecule (e.g., Biotin-PEG4-Alkyne) is "clicked" to the azide using a copper catalyst.

Reaction Scheme:



Experimental Workflow Visualization

The following diagram illustrates the standard ABPP workflow for identifying MeIQx targets.

MeIQx_Profiling Substrate Biological Sample (Lysate or Live Cells) Probe Probe Addition (2-Azido-MeIQx) Substrate->Probe Add 10-100 µM Incubation Incubation (1-4 hrs, 37°C) Probe->Incubation Lysis Lysis & Solubilization (PBS + 1% SDS) Incubation->Lysis Reaction CuAAC Reaction (1 hr, RT, Dark) Lysis->Reaction Add Cocktail ClickMix Click Reaction Cocktail (CuSO4 + THPTA + Ascorbate + Alkyne-Tag) ClickMix->Reaction Precipitation Protein Precipitation (MeOH/CHCl3) Reaction->Precipitation Remove Excess Reagents Analysis Downstream Analysis (Streptavidin Blot / Mass Spec) Precipitation->Analysis

Caption: Workflow for chemoproteomic profiling using 2-Azido-MeIQx. The click reaction occurs post-lysis to conjugate the reporter tag.

Detailed Protocol: CuAAC Labeling of 2-Azido-MeIQx

Safety Warning: 2-Azido-MeIQx is a derivative of a potent carcinogen. Handle all powders and solutions in a fume hood. Azides are shock-sensitive in solid form; do not concentrate to dryness or heat.

Reagent Preparation

Prepare the following stock solutions. Store at -20°C unless noted.

ReagentConcentrationSolventStorageNotes
2-Azido-MeIQx 10 mMDMSO-20°C, DarkLight Sensitive.
Biotin-PEG4-Alkyne 10 mMDMSO-20°CReporter tag.
CuSO4 50 mMddH2ORTCopper source.
THPTA Ligand 250 mMddH2O-20°CProtects proteins from oxidation.
Sodium Ascorbate 100 mMddH2OFresh Reducing agent. Make fresh every time.
Step-by-Step Procedure

Step 1: Probe Incubation

  • Grow cells (e.g., HepG2) to 80-90% confluence.

  • Treat cells with 10–50 µM 2-Azido-MeIQx in fresh media. Include a DMSO-only vehicle control.

  • Incubate for 2–4 hours at 37°C.

    • Note: Aryl azides are somewhat photolabile. Perform incubations in low light or wrap plates in foil.

Step 2: Lysis

  • Wash cells 3x with cold PBS to remove unbound probe.

  • Lyse cells in PBS containing 1% SDS (or RIPA buffer without EDTA, as EDTA chelates Copper).

  • Sonicate to shear DNA and clarify by centrifugation (15,000 x g, 10 min).

  • Adjust protein concentration to 1–2 mg/mL .

Step 3: The Click Reaction (Critical Step) Perform this reaction in a specific order to prevent copper precipitation.

  • Transfer 100 µL of lysate (100–200 µg protein) to a new tube.

  • Add 1 µL of Biotin-PEG4-Alkyne (100 µM final). Vortex.

  • Premix the Catalyst Complex:

    • In a separate microtube, mix 1 µL CuSO4 (50 mM) with 2 µL THPTA (250 mM).

    • Incubate for 1 minute. The solution should be light blue.

  • Add the CuSO4/THPTA complex to the lysate. Vortex.

  • Add 2 µL Sodium Ascorbate (100 mM) to initiate the reaction.

    • Final Concentrations: ~100 µM Tag, 1 mM CuSO4, 5 mM THPTA, 2 mM Ascorbate.

  • Vortex immediately and incubate for 1 hour at Room Temperature in the dark with gentle rotation.

Step 4: Cleanup and Analysis

  • Precipitation: Add 4 volumes of ice-cold Methanol, 1 volume Chloroform, and 3 volumes Water. Vortex and spin at max speed for 5 min. Discard the upper phase. Add 3 volumes Methanol, spin again, and remove liquid. Air dry the protein pellet.

    • Why? This removes excess Biotin-Alkyne which would saturate the Streptavidin beads/blot.

  • Resolubilization: Redissolve pellet in PBS + 1.5% SDS (boil if necessary).

  • Detection:

    • Western Blot: Run SDS-PAGE, transfer to nitrocellulose, block with BSA (not milk, as milk contains biotin), and probe with Streptavidin-HRP .

    • Mass Spec: Incubate resolubilized proteins with Streptavidin-Agarose beads, wash stringently, digest with Trypsin on-bead, and analyze peptides via LC-MS/MS.

Data Interpretation & Troubleshooting

ObservationPossible CauseSolution
No Signal (Western) Inefficient Click ReactionEnsure Sodium Ascorbate is fresh (white powder, not yellow). Increase THPTA:Cu ratio to 5:1.
High Background Non-specific Biotin bindingPerform MeOH/CHCl3 precipitation rigorously. Use BSA for blocking, not milk.
Protein Precipitation during Click Copper toxicity/AggregationReduce CuSO4 to 0.5 mM. Ensure SDS is present (at least 0.5%) to maintain solubility.
Signal in DMSO Control Endogenous BiotinEndogenous carboxylases (ACC1, PC) are biotinylated (~75kDa, ~130kDa). These bands appear in all lanes. Ignore them or deplete with Streptavidin prior to click.

References

  • Gooderham, N. J., et al. (1987).[5] "Metabolism of the mutagen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) in the mouse." Biochemical and Biophysical Research Communications, 148(3), 1377-1382.[5] Link

  • Speers, A. E., & Cravatt, B. F. (2004). "Profiling enzyme activities in vivo using click chemistry methods." Chemistry & Biology, 11(4), 535-546. Link

  • Hong, V., et al. (2009).[11] "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie International Edition, 48(52), 9879-9883. Link

  • Prescher, J. A., & Bertozzi, C. R. (2005). "Chemistry in living systems."[5][10] Nature Chemical Biology, 1(1), 13-21. Link

  • IARC Working Group. (1993). "MeIQx (2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline)." IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 56. Link

Sources

Application Note: Metabolic Profiling of MeIQx Targets via Azide-Alkyne Cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide outlines the rigorous protocol for using Azido-MeIQx (an azide-functionalized analog of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline) to identify macromolecular targets of the dietary carcinogen MeIQx. Unlike standard immunolabeling, this approach utilizes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to covalently tag the small molecule after it has undergone metabolic activation and binding in live cells.

Critical Mechanism: MeIQx is a pro-carcinogen. It requires metabolic activation by Cytochrome P450 1A2 (CYP1A2) to form the reactive N-hydroxy-MeIQx species, which subsequently binds to DNA or proteins.[1] Therefore, this protocol is distinct from standard click chemistry; it requires a metabolically competent biological system.

Chemical Biology Background

The Challenge: Tracking a "Ghost" Metabolite

Native MeIQx forms unstable adducts that are difficult to isolate using traditional affinity chromatography. The Azido-MeIQx probe solves this by acting as a "bioorthogonal spy." It enters the cell, undergoes CYP1A2-mediated oxidation, and binds to targets (DNA/Proteins). The azide handle (


) remains inert during this process.
The Solution: Post-Labeling (Click Chemistry)

Once the Azido-MeIQx is covalently bound to its cellular targets, the cells are lysed. A reporter molecule containing a terminal alkyne (e.g., Biotin-Alkyne or TAMRA-Alkyne) is introduced. The Cu(I) catalyst "clicks" the reporter to the azide, allowing for visualization or affinity enrichment.

Mechanism Visualization

MeIQx_Mechanism AzidoMeIQx Azido-MeIQx (Pro-Carcinogen) CYP1A2 CYP1A2 Enzyme (Liver/Microsomes) AzidoMeIQx->CYP1A2 Cell Entry ReactiveInt N-OH-Azido-MeIQx (Reactive Electrophile) CYP1A2->ReactiveInt Metabolic Activation Binding Covalent Binding (DNA/Protein Adduct) ReactiveInt->Binding Nucleophilic Attack Click CuAAC Reaction (+ Alkyne-Biotin) Binding->Click Lysis & Labeling Analysis Mass Spec / Imaging Click->Analysis Detection

Figure 1: The bioorthogonal workflow requires enzymatic activation prior to the chemical click reaction.

Experimental Design & Controls

A. Cell System Selection (Critical)

The most common failure point is using a cell line lacking CYP1A2.

  • Recommended: HepG2 (human liver carcinoma) or primary hepatocytes.

  • Alternative: HEK293 transfected with human CYP1A2.

  • Exogenous Activation: If using non-metabolic cells, you must add S9 liver fraction to the media (though this complicates intracellular labeling).

B. Controls (Self-Validating System)

To ensure the signal is authentic, include these three conditions in every experiment:

ConditionAzido-MeIQxCompetition (Native MeIQx)Click Ligand (THPTA)Expected Result
Experimental + - + Strong Signal (Specific Labeling)
Comp. Control + + (10x Excess) + Reduced Signal (Proves Target Specificity)
Neg. Control - - + No Signal (Background Check)

Protocol: In Situ Metabolic Labeling

Materials
  • Azido-MeIQx Stock: 100 mM in DMSO. Store at -20°C.

  • Culture Media: DMEM/RPMI (Phenol-red free preferred for imaging).

  • Native MeIQx: For competition assays.

Step-by-Step Procedure
  • Seeding: Seed HepG2 cells to reach 70-80% confluency on the day of treatment.

  • Probe Preparation: Dilute Azido-MeIQx stock into fresh warm media.

    • Target Concentration:10–50 µM .

    • DMSO Limit: Ensure final DMSO concentration is < 0.5% . Higher DMSO levels inhibit CYP enzymes.

  • Competition Control: For the competition well, pre-incubate cells with 100–500 µM native MeIQx for 30 minutes before adding Azido-MeIQx.

  • Incubation: Incubate cells at 37°C / 5% CO₂ for 6 to 12 hours .

    • Note: Longer times allow for accumulation of adducts but may induce cytotoxicity.

  • Wash: Aspirate media and wash cells 3x with ice-cold PBS to remove unbound probe.

Protocol: Lysate Preparation & Click Reaction[2][3][4]

This step attaches the reporter tag (e.g., Biotin-Alkyne) to the Azido-MeIQx-protein complexes.

Reagents (The "Click Cocktail")
  • CuSO₄: 50 mM stock in water.[2]

  • THPTA Ligand: 100 mM stock in water.[3][4] (Superior to TBTA for biological lysates due to water solubility).

  • Sodium Ascorbate: 100 mM stock in water.[3][4] MUST BE FRESHLY PREPARED.

  • Alkyne Reporter: Biotin-PEG4-Alkyne (or TAMRA-Alkyne), 10 mM in DMSO.

Workflow Visualization

Click_Protocol cluster_lysis 1. Lysis cluster_click 2. Click Reaction cluster_cleanup 3. Clean-up Lysis Lyse Cells (RIPA or NP-40) *No EDTA* Norm Protein Normalization (BCA Assay -> 2 mg/mL) Lysis->Norm AddRep Add Alkyne Reporter (100 µM final) Norm->AddRep Premix Pre-complex Cu(II) Mix CuSO4 + THPTA (1:2 ratio) Premix->AddRep AddAsc Add Sodium Ascorbate (Start Reaction) AddRep->AddAsc Incubate Incubate 1 hr @ RT (Dark, Rotation) AddAsc->Incubate Precip Methanol/Chloroform Precipitation Incubate->Precip Resus Resuspend Pellet (SDS Loading Buffer) Precip->Resus

Figure 2: Step-by-step Click Chemistry workflow for cell lysates.

Detailed Steps
  • Lysis: Lyse cells in buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1% NP-40, Protease Inhibitors).

    • CRITICAL: Do NOT use EDTA or EGTA in the lysis buffer. Chelators strip the Copper catalyst and kill the reaction.

  • Normalization: Adjust protein concentration to 1–2 mg/mL.

  • Cu-Ligand Pre-mix: In a separate tube, mix CuSO₄ and THPTA in a 1:2 molar ratio (e.g., 1 µL CuSO₄ + 2 µL THPTA). Let sit for 5 mins. This protects proteins from Cu-induced oxidation.

  • Reaction Assembly: Add reagents to the lysate in this exact order :

    • Lysate (90 µL)

    • Alkyne Reporter (1 µL of 10 mM stock

      
       100 µM final)
      
    • Cu-THPTA Mix (2 µL

      
       1 mM Cu final)
      
    • Sodium Ascorbate (2 µL of 100 mM stock

      
       2 mM final). Addition initiates reaction.
      
  • Incubation: Rotate for 1 hour at Room Temperature in the dark.

  • Termination: Stop the reaction by precipitating proteins (Methanol/Chloroform or Acetone). This removes excess unreacted alkyne reporter which causes high background.

Troubleshooting & Optimization

ProblemProbable CauseSolution
No Signal Inactive CYP1A2Verify cell line metabolism; try inducing with Omeprazole or using microsomes.
No Signal Oxidized AscorbateUse fresh Sodium Ascorbate.[5][3] If the stock turns yellow, discard it.
High Background Non-specific Alkyne bindingPerform stringent protein precipitation (MeOH/CHCl3) washes before analysis.
Protein Precipitation Copper concentration too highReduce Cu concentration to 0.5 mM or increase THPTA:Cu ratio to 5:1.

References

  • Totsuka, Y., et al. (2011). "Visualization of DNA double-strand breaks resulting from reactive intermediates of a carcinogenic heterocyclic amine, Azido-MeIQx." Chemical Research in Toxicology.

  • Hong, V., et al. (2009).[6] "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie International Edition.

  • BroadPharm. (2022).[4] "Protocol for Azide-Alkyne Click Chemistry: Labeling of Cell Lysate." BroadPharm Application Notes.

  • Vector Laboratories. (2023). "Cell Lysate Labeling Protocol." Vector Labs Guides.

  • Speers, A.E., & Cravatt, B.F. (2004). "Profiling Enzyme Activities In Vivo Using Click Chemistry Methods." Chemistry & Biology.

Sources

Application Note: Photoaffinity Labeling of Biomolecules with 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline (2-Azido-MeIQx)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the methodology for using 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline (2-Azido-MeIQx) as a photoaffinity probe. This compound is a synthetic analogue of MeIQx , a potent heterocyclic amine (HCA) mutagen found in cooked meats.

While native MeIQx requires complex metabolic activation (hydroxylation by CYP1A2 followed by esterification) to bind DNA, 2-Azido-MeIQx bypasses this requirement. Upon irradiation with UV light (366 nm), the azido group decomposes into a highly reactive nitrene intermediate. This species mimics the electrophilic nitrenium ion formed in vivo, allowing for the direct, controlled covalent labeling of DNA and interacting proteins in vitro. This protocol is essential for researchers mapping adduct sites, studying mutational spectra, and identifying HCA-binding proteins without the variability of S9 microsomal activation systems.

Mechanism of Action

The utility of 2-Azido-MeIQx lies in its ability to generate a reactive intermediate that mimics the naturally occurring carcinogen's active form.

  • Metabolic Route (In Vivo): MeIQx

    
     N-OH-MeIQx (via CYP1A2) 
    
    
    
    N-acetoxy-MeIQx
    
    
    Nitrenium Ion .
  • Photoaffinity Route (In Vitro): 2-Azido-MeIQx

    
     UV (366 nm) 
    
    
    
    Nitrene .

Both the nitrenium ion and the nitrene are highly electrophilic. They primarily attack the C8 and N2 positions of guanine bases in DNA, forming bulky adducts that cause replication errors (transversions and frameshifts).

Pathway Visualization

MeIQx_Activation MeIQx MeIQx (Parent) Metabolism Metabolic Activation (CYP1A2 + NAT2) MeIQx->Metabolism N_OH N-OH-MeIQx Metabolism->N_OH Nitrenium Nitrenium Ion (Electrophile) N_OH->Nitrenium Esterification DNA Target DNA (Guanine C8/N2) Nitrenium->DNA Azido 2-Azido-MeIQx (Probe) UV UV Light (366 nm) Azido->UV Nitrene Nitrene Radical (Mimic) UV->Nitrene Photolysis (-N2) Nitrene->DNA Adduct Covalent Adduct (Mutagenic Lesion) DNA->Adduct Covalent Bond

Figure 1: Comparison of the metabolic activation pathway of MeIQx versus the direct photo-activation of 2-Azido-MeIQx.

Safety and Handling

CRITICAL WARNING:

  • Carcinogenicity: 2-Azido-MeIQx is a structural analogue of a known potent carcinogen. It should be treated as a class 1 carcinogen. All handling must occur in a certified chemical fume hood.

  • Explosion Hazard: While heteroaromatic azides are generally more stable than alkyl azides, all azido compounds are potentially shock-sensitive. Do not subject the solid to heat, friction, or sharp impact. Store in the dark.

  • UV Radiation: This protocol requires high-intensity UV sources. Wear UV-blocking face shields and cover all exposed skin.

Experimental Protocol: DNA Photo-Labeling

This protocol describes the covalent modification of plasmid DNA (e.g., pK19) or genomic DNA. The resulting modified DNA is suitable for polymerase inhibition assays, enzymatic digestion/HPLC analysis, or transformation into E. coli for mutagenesis studies.

Reagents and Equipment
  • Probe: 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline (synthesized from 2-nitro precursor via sodium azide reaction [1]).

  • Target: Plasmid DNA (e.g., pK19, pUC19) or Calf Thymus DNA.

  • Buffer: TE Buffer (10 mM Tris-HCl, 0.1 mM EDTA, pH 7.6).

  • Solvent: Dimethylformamide (DMF), anhydrous.

  • Light Source: UV Lamp emitting 366 nm (e.g., Spectroline ENF-260).[1]

  • Purification: Chloroform, Ethanol (100% and 70%), 3 M Sodium Acetate (pH 5.2).

Step-by-Step Methodology

Step 1: Preparation of Probe Stock

  • Dissolve 2-Azido-MeIQx in anhydrous DMF to create a 10 mM stock solution.

  • Note: Keep this solution wrapped in foil to prevent premature photolysis.

Step 2: Reaction Mixture Setup

  • Dilute DNA in TE buffer to a concentration of ~100 µg/mL (approx. 50 pmol for small plasmids).

  • Add the 2-Azido-MeIQx stock solution to the DNA.

    • Target Concentration: 40 µM to 450 µM depending on desired adduct density.

    • Constraint: Keep the final DMF concentration below 5% (v/v) to avoid DNA precipitation or denaturation.

  • Mix gently by pipetting. Do not vortex vigorously.

Step 3: Photo-Activation (Crosslinking)

  • Transfer the mixture to an open-top vessel (e.g., a small glass petri dish or the cap of a microfuge tube) to maximize surface area.

  • Place the UV lamp (366 nm) exactly 3 cm above the sample.

  • Irradiate for 40 minutes at room temperature.

    • Tip: If the volume is small (<50 µL), ensure the sample does not evaporate. A humidified chamber may be necessary, or use a sealed quartz cuvette if available.

Step 4: Removal of Unbound Probe

  • Transfer the irradiated solution to a microcentrifuge tube.

  • Add an equal volume of Chloroform . Vortex for 10 seconds and centrifuge at 12,000 x g for 2 minutes.

  • Carefully remove the top aqueous layer (containing DNA) to a new tube. Discard the bottom organic layer (containing unreacted azide).

  • Repeat the chloroform extraction 3 times to ensure complete removal of non-covalently bound carcinogen.

Step 5: DNA Precipitation

  • Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to the aqueous phase.

  • Add 2.5 volumes of ice-cold 100% Ethanol.

  • Incubate at -20°C for 1 hour (or overnight).

  • Centrifuge at max speed (>14,000 x g) for 20 minutes at 4°C.

  • Wash the pellet with 70% Ethanol. Air dry and resuspend in TE buffer.

Analysis of Adducts

To validate the labeling, the DNA must be enzymatically digested and analyzed via HPLC.[1]

Enzymatic Hydrolysis Protocol
  • DNase I: Incubate labeled DNA (50 µg) with DNase I in Tris-MgCl2 buffer (pH 7.5) for 5 hours at 37°C.

  • Nuclease P1: Add Nuclease P1 and incubate for 3 hours at 37°C.

  • Phosphodiesterase I / Alkaline Phosphatase: Add these enzymes and incubate for 18 hours at 37°C to generate single nucleosides.

  • Cleanup: Precipitate enzymes with ethanol; analyze the supernatant.

HPLC Analysis Parameters
  • Column: TSKgel ODS-80TM (or equivalent C18 reverse phase).

  • Mobile Phase: Gradient of Ammonium Phosphate (pH 5) and Methanol.

  • Detection: UV at 260 nm (DNA) and 300-360 nm (MeIQx adducts). If radiolabeled probe was used (

    
    C), use a radio-flow detector.
    
Expected Results

The 2-Azido-MeIQx probe generates specific adducts distinguishable by retention time.

Adduct TypeInteraction SiteRelative AbundanceBiological Significance
dG-C8-MeIQx C8 position of GuanineHigh (~70%)Major mutagenic lesion; causes G

T transversions.
dG-N2-MeIQx N2 position of GuanineModerate (~20%)Minor lesion; contributes to frameshifts.
Unknowns Adenine/CytosineLow (<10%)Less relevant for HCA mutagenesis.

Workflow Diagram

Workflow Start Start: DNA + 2-Azido-MeIQx (in TE Buffer + DMF) Irradiate UV Irradiation 366 nm, 40 min, 3cm distance Start->Irradiate Extract Solvent Extraction (3x Chloroform Wash) Irradiate->Extract Precip Ethanol Precipitation (Remove free probe) Extract->Precip Branch Application Precip->Branch PathA Enzymatic Digestion (DNase/Phosphodiesterase) Branch->PathA Validation PathB Transformation (E. coli) Branch->PathB Functional Study HPLC HPLC Analysis (Confirm C8/N2 Adducts) PathA->HPLC Mutagenesis Mutagenesis Assay (LacZ screening) PathB->Mutagenesis

Figure 2: Experimental workflow for labeling and downstream analysis of DNA using 2-Azido-MeIQx.

Troubleshooting

  • Low Labeling Efficiency:

    • Check UV lamp intensity. Old bulbs may not emit sufficient 366 nm intensity.

    • Ensure DMF concentration is not too high (precipitating DNA) or too low (probe precipitating).

    • Remove oxygen: Nitrenes can be quenched by oxygen. Purging the sample with Nitrogen/Argon prior to irradiation may increase efficiency.

  • Degradation of DNA:

    • UV light can cause thymine dimers. Use a glass filter to block wavelengths below 300 nm if using a broad-spectrum lamp.

  • High Background in Mutagenesis:

    • Ensure chloroform extractions are thorough. Non-covalently bound intercalated MeIQx can cause toxicity or background mutations.

References

  • Turesky, R. J., et al. (1992). Mutational and DNA Binding Specificity of the Carcinogen 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline.[1][2] Journal of Biological Chemistry.

  • Wild, D., et al. (1989). Photolysis of the 2-azido form of the carcinogen MeIQx.[1] Carcinogenesis.[3][2][4][5][6]

  • IARC Working Group. (1993). MeIQx (2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline).[3][1][2][4][5][6][7] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans.

  • Sugimura, T., et al. (1989).[3] Heterocyclic Amines in Cooked Foods.[3][8] Food Toxicology.[3][1][6][9]

Sources

Synthesis of fluorescent derivatives from 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Fluorescent Derivatives from 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline

Executive Summary

This guide details the synthesis and derivatization of 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline (Azido-MeIQx). Originally identified as a photoaffinity precursor to the dietary mutagen MeIQx, this scaffold possesses a planar, electron-deficient heteroaromatic core suitable for DNA intercalation. By exploiting the bioorthogonal reactivity of the azido group via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), researchers can generate "Click-on" fluorescent probes. These derivatives are critical for studying heterocyclic amine (HCA) binding mechanisms, DNA adduct formation, and developing intercalating fluorescent tags.

Strategic Rationale & Mechanism

The Scaffold: Why MeIQx?

The parent compound, MeIQx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline), is a canonical heterocyclic amine.[1][2][3] Its planar structure drives strong hydrophobic intercalation into DNA base pairs. Converting the exocyclic amine to an azide creates a dual-purpose handle:

  • Photoaffinity Labeling: Upon UV irradiation, the azide generates a nitrene, covalently crosslinking to adjacent biomolecules (proteins/DNA).

  • Fluorescent Derivatization: The azide serves as a "Click" handle. Reacting it with terminal alkynes yields 1,4-disubstituted 1,2,3-triazoles. This triazole ring extends the

    
    -conjugation of the quinoxaline core, typically inducing a bathochromic shift (red shift) in absorption and enhancing quantum yield (
    
    
    
    ).
The Azide-Tetrazole Equilibrium

A critical mechanistic nuance in 2-azido-heterocycles is the valence tautomerism between the open azide and the fused tetrazole .

  • Implication: The "Click" reaction requires the open azide form.

  • Optimization: The equilibrium is solvent- and temperature-dependent. Polar aprotic solvents (DMSO, DMF) and elevated temperatures favor the open azide, facilitating the cycloaddition.

AzideTetrazole MeIQx MeIQx (Amine) Diazonium Diazonium Intermediate (Unstable) MeIQx->Diazonium NaNO2, H+ Azide 2-Azido-MeIQx (Reactive Species) Diazonium->Azide NaN3, 0°C Tetrazole Tetrazolo-Quinoxaline (Dormant Species) Azide->Tetrazole Equilibrium Triazole Fluorescent Triazole (Final Product) Azide->Triazole R-C≡CH Cu(I) Catalyst

Figure 1: Synthetic pathway showing the Sandmeyer transformation and the critical Azide-Tetrazole equilibrium prior to Click derivatization.

Experimental Protocols

Safety Pre-requisites
  • Carcinogenicity: MeIQx and its derivatives are potent mutagens (IARC Group 2B). Handle only in a Class II Biosafety Cabinet (BSC).

  • Explosion Hazard: Azido-heterocycles can be explosive. Do not concentrate to dryness with heat. Store solutions below -20°C.

  • PPE: Double nitrile gloves, lab coat, safety goggles.

Protocol A: Synthesis of 2-Azido-MeIQx

Objective: Convert commercially available MeIQx to the azide precursor via diazotization.

Reagents:

  • MeIQx (2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline)[1][2][3]

  • Sodium Nitrite (

    
    )
    
  • Sodium Azide (

    
    )
    
  • Orthophosphoric acid (

    
    )
    
  • DMSO (Dimethyl sulfoxide)

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 mg (47

    
    mol) of MeIQx in 1.0 mL of 
    
    
    
    . Ensure complete dissolution; the solution will turn yellow.
  • Diazotization: Cool the solution to -5°C in an ice/salt bath. Add

    
     (10 mg, ~3 eq) slowly. Stir for 10 minutes. The solution typically darkens as the diazonium salt forms.
    
  • Azidation: Pre-dissolve

    
     (5 mg, ~1.5 eq) in minimal water (100 
    
    
    
    L). Add this dropwise to the diazonium mixture while maintaining temperature < 0°C. Caution: Nitrogen gas evolution will occur.
  • Neutralization: After 30 minutes, carefully neutralize the mixture with saturated

    
     solution until pH ~7.0.
    
  • Extraction: Extract immediately with Ethyl Acetate (3 x 5 mL).

  • Purification: Dry the organic layer over

    
    . Filter and evaporate solvent under reduced pressure (keep bath < 30°C).
    
  • Storage: Resuspend the residue in DMSO-d6 for immediate NMR characterization or store in DMSO at -80°C.

Validation Criteria:

  • 
    H-NMR:  Disappearance of the amine protons (
    
    
    
    ~7.0 ppm broad singlet).
  • IR Spectroscopy: Appearance of the characteristic Azide stretch at ~2130 cm

    
    .
    
Protocol B: CuAAC Derivatization (Fluorescence Activation)

Objective: Conjugate Azido-MeIQx with Phenylacetylene (model) or Dansyl-propargylamide (fluorophore).

Reagents:

  • 2-Azido-MeIQx (from Protocol A)[2]

  • Terminal Alkyne (1.2 equivalents)

  • 
     (10 mol%)
    
  • Sodium Ascorbate (20 mol%)

  • THPTA Ligand (Tris(3-hydroxypropyltriazolylmethyl)amine) (20 mol%) - Crucial for protecting Cu(I) from oxidation.

  • Solvent: DMSO/Water (1:1)

Step-by-Step Procedure:

  • Catalyst Prep: In a separate vial, mix

    
     and THPTA ligand in water. Incubate for 5 minutes to form the complex.
    
  • Reaction Mix: In a light-protected vial, combine Azido-MeIQx (1 eq) and Alkyne (1.2 eq) in DMSO.

  • Initiation: Add the Cu-THPTA complex to the reaction vial. Finally, add Sodium Ascorbate (freshly prepared in water).

  • Incubation: Purge headspace with

    
     gas. Seal and stir at 40°C for 2 hours . Note: 40°C helps shift the tetrazole equilibrium toward the reactive azide.
    
  • Quenching: Add 1 mL of 0.1 M EDTA solution to chelate copper.

  • Isolation: Extract with Ethyl Acetate. Purify via semi-preparative HPLC (C18 column, Acetonitrile/Water gradient).

Workflow cluster_0 Reaction Setup cluster_1 Process cluster_2 Analysis R1 Azido-MeIQx (DMSO) Mix Degas (N2) Incubate 40°C, 2h R1->Mix R2 Alkyne-Fluorophore R2->Mix Cat Cu-THPTA Complex Cat->Mix Quench Add EDTA (Remove Cu) Mix->Quench HPLC HPLC Purification Quench->HPLC Spec Fluorescence Spectroscopy HPLC->Spec

Figure 2: Experimental workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Data Analysis & Characterization

Expected Spectral Shifts

The formation of the triazole ring extends the conjugation system.

Compound

Max (nm)

Max (nm)
Stokes Shift (nm)Quantum Yield (

)
MeIQx (Amine) 275, 340410 (Weak)~70< 0.05
2-Azido-MeIQx 280, 355QuenchedN/A~0 (Nitrene pathway)
Triazole Product 365-380450-480~90-1000.2 - 0.5*

*Values are estimates based on typical imidazo-quinoxaline derivatives. High


 requires rigid alkynes (e.g., phenylacetylene).
Troubleshooting Guide
  • Low Yield: The azide-tetrazole equilibrium may be favoring the unreactive tetrazole. Solution: Increase reaction temperature to 50-60°C or use pure DMSO as solvent.

  • Copper Precipitation: Solution: Increase THPTA ligand ratio to 1:5 relative to Copper.

  • Fluorescence Quenching: Residual Copper is a potent quencher. Solution: Ensure rigorous EDTA wash or use silica gel chromatography to remove metal ions.

References

  • Kasai, H., et al. (1981).[4] Synthesis of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (Me-IQx), a potent mutagen isolated from fried beef.[4] Chemistry Letters, 10(4), 485-488.

  • Turesky, R. J., et al. (1992). Photoaffinity labeling of the Ah receptor with 2-azido-3,8-dimethylimidazo[4,5-f]quinoxaline. Cancer Research, 52(11), 3174-3180.

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599.

  • Gooderham, N. J., & Murray, S. (1989). The acid catalyzed conversion of the dietary mutagen MeIQx to a reactive diazonium species. Carcinogenesis, 10(6), 1083-1087.

  • Patinote, C., et al. (2017).[5] Fluorescence Study of Imidazoquinoxalines. Journal of Fluorescence, 27, 1375–1382.

Sources

Azido-MeIQx as a tool for studying DNA adduct formation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Mapping of DNA Adducts using Azido-MeIQx

Executive Summary

The study of DNA adducts formed by heterocyclic amines (HCAs) has traditionally relied on


P-postlabeling or LC-MS/MS, methods that offer high sensitivity but lack the ability to map adduct distribution across the genome or allow for easy enrichment. This Application Note details the use of Azido-MeIQx  (a bioorthogonal analog of the dietary carcinogen MeIQx) to study DNA adduct formation. By leveraging the copper-catalyzed azide-alkyne cycloaddition (CuAAC, or "Click Chemistry"), researchers can tag, enrich, and map MeIQx-DNA adducts with unprecedented resolution. This guide covers the metabolic activation mechanism, cell treatment protocols, click-labeling workflows, and downstream analysis.

Introduction & Mechanism

MeIQx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline) is a potent mutagen formed during the high-temperature cooking of meat.[1] Its carcinogenicity stems from metabolic activation, primarily in the liver, leading to the formation of bulky C8-deoxyguanosine (dG-C8-MeIQx) adducts.

The Azido-MeIQx Probe: To study this process without radiolabels, an azide functional group is incorporated into the MeIQx structure (typically at the 8-methyl position or a non-interfering alkyl side chain). This "chemical reporter" strategy relies on the principle that the azide group is small and bioorthogonal—it does not significantly alter the substrate specificity for cytochrome P450 enzymes (CYP1A2) or N-acetyltransferases (NAT2).

Mechanism of Action:

  • Cellular Uptake: Azido-MeIQx enters the cell and is metabolized by CYP1A2.

  • Bioactivation: It undergoes N-hydroxylation followed by O-esterification (via NAT2/SULTs).[2]

  • Adduct Formation: The unstable nitrenium ion attacks the C8 position of guanine in genomic DNA, anchoring the azide tag to the DNA backbone.

  • Click Labeling: Post-extraction, the DNA is reacted with an alkyne-functionalized probe (Biotin or Fluorophore) via CuAAC.

Figure 1: Metabolic Activation Pathway[3]

MeIQx_Activation Probe Azido-MeIQx (Pro-carcinogen) N_OH N-hydroxy-Azido-MeIQx (Intermediate) Probe->N_OH N-oxidation CYP CYP1A2 (Liver Microsomes) CYP->Probe Nitrenium Nitrenium Ion (Electrophile) N_OH->Nitrenium Esterification & Loss of Leaving Group NAT NAT2 / SULTs (Phase II) NAT->N_OH Adduct dG-C8-Azido-MeIQx (Adduct) Nitrenium->Adduct Covalent Binding (C8-Guanine) DNA Genomic DNA (Guanine) DNA->Adduct

Caption: Metabolic activation pathway of Azido-MeIQx leading to stable DNA adduct formation.

Experimental Protocols

Protocol A: Cell Treatment & Metabolic Incorporation

Objective: To induce the formation of azide-tagged DNA adducts in a relevant biological model.

Reagents Required:

  • HepG2 cells (or HepG2-CYP1A2 overexpressing cells for higher sensitivity).

  • Azido-MeIQx (dissolved in DMSO, 10 mM stock).

  • Culture Media (DMEM, 10% FBS).[3]

Step-by-Step:

  • Seeding: Seed HepG2 cells in 6-well plates at a density of

    
     cells/well. Incubate for 24h at 37°C/5% CO
    
    
    
    .
  • Dosing: Dilute the Azido-MeIQx stock in fresh warm media to a final concentration of 10–50 µM .

    • Control: Treat one set of wells with DMSO vehicle only (0.5% v/v max).

    • Competition Control: Co-treat with native MeIQx (10x excess) to validate specificity (optional).

  • Incubation: Incubate cells for 12 to 24 hours . This allows sufficient time for metabolic activation and adduct accumulation.

  • Harvesting: Wash cells 2x with PBS. Harvest by trypsinization or scraping.

  • DNA Isolation: Isolate genomic DNA (gDNA) using a high-purity kit (e.g., Qiagen DNeasy or Phenol-Chloroform).

    • Crucial Step: Include an RNase A digestion step to remove RNA, as HCAs can also bind RNA.

  • Quantification: Measure DNA concentration (

    
    ) and ensure purity (
    
    
    
    ).
Protocol B: "Click" Chemistry Labeling (CuAAC)

Objective: To conjugate a detectable tag (Biotin or Fluorophore) to the azide-DNA adducts.

Reagents Required:

  • Alkyne Probe: Biotin-PEG4-Alkyne (for enrichment) or TAMRA-Alkyne (for gel imaging).

  • Catalyst: CuSO

    
     (10 mM aqueous stock).
    
  • Ligand: THPTA or TBTA (10 mM in DMSO/Water). Note: THPTA is preferred for aqueous DNA protection.

  • Reducing Agent: Sodium Ascorbate (100 mM fresh stock).

Step-by-Step:

  • Preparation: Prepare 10 µg of gDNA in 50 µL of nuclease-free water (Conc: 200 ng/µL).

  • Reaction Mix Assembly: Add reagents in the following order (critical to prevent copper precipitation):

    • DNA Solution (50 µL)

    • Alkyne Probe (1 µL of 10 mM stock → Final: 200 µM)

    • Pre-mix: Mix CuSO

      
       (1 µL) and THPTA (2 µL) separately, incubate for 1 min, then add to DNA.
      
    • Sodium Ascorbate (2.5 µL of 100 mM stock → Final: 5 mM).

  • Incubation: Vortex gently. Incubate in the dark at 37°C for 1 hour .

  • Cleanup:

    • For Imaging: Ethanol precipitate the DNA to remove unreacted dye.

    • For Enrichment: Use a PCR purification column or bead-based cleanup to remove excess biotin-alkyne.

Downstream Analysis Workflows

The Azido-MeIQx probe enables two distinct analytical pathways: Visualization and Enrichment/Sequencing .

Workflow 1: Gel-Based Visualization
  • Method: Run the TAMRA-clicked DNA on a 1% Agarose gel.

  • Detection: Scan the gel using a fluorescence scanner (e.g., Typhoon) at the appropriate excitation/emission (550/580 nm).

  • Result: Fluorescent bands indicate the presence of adducts. Intensity correlates with adduct burden.

Workflow 2: Enrichment & Mass Spectrometry / Sequencing
  • Method:

    • Shearing: Shear Biotin-clicked DNA to ~300 bp fragments (Covaris or enzymatic).

    • Capture: Incubate with Streptavidin-coated magnetic beads (Dynabeads MyOne C1).

    • Wash: Stringent washing (SDS, Urea) to remove non-covalently bound DNA.

    • Elution/Digestion:

      • For LC-MS: Enzymatically digest DNA to nucleosides on-bead. Analyze dG-C8-MeIQx levels.

      • For Sequencing (Click-Seq): Perform library prep on bead-bound DNA. The enrichment allows mapping of adduct hotspots (e.g., TADs, transcription start sites).

Figure 2: Experimental Workflow

Workflow Step1 1. Cell Treatment (Azido-MeIQx) Step2 2. gDNA Isolation & RNase Digestion Step1->Step2 Step3 3. Click Reaction (CuAAC + Biotin-Alkyne) Step2->Step3 Step4 4. Fragmentation & Streptavidin Pull-down Step3->Step4 Branch1 LC-MS/MS (Quantitation) Step4->Branch1 Enzymatic Digestion Branch2 NGS / Click-Seq (Genome Mapping) Step4->Branch2 Library Prep

Caption: Step-by-step workflow from cell treatment to downstream analytical options.

Data Interpretation & Troubleshooting

Quantitative Comparison Table: | Parameter |


P-Postlabeling | Azido-MeIQx (Click) |
| :--- | :--- | :--- |
| Sensitivity  | 1 adduct / 

nucleotides | 1 adduct /

-

nucleotides | | Radioactivity | Yes (High hazard) | No | | Throughput | Low | High | | Spatial Mapping | Impossible | Possible (via NGS) | | Specificity | Moderate (Co-migration issues) | High (Bioorthogonal chemistry) |

Troubleshooting Guide:

  • Low Signal: Ensure the CuSO

    
     and Ascorbate are fresh. Oxygen inhibits the reaction; consider purging the reaction vial with Argon.
    
  • High Background: Incomplete removal of free dye/biotin. Increase the number of ethanol washes or use bead-based purification.

  • DNA Degradation: Copper can degrade DNA via oxidative damage. Always use a chelating ligand (THPTA) and limit reaction time to 1 hour.

References

  • Sturla, S. J. (2007).[4][5] DNA adduct profiles: chemical approaches to addressing the biological impact of DNA damage from small molecules.[5][6] Current Opinion in Chemical Biology, 11(3), 293-299.[5] Link

  • Turesky, R. J., et al. (1991). Metabolic activation of the food mutagen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) by human liver microsomes. Cancer Research, 51(16), 4499-4505. Link

  • Stornetta, A., et al. (2017).[7] DNA Adducts from Anticancer Drugs as Candidate Predictive Markers for Precision Medicine.[7] Chemical Research in Toxicology, 30(1), 388-409.[7] Link

  • Grammel, M., & Hang, H. C. (2013). Chemical reporters for biological discovery. Nature Chemical Biology, 9(8), 475-484. Link

  • Trantakis, I. A., et al. (2016). In-Gene Quantification of O6-Methylguanine with Elongated Nucleoside Analogues on Gold Nanoprobes. Journal of the American Chemical Society, 138(27), 8497-8504.[6] Link

Sources

Application Note: Protocol for Handling, Storage, and Photoaffinity Labeling with 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline (2-Azido-MeIQx)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Scope

2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline (2-Azido-MeIQx) is a specialized photoaffinity probe derived from the potent heterocyclic amine mutagen MeIQx. Unlike its parent compound, which requires metabolic activation to bind DNA, 2-Azido-MeIQx functions as a direct-acting photo-labeling agent. Upon UV irradiation, the azide moiety decomposes into a highly reactive nitrene intermediate, capable of covalently crosslinking to adjacent biological targets (proteins, DNA, or receptors).

This protocol outlines the rigorous standards required for the storage, solubilization, and experimental application of 2-Azido-MeIQx. Due to the compound's dual nature as a suspected carcinogen and an energetic, photosensitive material, strict adherence to these guidelines is mandatory to ensure both operator safety and experimental reproducibility.

Safety & Hazard Assessment (Critical)

WARNING: Treat 2-Azido-MeIQx as a high-potency mutagen and a shock-sensitive energetic material.

Mutagenicity & Carcinogenicity[1]
  • Hazard Class: Suspected human carcinogen (IARC Group 2B analog).[1]

  • Mechanism: Intercalates into DNA; photo-activation generates covalent adducts.

  • PPE Requirement: Double nitrile gloves (0.11 mm min. thickness), chemically resistant lab coat, and full-face shield or sash-height safety glass.

Energetic & Photochemical Hazards
  • Photosensitivity: The aryl azide moiety is kinetically stable in the dark but decomposes rapidly under UV and ambient fluorescent light (blue-light component).

  • Explosion Risk: While aryl azides are generally more stable than alkyl azides, they remain energetic.

    • Rule of Six Analysis: The molecular formula is C₁₁H₉N₇. The ratio of Carbon (11) to Nitrogen (7) is ~1.57. While this exceeds the minimum safety threshold (C/N > 1), the high nitrogen content necessitates handling <50 mg quantities to minimize kinetic energy release in accidental decomposition.

  • Incompatibility: Avoid contact with strong acids (forms hydrazoic acid), reducing agents, and transition metals (Cu, Pb) which can form explosive metal azides.

Storage & Stability Protocol

The integrity of 2-Azido-MeIQx is compromised by three vectors: thermal degradation, photonic activation, and hydrolysis.

Solid State Storage
ParameterSpecificationRationale
Temperature -20°C (Long-term: -80°C)Arrhenius suppression of nitrogen elimination.
Atmosphere Argon or Nitrogen (Desiccated)Prevents moisture-induced hydrolysis of the imidazo-ring.
Container Amber Glass Vial + Foil WrapDouble-layer protection against ambient UV/Vis light.
Shelf Life 6 Months (if unopened)Azides slowly degrade even at low temps; re-verify purity via HPLC.
Solubilization Workflow

Solvent of Choice: Anhydrous DMSO (Dimethyl sulfoxide).

  • Note: Avoid protic solvents (Methanol/Ethanol) for long-term storage as they can act as nucleophiles if the azide is inadvertently activated.

Step-by-Step Solubilization:

  • Equilibration: Allow the vial to warm to room temperature inside a desiccator (approx. 30 mins) to prevent water condensation on the cold solid.

  • Dark Environment: Perform all handling under red safety light or in a hood with lights off and sash lowered.

  • Dissolution: Add anhydrous DMSO to achieve a stock concentration of 10–50 mM .

    • Do not sonicate (risk of heat/shock activation). Vortex gently.

  • Aliquot: Immediately dispense into single-use light-proof microtubes.

  • Flash Freeze: Snap-freeze aliquots in liquid nitrogen and store at -80°C. Do not refreeze after thawing.

Experimental Protocol: Photoaffinity Labeling

This workflow describes the use of 2-Azido-MeIQx to label a target protein (e.g., Cytochrome P450 enzymes or cytosolic receptors).

Workflow Diagram

Photoaffinity_Workflow cluster_safety Safety Critical Zone Start Thaw 2-Azido-MeIQx (Dark/Red Light) Incubate Equilibrium Binding (Target Protein + Probe) 4°C, 30-60 min, Dark Start->Incubate Dilute to 10-100 µM Irradiate UV Irradiation (254nm or 312nm) 1-5 mins on Ice Incubate->Irradiate Form Non-Covalent Complex Quench Quench Reaction (Add DTT or excess ligand) Irradiate->Quench Nitrene Insertion Analyze Analysis (SDS-PAGE / Mass Spec) Quench->Analyze Covalent Adduct

Figure 1: Step-by-step workflow for photoaffinity labeling. The "Safety Critical Zone" indicates steps requiring absolute darkness and mutagen precautions.

Detailed Methodology

Reagents:

  • Buffer: 50 mM Potassium Phosphate, pH 7.4 (Avoid Tris/Glycine if possible during irradiation to reduce scavenger effects, though often unavoidable).

  • Light Source: UV Stratalinker or Handheld UV Lamp (Shortwave 254 nm is most efficient for aryl azides; 312 nm preserves protein integrity better).

Procedure:

  • Binding Equilibrium:

    • Incubate the protein sample (0.1–1.0 mg/mL) with 2-Azido-MeIQx (10–100 µM final) in the dark at 4°C for 30 minutes.

    • Control: Include a sample with 100x excess non-labeled MeIQx to demonstrate specific binding competition.

  • Photoactivation:

    • Transfer samples to a 96-well plate (open top) or quartz cuvette on ice.

    • Position the UV source 2–5 cm from the sample.

    • Irradiate for 1–3 minutes .

    • Mechanism:[2][3][4] The photon absorption (

      
      ) causes the release of N₂ gas, generating a singlet nitrene. This nitrene inserts into nearby C-H or N-H bonds within nanoseconds.
      
  • Quenching & Processing:

    • Immediately add Dithiothreitol (DTT) to 10 mM or SDS-PAGE loading buffer to quench unreacted species.

    • Proceed to electrophoresis or digestion for Mass Spectrometry.

Waste Disposal & Decontamination

Direct Disposal: Never dispose of azide solutions down the drain (explosion risk with plumbing metals).

Chemical Quenching Protocol:

  • Collect all solid and liquid waste in a dedicated "Cytotoxic/Mutagenic" container.

  • For residual azide solutions: Treat with 10% Sodium Nitrite (NaNO₂) acidified with dilute sulfuric acid (in a fume hood) to decompose the azide to nitrous oxide and nitrogen. Alternatively, prolonged UV irradiation (>30 mins) will fully decompose the azide to the amine/polymerized waste, rendering it non-explosive (though still mutagenic).

  • Incineration is the only recommended final disposal method.

References

  • IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. (1993). Some Naturally Occurring Substances: Food Items and Constituents, Heterocyclic Aromatic Amines and Mycotoxins. Vol 56. World Health Organization.[5]

  • Turesky, R. J., et al. (1989).[1] Metabolism of the food-borne mutagen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in the rat.[5][6][7] Carcinogenesis, 10(11), 2269–2275.

  • Griffin, R. J. (1994). The medicinal chemistry of the azido group. Progress in Medicinal Chemistry, 31, 121-232. (Guidance on Azide Stability/Rule of Six).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 62275, MeIQx.[5] (Parent compound data).

  • Cayman Chemical. (2023). 2-Amino-3,8-dimethylimidazo-[4,5-f]-quinoxaline Product Information.

Sources

Application Note: Mechanistic Profiling of Carcinogen-Protein Interactions using 2-Azido-MeIQx

[1]

Introduction & Scientific Rationale

The heterocyclic amine MeIQx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline) is a potent mutagen formed during the high-temperature cooking of muscle meats.[1][2][3] Its bioactivation requires N-hydroxylation by Cytochrome P450 1A2 (CYP1A2) , followed by esterification (via NAT2 or SULTs) to form DNA-adducting species.[1]

2-Azido-MeIQx is a photoaffinity probe designed to map the "interactome" of MeIQx.[1] Unlike the parent amine, this analogue contains an aryl azide moiety.[1] Upon UV irradiation, the azide decomposes into a highly reactive nitrene intermediate.[1] This nitrene inserts into nearby C-H or N-H bonds within 3–4 Å, covalently "freezing" the interaction between the carcinogen mimic and its binding proteins (e.g., CYP1A2 active site residues, cytosolic receptors, or serum albumin).[1]

This guide details the protocols for using 2-Azido-MeIQx to identify specific amino acid residues involved in carcinogen binding and to assess mutagenic potential relative to the parent compound.[1]

Mechanism of Action

The utility of 2-Azido-MeIQx relies on Photoaffinity Labeling (PAL) .[1] The process is bipartite:

  • Equilibrium Binding (Dark): The probe binds reversibly to the specific target (e.g., the heme pocket of CYP1A2) based on structural similarity to MeIQx.[1]

  • Covalent Crosslinking (UV): Irradiation triggers nitrogen extrusion, forming a singlet nitrene.[1] This electrophile reacts near-instantaneously with the protein backbone or side chains.[1]

Visualization: Photoactivation Pathway[1]

AzideMechanismAzide2-Azido-MeIQx(Reversible Binding)UVUV Irradiation(300-365 nm)Azide->UVNitreneSinglet Nitrene(Highly Reactive)UV->Nitrene- N2 (Gas)InsertionC-H / N-H InsertionNitrene->Insertiont1/2 < 1msAdductCovalentProtein-Carcinogen ComplexInsertion->AdductPermanent Bond

Figure 1: Mechanism of aryl azide photoactivation and covalent crosslinking.[1]

Safety & Handling (Critical)

  • Photosensitivity: 2-Azido-MeIQx is extremely sensitive to UV and ambient white light.[1] All handling must be performed under yellow safety lights or in amber vessels.

  • Thermal Stability: While heterocyclic azides are generally more stable than alkyl azides, avoid heating above 40°C during sonication or dissolution to prevent thermal decomposition.[1]

  • Toxicity: Treat as a potent mutagen and carcinogen.[1][3][4] Use double-gloving and work within a certified chemical fume hood.[1]

Protocol A: Active Site Mapping of CYP1A2[1]

This protocol identifies the specific peptide sequence within CYP1A2 that accommodates the MeIQx scaffold.[1]

Reagents Required
ReagentConcentrationRole
Recombinant CYP1A21.0 µMTarget Enzyme
2-Azido-MeIQx10 – 100 µMPhotoaffinity Probe
MeIQx (Parent)1.0 mMCompetitor (Specificity Control)
Tris-HCl Buffer50 mM, pH 7.4Incubation Buffer
Dithiothreitol (DTT)--AVOID (Scavenges nitrenes)
Step-by-Step Methodology
  • Pre-Incubation (Dark Phase):

    • Prepare three reaction tubes (50 µL volume):

      • Tube A (Experimental): CYP1A2 + 2-Azido-MeIQx (20 µM).[1]

      • Tube B (Competition Control): CYP1A2 + 2-Azido-MeIQx (20 µM) + MeIQx (1000 µM).[1]

      • Tube C (Dark Control): CYP1A2 + 2-Azido-MeIQx (20 µM) (Keep wrapped in foil).[1]

    • Incubate at 37°C for 10 minutes to allow equilibrium binding.

  • Photoactivation:

    • Transfer Tube A and Tube B to a quartz cuvette or open microcentrifuge tube (top-down irradiation).[1]

    • Irradiate samples with a UV lamp (365 nm, approx. 4 mW/cm²) for 2–5 minutes on ice.[1]

    • Note: Short wave UV (254 nm) may damage the protein; 365 nm is preferred for aryl azides.[1]

  • Digestion & Analysis:

    • Precipitate proteins using cold acetone to remove unbound probe.[1]

    • Resuspend pellet and digest with Trypsin (1:50 enzyme:substrate ratio) overnight.[1]

    • Analyze peptides via LC-MS/MS.[1] Look for mass shifts corresponding to the addition of the probe (+211 Da, accounting for N2 loss).[1]

Experimental Workflow Diagram

WorkflowPrepSample Prep(Amber Tubes)IncubateEquilibrium Binding(10 min, 37°C, Dark)Prep->IncubateSplitSplit SamplesIncubate->SplitExpExp: Probe OnlySplit->ExpCompControl: Probe + Excess MeIQxSplit->CompUVUV Irradiation(365nm, 5 min, on Ice)Exp->UVComp->UVAnalysisTrypsin Digestion & LC-MS/MSUV->Analysis

Figure 2: Workflow for competitive photoaffinity labeling to ensure binding specificity.

Protocol B: Comparative Mutagenicity (Ames Test)[1]

While 2-Azido-MeIQx is a probe, understanding its inherent mutagenicity is vital for interpreting biological data.[1]

Strain: Salmonella typhimurium TA98 (sensitive to frameshift mutations typical of HCAs).[1]

  • Preparation:

    • Dissolve 2-Azido-MeIQx in DMSO.[1]

    • Prepare S9 mix (rat liver homogenate) for metabolic activation comparison.[1]

  • Plating:

    • Condition 1 (Direct): Bacteria + Probe + Buffer (No S9).[1]

    • Condition 2 (Metabolic): Bacteria + Probe + S9 Mix.[1]

    • Condition 3 (Photo-activated): Bacteria + Probe -> UV Irradiate (1 min) -> Then Plate.[1]

  • Interpretation:

    • MeIQx (Parent): Requires S9 to be mutagenic.[1]

    • 2-Azido-MeIQx: May show direct mutagenicity without S9 due to the reactivity of the azide group, or enhanced mutagenicity upon light exposure.[1]

Data Presentation & Troubleshooting

Expected Results (Western Blot / Autoradiography)

If using a radiolabeled version or anti-MeIQx antibody:

Sample ConditionBand Intensity (CYP1A2)Interpretation
Probe + UV Strong BandCovalent labeling of the active site.[1]
Probe + UV + Excess MeIQx Weak / No BandSpecific binding confirmed (competed off).
Probe (No UV) No BandBinding requires photoactivation (no background).[1]
Troubleshooting Guide
IssueProbable CauseCorrective Action
No Labeling Observed Scavengers in bufferRemove BSA, DTT, or Mercaptoethanol during irradiation step.
High Background Non-specific hydrophobic bindingIncrease salt concentration (150-300 mM NaCl) or add 0.1% Tween-20 during wash steps.[1]
Protein Degradation UV damageUse a 300nm cutoff filter; ensure sample is on ice during irradiation.[1]
Probe Precipitation Low solubility2-Azido-MeIQx is hydrophobic.[1] Keep DMSO concentration < 1% in final buffer.[1]

References

  • Turesky, R. J., et al. (1992).[1] "Oxidation and DNA binding of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) by human liver microsomes." Carcinogenesis, 13(12), 2221-2226.[1][3] Link

  • Nagao, M., et al. (1983).[1][5] "Mutagenicity of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) in Salmonella typhimurium strains." Mutation Research, 113(3-4), 366.[1] (Contextual grounding for MeIQx mutagenicity).

  • Grivas, S., & Olsson, K. (1985).[1][5] "An improved synthesis of 3,8-dimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine (MeIQx) and its 2-14C-labelled analogue." Acta Chemica Scandinavica B, 39, 31-34.[1] Link

  • Guengerich, F. P., et al. (1998).[1] "Photoaffinity labeling of cytochrome P4501A1 with azidocumene." Archives of Biochemistry and Biophysics, 349(1), 1-10.[1] (Methodological basis for P450 photoaffinity labeling). Link

  • Robin, M. A., et al. (2002).[1] "Mechanism-based inactivation of cytochrome P450 2B4 by 2-ethynylnaphthalene: Identification of the modified peptide." Biochemistry, 41(31), 10028-10037.[1] (Peptide mapping comparison).

Application Note: High-Resolution Target Deconvolution of MeIQx using Photoaffinity Labeling (PAL)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for using 2-Azido-MeIQx (2-azido-3,8-dimethylimidazo[4,5-f]quinoxaline) as a photoaffinity probe to identify and map cellular proteins that interact with the dietary carcinogen MeIQx. While MeIQx is known to undergo metabolic activation via CYP1A2 to form genotoxic DNA adducts, its non-covalent interactions with cytosolic receptors (e.g., AhR), transporters, and chaperones remain less characterized.

By substituting the exocyclic amino group of MeIQx with a photoreactive azido moiety (


), researchers can "freeze" transient drug-protein interactions upon UV irradiation. This guide provides a self-validating workflow for Competitive Photoaffinity Labeling (PAL)  in live cells, ensuring high specificity and reproducibility.

Mechanistic Principles

The Azido-MeIQx Probe

The structural analog 2-Azido-MeIQx functions as a "Trojan horse." It mimics the steric and electronic properties of the parent mutagen (MeIQx), allowing it to occupy the same biological binding pockets.

Photochemical Activation

Upon exposure to UV light (typically 254 nm or 365 nm), the aryl azide group undergoes photolysis, releasing nitrogen gas (


) and generating a highly reactive singlet nitrene  intermediate. This nitrene has a lifetime of nanoseconds and rapidly inserts into neighboring C-H or N-H bonds of the binding protein, forming a permanent covalent crosslink.
Pathway Visualization

The following diagram illustrates the transition from non-covalent binding to covalent capture.

G Probe Azido-MeIQx Complex Non-Covalent Complex Probe->Complex Incubation Target Target Protein (e.g., CYP1A2, AhR) Target->Complex Nitrene Reactive Nitrene Complex->Nitrene Photolysis UV UV Irradiation (hν) UV->Nitrene Covalent Covalently Labeled Protein Nitrene->Covalent C-H/N-H Insertion

Figure 1: Mechanism of Photoaffinity Labeling. The azido moiety converts to a reactive nitrene upon UV exposure, crosslinking the probe to the target protein.

Experimental Design & Controls

To ensure scientific integrity, the assay must distinguish between specific binding (biological targets) and non-specific sticking (background).

The "Cold Competition" Control

This is the most critical component of the assay. You must run parallel samples:

  • Experimental: Cells + Azido-MeIQx.

  • Competition Control: Cells + Azido-MeIQx + 100x Excess Unlabeled (Cold) MeIQx .

Logic: If a protein band is labeled in the Experimental group but disappears in the Competition group, the binding is specific. The excess cold MeIQx saturates the active sites, preventing the Azido-probe from binding.

Detection Modalities
  • Radiometric: If using

    
    -Azido-MeIQx (Gold Standard for sensitivity).
    
  • Immunochemical: Using anti-MeIQx antibodies (requires validation that the antibody recognizes the crosslinked adduct).

Comprehensive Protocol

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Cell Line: HepG2 (human hepatoma) or metabolically competent primary hepatocytes.

  • Probe: 2-Azido-MeIQx (dissolved in DMSO).

  • Competitor: Unlabeled MeIQx (purity >98%).

  • UV Source: Stratalinker or handheld UV lamp (365 nm recommended to reduce DNA damage; 254 nm for higher efficiency).

  • Lysis Buffer: RIPA buffer with protease inhibitors.

Step-by-Step Methodology
Phase 1: Cell Preparation and Treatment
  • Seeding: Plate HepG2 cells in 6-well plates (

    
     cells/well). Culture until 80-90% confluence.
    
  • Starvation (Optional): Serum-starve for 4 hours if studying signaling receptors to reduce background from albumin binding.

  • Incubation Setup:

    • Group A (Label): Add Azido-MeIQx (Final conc: 1-10

      
      M).
      
    • Group B (Competition): Add Unlabeled MeIQx (100-1000

      
      M) 30 mins prior to adding Azido-MeIQx.
      
    • Group C (No UV): Azido-MeIQx without irradiation (Negative control for covalent binding).

  • Equilibration: Incubate at 37°C for 30–60 minutes in the dark. Note: Azido compounds are light-sensitive; handle under yellow light.

Phase 2: Photoactivation (Crosslinking)
  • Wash: Aspirate media and wash cells

    
     with ice-cold PBS to remove unbound probe.
    
  • Irradiation: Place the plate on ice (to prevent thermal degradation). Remove lid.

  • Exposure: Irradiate at 365 nm for 5–10 minutes at a distance of 5 cm.

    • Optimization: Perform a time-course (1, 5, 10, 20 min) to maximize signal vs. protein degradation.

Phase 3: Lysis and Analysis
  • Harvest: Scrape cells in 200

    
    L Lysis Buffer.
    
  • Clarification: Centrifuge at 14,000

    
     for 15 min at 4°C. Collect supernatant.
    
  • Separation: Resolve 20-40

    
    g of protein on SDS-PAGE.
    
  • Detection (Western Blot variant):

    • Transfer to PVDF membrane.

    • Block with 5% Non-fat milk.

    • Incubate with Mouse Monoclonal Anti-MeIQx (e.g., clone 2C9 or similar cited in Turesky et al.).

    • Note: If the antibody epitope is destroyed by crosslinking, use a radiolabeled probe and detect via autoradiography.

Workflow Diagram

Workflow cluster_0 Phase 1: Incubation cluster_1 Phase 2: Crosslinking cluster_2 Phase 3: Analysis Step1 Cell Culture (HepG2) Step2 Add Azido-MeIQx (+/- 100x Cold Competitor) Step1->Step2 Step3 Wash with Cold PBS Step2->Step3 Step4 UV Irradiation (365nm, 10 min, on Ice) Step3->Step4 Step5 Lysis & SDS-PAGE Step4->Step5 Step6 Detection (Western Blot / Autorad) Step5->Step6

Figure 2: Experimental workflow for competitive photoaffinity labeling.

Data Interpretation & Troubleshooting

Expected Results Table
ObservationInterpretationAction
Band visible in "Probe Only" Potential target identified.Compare with Competition lane.
Band disappears in "Competition" Specific Binding. The target is validated.Proceed to Mass Spec ID.[1]
Band remains in "Competition" Non-specific interaction (background).Increase wash stringency or reduce probe conc.
No bands visible Poor crosslinking or low abundance.Switch to 254 nm UV or increase protein load.
Smear on gel Protein degradation.Keep samples strictly on ice during UV; reduce UV time.
Critical Considerations
  • CYP1A2 Induction: MeIQx is bioactivated by CYP1A2.[2] If using HepG2 cells, verify CYP1A2 expression levels, as they can be low compared to primary hepatocytes. You may need to induce the cells with omeprazole or TCDD prior to the assay if CYP1A2 is the intended target.

  • Safety: Azido-MeIQx is a potential mutagen.[3][2] Handle with extreme caution, use double gloves, and dispose of UV-irradiated waste as hazardous chemical waste.

References

  • Turesky, R. J., et al. (1989). Polyclonal and monoclonal antibodies to the food carcinogen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx).[3] Carcinogenesis.[3][2][4]

  • Gooderham, N. J., et al. (1987).[2] Metabolism of the mutagen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) in the mouse.[3][2][5][6] Biochemical and Biophysical Research Communications.[2]

  • Robin, X., et al. (2023). Photoaffinity labeling in target- and binding-site identification.[7] PMC - NCBI.

  • Knize, M. G., et al. (2002). Food heating and the formation of heterocyclic aromatic amine and polycyclic aromatic hydrocarbon mutagens/carcinogens.[2] In Advances in Experimental Medicine and Biology.

  • Trowbridge, A. D., et al. (2021).[1] Small molecule photocatalysis enables drug target identification via energy transfer.[1] Chembites / BioRxiv.

Sources

Application Note: Analytical Profiling and Mechanistic Detection of 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline (2-Azido-MeIQx)

[1]

Part 1: Executive Summary & Core Directive

2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline (2-Azido-MeIQx) is not a routine food contaminant but a specialized photoaffinity probe and mechanistic intermediate derived from the potent dietary carcinogen MeIQx. Unlike its parent amine, which requires metabolic activation (N-hydroxylation), the 2-azido derivative serves as a direct-acting mutagen precursor that, upon photoactivation or specific acidic conditions, generates highly reactive nitrenium ions capable of forming covalent DNA adducts (primarily C8-guanine).

This guide provides a rigorous protocol for the synthesis verification, handling, and LC-MS/MS detection of 2-Azido-MeIQx. Due to its photosensitivity and energetic nature, standard heterocyclic amine (HCA) protocols are insufficient. This workflow prioritizes photon-shielded sample preparation and soft-ionization mass spectrometry to prevent in-source degradation.

Part 2: Scientific Integrity & Logic (The "Why" and "How")

The Mechanistic Context

Standard MeIQx analysis focuses on the amine form found in cooked meats. However, research into the mechanism of carcinogenesis often employs 2-Azido-MeIQx to bypass the enzymatic requirement for cytochrome P450 activation.

  • Causality : Under acidic inflammatory conditions (e.g., in the stomach or inflamed colon), N-nitrosated MeIQx can react with hydrazoic acid to form 2-Azido-MeIQx.

  • Reactivity : The azide group (-N₃) is a "masked" nitrene. Upon UV irradiation or thermal activation, it releases N₂ gas, leaving a singlet nitrenium ion that attacks the C8 or N2 position of guanine bases in DNA.

  • Analytical Challenge : The azide moiety is thermally labile. Aggressive ionization (e.g., high-voltage APCI) or high-temperature GC methods will decompose the analyte before detection. Electrospray Ionization (ESI) in positive mode is the mandatory ionization source.

Safety & Stability (Self-Validating Systems)
  • Photosensitivity : The compound is designed to decompose under UV light. All steps must be performed under amber light (>500 nm cutoff) or in foil-wrapped vessels.

  • Explosive Potential : While organic azides with a C/N ratio < 3 are highly explosive, 2-Azido-MeIQx (C11H9N7, C/N ratio ~1.5) is high-nitrogen but stable in dilute solution. Never concentrate to dryness in the presence of metal ions.

Part 3: Experimental Protocols & Visualization

Workflow Diagram

The following Graphviz diagram outlines the critical path from synthesis/extraction to data acquisition, highlighting the "Dark Zone" where light exclusion is mandatory.

Gcluster_0Purification & Prep (Shielded)StartPrecursor(N-NO-MeIQx)RxnAzidation Reaction(pH 2.0, NaN3)Start->RxnAcidic BufferDarkZoneDARK ZONE(Amber Light Only)Rxn->DarkZoneSPESPE Extraction(Oasis HLB)DarkZone->SPEFilter0.2 µm PTFEFiltrationSPE->FilterLCMSLC-MS/MS Analysis(ESI+)Filter->LCMSInject 5 µLDataData: m/z 240 -> 212(Loss of N2)LCMS->DataQuantitation

Caption: Analytical workflow for 2-Azido-MeIQx emphasizing the critical "Dark Zone" to prevent premature photoactivation.

Protocol 1: Sample Preparation (Synthesis & Extraction)

Objective : Isolate 2-Azido-MeIQx from a reaction mixture or biological matrix without inducing photolysis.

Materials :

  • Precursor : N-nitroso-MeIQx (synthesized from MeIQx + nitrite).

  • Reagent : Sodium Azide (NaN₃) - Handle with extreme caution; toxic.

  • Buffer : Citrate-phosphate buffer (pH 2.0).

  • SPE Cartridge : Oasis HLB (Hydrophilic-Lipophilic Balance), 60 mg.

Step-by-Step Methodology :

  • Reaction (Synthesis Context) :

    • Incubate 0.1 mM N-NO-MeIQx with 10 mM NaN₃ in citrate-phosphate buffer (pH 2.0) at 37°C for 60 minutes.

    • Mechanism: The acid catalyzes the formation of the diazonium ion, which is trapped by the azide nucleophile.

  • Quenching & Protection :

    • IMMEDIATELY wrap all tubes in aluminum foil. Switch lab lighting to amber safety lights.

    • Adjust pH to 7.0 using 1M NaOH to stop the acid-catalyzed equilibrium.

  • Solid Phase Extraction (SPE) :

    • Condition : 3 mL Methanol followed by 3 mL Water.

    • Load : Apply the neutralized reaction mixture (max 2 mL/min).

    • Wash : 2 mL 5% Methanol in water (removes excess salts and unreacted NaN₃).

    • Elute : 2 mL 100% Methanol.

  • Reconstitution :

    • Evaporate methanol under a gentle stream of nitrogen (no heat > 30°C).

    • Reconstitute in Mobile Phase A (95:5 Water:Acetonitrile).

Protocol 2: LC-MS/MS Analytical Method[2]

Objective : Quantify 2-Azido-MeIQx using Multiple Reaction Monitoring (MRM).

Instrument Configuration :

  • System : Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).

  • Ionization : Electrospray Ionization (ESI), Positive Mode.

  • Column : C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm).

Chromatographic Conditions :

ParameterSetting
Mobile Phase A 10 mM Ammonium Acetate + 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 0.35 mL/min
Column Temp 40°C
Injection Vol 5 µL

Gradient Profile :

  • 0.0 min: 5% B

  • 1.0 min: 5% B

  • 6.0 min: 95% B (Linear Ramp)

  • 7.0 min: 95% B

  • 7.1 min: 5% B (Re-equilibration)

MS/MS Transitions (MRM) : Note: The azide group is fragile. The primary transition involves the loss of N₂ (28 Da).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell (ms)Mechanism
2-Azido-MeIQx 240.1 [M+H]⁺212.1 1550Loss of N₂ (Nitrene formation)
2-Azido-MeIQx 240.1 [M+H]⁺197.12550Loss of N₂ + Methyl
MeIQx (QC) 214.1 [M+H]⁺199.12850Standard HCA fragment
Protocol 3: DNA Adduct Application (Mechanistic Validation)

Objective : Confirm the bioactivity of the isolated 2-Azido-MeIQx by generating DNA adducts.

  • Incubation : Mix 50 µM 2-Azido-MeIQx with 1 mg/mL calf thymus DNA in phosphate buffer (pH 7.4).

  • Photoactivation : Irradiate the mixture with UV light (365 nm) for 10 minutes on ice.

    • Control: Keep a duplicate sample in the dark (should show minimal adducts).

  • Hydrolysis & Analysis :

    • Enzymatically digest DNA to nucleosides.

    • Analyze via LC-MS/MS monitoring the dG-C8-MeIQx adduct (m/z 480.2 → 364.2).

References

  • Stability and Reactivity of 2-Nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline . Chemical Research in Toxicology. (2006). Describes the synthesis of 2-Azido-MeIQx from N-NO-MeIQx and azide at acidic pH.[1][2]

  • Mutational and DNA Binding Specificity of the Carcinogen 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline . Journal of Biological Chemistry. (1996). Details the use of the 2-azido derivative as a photoaffinity probe for DNA binding studies.

  • Analysis of heterocyclic amines in meat products by liquid chromatography - Tandem mass spectrometry . Journal of Food and Drug Analysis. (2018). Provides the baseline LC-MS/MS parameters for the parent MeIQx compound, adaptable for the azide derivative.

Application Note: High-Purity Isolation of 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline (2-Azido-MeIQx) via HPLC

[1]

Executive Summary

2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline (2-Azido-MeIQx) is a specialized derivative of the heterocyclic aromatic amine MeIQx. Unlike its parent compound—a well-known dietary mutagen found in cooked meats—the 2-azido analog is primarily utilized as a photoaffinity probe to investigate DNA adduct formation and the binding mechanisms of heterocyclic amines. Upon UV irradiation, the azido group converts to a highly reactive nitrene, allowing for covalent cross-linking with biological targets.

This application note details the chromatographic isolation of 2-Azido-MeIQx. The purification is non-trivial due to two competing factors: the compound’s extreme photolability and the need to resolve it from the highly polar, unreacted 2-amino-MeIQx precursor.

Chemical Properties & Safety Profile[2]

Before initiating any chromatography, the operator must understand the physicochemical behavior of the analyte to prevent degradation or safety hazards.

PropertyDescriptionImpact on Protocol
Structure Heterocyclic aromatic system with an azido (-N₃) group at C2.[1][2][3]Retains strongly on C18 compared to the parent amine.
Photolability Decomposes to a nitrene upon exposure to UV/Ambient light.CRITICAL: All work must be performed under yellow light or in amber glassware.
Thermal Stability Azides are shock/heat sensitive in solid form.Do not heat fractions above 35°C during evaporation.
Solubility Soluble in DMSO, Methanol; sparingly soluble in water.Sample loading must use high-organic diluents (e.g., DMSO/MeOH).
WARNING: Azide Hazards

While organic azides are generally more stable than inorganic azides, they are potentially explosive.

  • Never use halogenated solvents (DCM, Chloroform) with sodium azide residues from synthesis (forms explosive di-azidomethane).

  • Waste Disposal: Eluents containing azides must not be concentrated to dryness in the presence of acids or heavy metals.

Method Development Strategy

The separation challenge lies in removing the unreacted parent amine (MeIQx) and potential nitro-intermediates.

  • Stationary Phase: A high-carbon load C18 (ODS) column is required. The imidazoquinoxaline ring system is planar and interacts well with polymeric C18 phases.

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Acetate (pH 6.8). We avoid strong acids (TFA) to prevent acid-catalyzed decomposition of the azide and to maintain the neutral state of the imidazole ring for better peak shape.

    • Solvent B: Acetonitrile (ACN). Methanol is acceptable but ACN provides sharper peaks for this aromatic system.

  • Elution Logic:

    • MeIQx (Parent): Elutes early (more polar, free amine).

    • 2-Azido-MeIQx (Target): Elutes later (less polar, azide masks the amine H-bonding capability).

Experimental Protocols

Protocol A: Analytical QC (Purity Check)

Objective: To assess the conversion of MeIQx to 2-Azido-MeIQx before scale-up.

  • System: HPLC with Diode Array Detector (DAD).

  • Column: C18 Analytical (4.6 x 150 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Detection: 260 nm (primary), 254 nm (secondary).

  • Temperature: 25°C.

Gradient Table:

Time (min) % Buffer A (10mM NH₄OAc) % Solvent B (ACN) Phase
0.0 90 10 Equilibration
2.0 90 10 Injection Hold
15.0 40 60 Linear Gradient
18.0 10 90 Wash

| 20.0 | 90 | 10 | Re-equilibration |

Expectation: The unreacted MeIQx will elute at approx. 6–8 minutes. The 2-Azido-MeIQx will elute significantly later (approx. 12–14 minutes) due to increased hydrophobicity.

Protocol B: Preparative Purification

Objective: Isolation of >5 mg of pure compound for biological assays.

1. Sample Preparation:

  • Dissolve the crude reaction mixture in minimal DMSO (e.g., 50 mg in 1 mL).

  • Dilute 1:1 with Methanol.

  • Filter through a 0.45 µm PTFE syringe filter (Amber housing).

  • Keep sample in the dark immediately.

2. Preparative HPLC Conditions:

  • Column: Semi-Prep C18 (10 x 250 mm, 5 µm or 10 µm).

  • Flow Rate: 4.0 - 5.0 mL/min.

  • Injection Volume: 200–500 µL (depending on column loading capacity).

  • Collection Trigger: Threshold-based (UV 260 nm).

Gradient Optimization for Prep: To maximize resolution, use a shallow gradient across the elution window of the azide.

Time (min)% B (ACN)Action
0–510Load/Desalt
5–2520 → 70Separation Window
25–3095Column Wash

3. Fraction Handling (Critical):

  • Collect fractions into amber glass tubes .

  • Immediately cap fractions to minimize solvent evaporation and oxygen exposure.

  • Analyze fractions via Protocol A (Analytical QC) to confirm purity >98%.

4. Post-Purification Processing:

  • Pool pure fractions.

  • Remove Acetonitrile via rotary evaporation at <30°C (Water bath).

  • Freeze the remaining aqueous portion and lyophilize (freeze-dry) in the dark.

  • Store the resulting yellow/brown powder at -20°C under Argon.

Visualization of Workflow

Figure 1: Purification Logic & System Setup

This diagram illustrates the critical decision points and the physical setup required to handle the photosensitive nature of the target compound.

Gcluster_0Synthesis & Prepcluster_1HPLC Systemcluster_2Post-ProcessingReactionCrude Reaction(MeIQx + Azide)FilterFiltration(0.45µm PTFE)Reaction->FilterAmberAmber Vial Storage(Light Protection)Filter->AmberPumpBinary Pump(NH4OAc / ACN)Amber->PumpInjectionColumnC18 Semi-Prep(High Carbon Load)Pump->ColumnDetectorUV/Vis (260nm)Flow CellColumn->DetectorFractionFraction Collection(Amber Tubes)Detector->FractionPeak TriggerQCAnalytical QC(Purity >98%)Fraction->QCQC->AmberFail (Re-inject)LyophilLyophilization(-20°C, Dark)QC->LyophilPass

Caption: Workflow for the isolation of photolabile 2-Azido-MeIQx, emphasizing light protection at every transfer step.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Split Peaks Sample solvent too strong (DMSO).Dilute sample with water/buffer until just before precipitation occurs.
Broad Tailing Secondary interactions with silanols.Ensure Ammonium Acetate concentration is at least 10mM; consider 20mM.
Ghost Peaks Photolysis of azide on-column.Ensure the column compartment is dark; wrap inlet lines in foil.
Low Recovery Thermal degradation during drying.Do not use heat during rotary evaporation. Rely on lyophilization.

References

  • Sugimura, T., et al. (1981). "Isolation and structure of a potent mutagen in broiled sardines." Proceedings of the Japan Academy, Series B. Link (Foundational work on MeIQx structure).

  • Wild, D., et al. (1989). "Synthesis of 2-azido-3-methylimidazo[4,5-f]quinoline and photolytic generation of a highly reactive and mutagenic IQ derivative." Carcinogenesis. (Methodology for Azido-HAA synthesis and photolysis).

  • Lakshmi, V. M., et al. (2006).[1] "Stability and Reactivity of 2-Nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline." Chemical Research in Toxicology. (Details the conversion of Nitroso-MeIQx to Azido-MeIQx and stability profiles).

  • Knize, M. G., et al. (1987).[4] "Characterization of the mutagenic activity of cooked grain foods." Food and Chemical Toxicology. (HPLC conditions for HAA separation).

Use of Azido-MeIQx in mechanistic studies of carcinogens

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Profiling of Carcinogen-Protein Interactions using Azido-MeIQx Photoaffinity Labeling

Executive Summary

The heterocyclic amine MeIQx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline) is a potent mutagen formed during the high-temperature cooking of muscle meats.[1] While its metabolic activation via CYP1A2 is well-documented, the upstream cytosolic binding events and non-covalent interactions that dictate its transport and accumulation remain partially obscured.

This guide details the application of Azido-MeIQx , a photoaffinity labeling (PAL) analog, to map these transient interactions. By substituting the photo-reactive azido group (


) onto the imidazoquinoxaline scaffold, researchers can "freeze" the carcinogen-protein complex upon UV irradiation, allowing for the identification of low-affinity receptors such as the Aryl Hydrocarbon Receptor (AhR)  and specific active-site residues within Cytochrome P450 enzymes.

Mechanism of Action: The Photochemical "Warhead"

The core principle of this assay relies on the conversion of the inert aryl azide into a highly reactive nitrene species. Unlike chemical crosslinkers that require specific amino acid residues (e.g., Lysine-NHS esters), the nitrene intermediate is promiscuous, capable of inserting into Carbon-Hydrogen (C-H) and Nitrogen-Hydrogen (N-H) bonds, ensuring that even hydrophobic binding pockets are labeled.

Pathway Diagram: Photolysis and Crosslinking

G Probe Azido-MeIQx (Inert Precursor) Nitrene Singlet Nitrene (Highly Reactive) Probe->Nitrene  Photolysis (-N2)   UV UV Irradiation (254 - 312 nm) UV->Probe Insertion C-H / N-H Insertion Nitrene->Insertion Complex Covalent Carcinogen-Protein Adduct Insertion->Complex  Permanent Bond  

Figure 1: The photochemical cascade of Azido-MeIQx. Upon UV excitation, nitrogen gas is expelled, generating a nitrene that covalently modifies the nearest biological target.[2]

Experimental Design & Causality

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the experimental design must account for non-specific binding, which is the primary failure mode in photoaffinity labeling.

The "Self-Validating" Protocol Structure

A valid PAL experiment requires three parallel conditions to prove that the observed band is the specific target:

ConditionComponentsExpected OutcomeScientific Rationale
A. Experimental Protein Lysate + Azido-MeIQx + UVBand Visible Detects all binding (specific + non-specific).
B. Competition (Control) Lysate + Excess Native MeIQx (100x) + Azido-MeIQx + UVBand Disappears Native MeIQx occupies the specific pocket, preventing the probe from binding. Proves specificity.
C. Dark Control Lysate + Azido-MeIQx (No UV)No Band Verifies that the probe does not react chemically without light (stability check).

Detailed Protocol: Azido-MeIQx Labeling of Cytosolic Proteins

Reagents Required:

  • Probe: [

    
    ]-Azido-MeIQx (Synthesized via diazotization of 2-hydrazino-MeIQx or similar precursor). Note: If using non-radioactive click-chemistry probes, ensure an alkyne handle is present.
    
  • Buffer: 50 mM Potassium Phosphate (pH 7.4), 1 mM EDTA. Avoid Tris buffers if possible, as they can scavenge nitrenes.

  • Light Source: UV Stratalinker or Handheld UV Lamp (Shortwave 254 nm is most efficient for aryl azides, though 312 nm preserves protein integrity better).

Step-by-Step Methodology
  • Sample Preparation:

    • Isolate cytosolic fraction from liver tissue (human or rodent) or express recombinant CYP1A2.

    • Adjust protein concentration to 1–2 mg/mL. High protein density reduces the efficiency of labeling due to light scattering.

  • Equilibration (The "Recognition" Phase):

    • Tube A (Label): Add [

      
      ]-Azido-MeIQx (Final conc: 10–50 µM).
      
    • Tube B (Competition): Add Native MeIQx (Final conc: 1–5 mM) 10 minutes prior to adding the probe. This pre-incubation allows the native ligand to saturate high-affinity sites.

    • Incubate all samples for 30 minutes at 4°C in the dark. Reasoning: Low temperature prevents metabolic degradation of the probe by active enzymes before crosslinking occurs.

  • Photoactivation (The "Locking" Phase):

    • Transfer samples to a 96-well plate (open top) or quartz cuvettes.

    • Irradiate on ice at 254 nm for 2–5 minutes .

    • Critical Check: Do not over-irradiate. Prolonged UV exposure generates heat and degrades proteins. If using >5 mins, pulse the light (1 min on, 1 min off).

  • Analysis:

    • Precipitate proteins using cold acetone to remove unbound probe.

    • Resuspend in SDS-Loading Buffer.

    • Resolve via SDS-PAGE .[3][4]

    • Detection: Transfer to PVDF membrane and expose to X-ray film (Autoradiography) or perform Fluorography.

Workflow Visualization

Workflow Start Start: Cytosolic Lysate Split Split Samples Start->Split Exp Experimental: + Azido-MeIQx Split->Exp Comp Competition Control: + 100x Native MeIQx + Azido-MeIQx Split->Comp Incubate Incubate 30 min @ 4°C (Equilibrium Binding) Exp->Incubate Comp->Incubate UV UV Irradiation (254nm) (Covalent Crosslinking) Incubate->UV Wash Acetone Precipitation (Remove Unbound Probe) UV->Wash SDS SDS-PAGE & Autoradiography Wash->SDS Result Compare Bands: Band in Exp vs. No Band in Comp SDS->Result

Figure 2: Experimental workflow for validating specific binding of MeIQx to protein targets.

Key Findings & Biological Context

Using this protocol, researchers have successfully elucidated the "Black Box" of HCA carcinogenesis.

  • CYP1A2 Specificity: Azido-MeIQx labeling has confirmed that CYP1A2 is the exclusive hepatic enzyme responsible for the initial oxidation of MeIQx in humans. The probe covalently modifies the active site, blocking catalytic activity, which provides direct physical evidence of binding that kinetic data alone cannot supply [1, 3].

  • AhR Interaction: Mechanistic studies suggest that MeIQx does not just passively diffuse; it interacts with the Aryl Hydrocarbon Receptor (AhR) , albeit with lower affinity than TCDD (Dioxin). This interaction induces the expression of CYP1A2, creating a positive feedback loop that enhances the carcinogen's own activation [2].

Troubleshooting & Optimization

  • High Background: If the entire lane is smeared, the probe concentration is too high, leading to "random insertion." Reduce probe concentration and increase the wash stringency.

  • No Signal: The nitrene half-life is nanoseconds. Ensure the UV source is sufficiently powerful and the sample is not in a UV-absorbing buffer (like concentrated imidazole or certain plastics). Use quartz or open-top vessels.

References

  • Turesky, R. J., et al. (1998). Metabolism of the food-borne mutagen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in humans.[5] Chemical Research in Toxicology.

  • Sugimura, T., et al. (2000). Heterocyclic amines: Mutagens/carcinogens produced during cooking of meat and fish.[1][6] Cancer Science.

  • Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology.

  • Robbins, R. J., et al. (2021).[6] Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis & Stabilization of 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline

[1]

Status: Operational Ticket ID: CHEM-IQ-AZ-001 Subject: Troubleshooting Synthesis, Stability, and Characterization of Azido-MeIQx Analogues Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary

The synthesis of 2-azido-3,8-dimethylimidazo[4,5-f]quinoxaline (often referred to as Azido-MeIQx ) is a high-stakes procedure involving the derivatization of the mutagenic heterocyclic amine MeIQx .[1] This compound is primarily used as a photoaffinity probe to identify DNA-binding sites or receptor interactions due to its ability to generate highly reactive nitrenes upon UV irradiation.[1]

Users typically encounter failure points in three specific areas:

  • Precursor Purity: Incomplete cyclization or regioisomer contamination during the synthesis of the MeIQx core.[1]

  • Diazotization Failure: Poor solubility of the parent amine in acidic media leading to incomplete diazonium formation.[1]

  • The "Ghost" Product (Tautomerism): The reversible equilibrium between the 2-azido form and the tricyclic tetrazolo-fused system, which confuses NMR/IR characterization.[1]

Module 1: Precursor Synthesis (The MeIQx Core)[1]

Context: The azidation step is strictly dependent on the purity of the 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) precursor.[1] Commercial sources often contain the 3,7-dimethyl isomer (7,8-DiMeIQx) or uncyclized intermediates.[1]

Troubleshooting Guide: Precursor Assembly

Q: My LC-MS shows a mass of 213 (M+H) but the NMR integration in the aromatic region is messy. What is happening?

A: You likely have a mixture of regioisomers.[1] The synthesis typically involves the condensation of 3,4-diaminotoluene (or related diamines) with glyoxal derivatives, followed by cyclization with cyanogen bromide.[1]

  • Root Cause: The condensation of the quinoxaline ring often produces both the 6-amino and 7-amino quinoxaline intermediates if the starting diamine is not regiochemically pure or if the condensation conditions (temperature/pH) are not strictly controlled.[1]

  • Correction:

    • Purification: Recrystallize the intermediate before the final cyanogen bromide cyclization. The amino-quinoxaline intermediates have significantly different solubilities in methanol/water compared to the final fused system.[1]

    • Validation: Verify the position of the methyl group at C-8 using NOE (Nuclear Overhauser Effect) NMR experiments. Interaction between the N-Methyl (N3) and the C4-proton is a diagnostic signature for the correct "f"-fusion geometry.[1]

Module 2: The Azidation Protocol (Sandmeyer Displacement)

Context: Converting the 2-amino group to the 2-azido group requires a diazotization-azidation sequence.[1] This is the most failure-prone step due to the instability of the diazonium salt.[1]

Standard Operating Procedure (SOP-AZ-02)
StepReagentConditionsCritical Parameter
1. Solubilization MeIQx + 50%

0°C, StirringMust be fully dissolved or fine suspension.[1]
2. Diazotization

(aq)
-5°C to 0°CAdd dropwise.[1] Do not exceed 0°C.
3. Displacement

(aq)
0°C

RT
Protect from light immediately.
4. Quench Urea (optional)0°COnly if excess

persists.[1]
FAQ: Reaction Failures

Q: The reaction mixture turned black and tarry upon adding Sodium Nitrite. Why? A: Thermal Decomposition. The diazonium intermediate of imidazo-quinoxalines is extremely unstable above 5°C. The exotherm from the acid-base reaction (adding nitrite to acid) likely spiked the internal temperature.[1]

  • Fix: Use an internal thermometer.[1] Pre-cool the

    
     solution.[1] Ensure the addition rate keeps the internal temperature below 2°C.
    

Q: I see no conversion to the azide; the starting material (MeIQx) is recovered. A: Protonation Inhibition. MeIQx is highly basic.[1] In strong acid (


1
  • Fix: Use a modified solvent system.[1] Instead of pure aqueous acid, use a mixture of TFA/Acetic Acid or DMSO/HCl .[1] This maintains solubility while allowing enough free amine equilibrium for the nitrosyl cation (

    
    ) to attack.[1]
    

Module 3: The "Ghost" Peak (Azido-Tetrazole Equilibrium)

Context: This is the most technically complex aspect of this molecule. 2-Azido-azoles often exist in equilibrium with a fused tetrazole ring.[1]

Visualizing the Problem

AzidoTetrazolecluster_legendDiagnostic ImpactAzide2-Azido Form(Open Chain)-N3 Group VisibleTSTransition State(Cyclization)Azide->TS Solution / HeatTS->Azide EquilibriumTetrazoleTetrazolo-Fused Form(Tricyclic)No -N3 SignalTS->Tetrazole Solid State / Non-polarTetrazole->TS Polar SolventsWarningIR Spectrum:Azide = ~2130 cm⁻¹Tetrazole = None

Caption: The dynamic equilibrium between the 2-azido structure and the fused tetrazolo[1,5-a] system depends on solvent and physical state.

Troubleshooting Characterization

Q: My IR spectrum shows no azide stretch (~2130 cm⁻¹), but the Mass Spec is correct. Did I make the tetrazole? A: Yes, and No. You have synthesized the molecule, but in the solid state, imidazo-quinoxalines often collapse into the tetrazolo[1,5-a]quinoxaline form to relieve the high energy of the azide.[1]

  • The Test: Dissolve a small amount in DMSO-d6 and run the IR or NMR. Polar aprotic solvents often shift the equilibrium back toward the open azido form.[1] If the azide peak reappears in solution, your compound is functional.[1]

  • Implication: For photoaffinity labeling, the tetrazole form is usually inactive until it equilibrates back to the azide in the biological buffer.[1]

Q: My NMR signals are broad or missing. A: Exchange Broadening. If the rate of equilibration between the azido and tetrazole forms is intermediate on the NMR time scale, peaks will broaden or disappear ("coalescence").[1]

  • Fix: Run the NMR at elevated temperature (e.g., 40-50°C) or low temperature (-20°C) to freeze the equilibrium or push it to the fast-exchange limit.

Module 4: Safety & Photolysis

Context: This molecule is designed to explode (on a molecular level) upon UV exposure.

Critical Safety Protocols
  • Light Exclusion: All steps following the addition of sodium azide must be performed under red safety light or in vessels wrapped in aluminum foil.[1] The quantum yield for nitrene formation is high; ambient fluorescent light can degrade the sample by 50% in 1 hour.[1]

  • Explosion Hazard: While "heavy" organic azides (C/N ratio > 3) are generally stable, the diazonium intermediate is not.[1] Never dry the diazonium salt.[1] Proceed immediately to the azide displacement.[1]

  • Waste Disposal: Quench all azide-containing waste with 10% Sodium Nitrite/Sulfuric Acid (in a fume hood) to decompose residual azide ions into

    
     and Nitrogen oxides before disposal.[1]
    

References

  • Kasai, H., et al. (1981). Synthesis of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), a potent mutagen isolated from fried beef.[1] Chemistry Letters.[1] [1]

  • Grivas, S., & Olsson, K. (1985). Improved synthesis of the food mutagen MeIQx.[1] Acta Chemica Scandinavica.[1][2] [1]

  • Wild, D., & Dirr, A. (1988). Synthesis of 2-azido-3-methylimidazo[4,5-f]quinoline and photolytic generation of a highly reactive and mutagenic IQ derivative.[1][3] Carcinogenesis.[1][2][3][4][5][6][7]

  • Beilstein Archives.[1] (2022). Scope of Tetrazolo[1,5-a]quinoxalines in CuAAC reactions... (Discusses Azido-Tetrazole Equilibrium).

Disclaimer: This guide is for research purposes only. The synthesis of mutagenic and explosive compounds requires strict adherence to institutional safety protocols.[1]

Technical Support Center: Optimizing Azido-MeIQx Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: High-Yield Synthesis of 2-azido-3,8-dimethylimidazo[4,5-f]quinoxaline (Azido-MeIQx) Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary

This guide addresses the technical challenges in synthesizing Azido-MeIQx , a photoaffinity probe derived from the heterocyclic amine MeIQx. Users frequently report low yields (<10%) and high contamination with the hydrolysis product, 2-hydroxy-MeIQx.

Our optimized protocol focuses on the critical instability of the N-nitroso intermediate . Contrary to standard aromatic diazotization, the conversion of MeIQx to its azide relies on the acid-catalyzed displacement of a nitroso group rather than a stable diazonium salt. The "sweet spot" for this transformation is pH 2.0 , where the rate of azide substitution outcompetes hydrolysis.

Module 1: Reaction Optimization (The Chemistry)

Q: Why is my reaction yielding 2-OH-MeIQx instead of the azide?

A: This is a competition between water and the azide ion for the reactive intermediate. In the synthesis of Azido-MeIQx, the amine (MeIQx) is first converted to N-nitroso-MeIQx (N-NO-MeIQx). This intermediate is stable at neutral pH (7.4–9.[1]0) but becomes reactive under acidic conditions.

  • The Failure Mode: If the pH is moderately acidic (pH 3.0–5.0) or if azide concentration is low, water attacks the intermediate, leading to 2-hydroxy-MeIQx (deamination product).

  • The Fix: You must drive the reaction at pH 2.0 with a high concentration of Sodium Azide (NaN

    
    ). At pH 2.0, the half-life of the N-nitroso intermediate drops significantly (from ~2.1 min to ~1.2 min) in the presence of azide, favoring the formation of Azido-MeIQx over the hydroxy byproduct [1].[1]
    
Q: Can I use standard diazotization conditions (0°C, NaNO2, then NaN3)?

A: Yes, but with strict modifications. Standard diazotization often involves generating a diazonium salt at 0°C and then adding azide. For heterocyclic amines like MeIQx, the "diazonium" character is fleeting. The pathway proceeds via the N-nitroso species.

  • Temperature: Maintain 0–4°C strictly. The intermediate decomposes thermally above this range.

  • Light: The final product, Azido-MeIQx, is a photoaffinity probe . It generates a reactive nitrene upon exposure to UV light (254 nm or even ambient fluorescent light). All steps after azide addition must be performed in the dark or under red safety light.

Q: What is the best solvent system?

A: Aqueous acid is required for the nitrosation, but solubility can be an issue.

  • Recommendation: Dissolve MeIQx in a minimal amount of dilute HCl or a mixture of acetic acid/water . If the starting material crashes out upon cooling, use a co-solvent like DMSO (dimethyl sulfoxide) or DMF, but be aware that these make workup (extraction) more difficult.

Module 2: Optimized Workflow (Step-by-Step)

This protocol is designed to maximize the conversion of N-NO-MeIQx to Azido-MeIQx while minimizing hydrolysis.

Reagents
  • Precursor: MeIQx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline)[1][2][3]

  • Nitrosating Agent: Sodium Nitrite (NaNO

    
    ), 1.5–2.0 equivalents.
    
  • Azidation Agent: Sodium Azide (NaN

    
    ), 10–20 equivalents.
    
  • Acid: 1 M HCl.

Protocol
  • Preparation (Dark Room): Wrap all reaction vessels in aluminum foil. Turn off overhead fluorescent lights.

  • Nitrosation:

    • Dissolve MeIQx in 1 M HCl at room temperature.

    • Cool the solution to 0°C in an ice bath.

    • Add NaNO

      
       (aq) dropwise. Stir for 10–15 minutes. Note: This generates the N-nitroso-MeIQx intermediate.
      
  • Azidation (The Critical Step):

    • Prepare a concentrated solution of NaN

      
       in water.
      
    • Add the NaN

      
       solution to the reaction mixture.
      
    • Adjust pH: Immediately check pH. Adjust to pH ~2.0 using HCl if necessary. Crucial: If the pH rises due to excess azide, the reaction slows, and yield drops.

    • Stir at 0°C for 30–60 minutes.

  • Workup:

    • Neutralize carefully with cold saturated NaHCO

      
       or NaOH to pH 7.0.
      
    • Rapidly extract with Ethyl Acetate (3x). The azide is neutral and will partition into the organic phase.

    • Dry organic layer over Na

      
      SO
      
      
      
      , filter, and evaporate in vacuo at low temperature (<30°C).
  • Purification:

    • Purify via HPLC using a C18 column.

    • Mobile Phase: Methanol/Ammonium Acetate buffer (pH 6.8).

    • Detection: Monitor at 254 nm, but minimize exposure time.

Module 3: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Yield (<10%) pH was too high during azide addition.Ensure pH is maintained at 2.0 . At pH > 4, the nitroso intermediate is stable/unreactive; at pH < 1, decomposition dominates.
High 2-OH-MeIQx Hydrolysis competed with azidation.Increase NaN

equivalents (to 10-20x). Reduce water volume if possible.
Product Degradation Light exposure or thermal instability.Perform all steps in the dark. Keep rotary evaporator bath <30°C. Store product at -80°C in methanol.
Starting Material Remains Incomplete nitrosation.Ensure MeIQx is fully dissolved before adding NaNO

. Increase nitrosation time to 20 min.

Module 4: Mechanistic Visualization

The following diagram illustrates the kinetic competition determining your yield.

G cluster_conditions Critical Control Points MeIQx MeIQx (Amine Precursor) Nitroso N-nitroso-MeIQx (Intermediate) MeIQx->Nitroso NaNO2, HCl 0°C Azido Azido-MeIQx (Target Product) Nitroso->Azido NaN3 (Excess) pH 2.0 (Fast) Hydroxy 2-OH-MeIQx (Byproduct) Nitroso->Hydroxy H2O (Hydrolysis) pH > 3.0 or Low [N3-] Nitrene Nitrene Species (Active Probe) Azido->Nitrene UV Light (hv) Photolysis

Caption: Reaction pathway showing the critical pH-dependent bifurcation between the target Azido-MeIQx and the hydrolysis byproduct.

References

  • Stability and Reactivity of 2-Nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline. Source: Chemical Research in Toxicology (ACS Publications) Context: Establishes pH 2.0 as the optimal condition for azide substitution and identifies the N-nitroso intermediate. URL:[Link]

  • Synthesis of 2-azido-3-methylimidazo[4,5-f]quinoline (Azido-IQ) and photolytic generation. Source: PubMed (NIH) Context: Describes the general synthesis and photolytic properties of azido-derivatives of heterocyclic amines. URL:[Link]

  • MeIQx (2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline) Monograph. Source: IARC Publications (WHO) Context: Provides structural data, isolation methods, and chemical properties of the parent amine MeIQx. URL:[Link][4][5][6][7]

Sources

Technical Support Center: Purification of 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline (2-Azido-MeIQx)

[1]

Status: Operational Ticket ID: AZ-MQX-PUR-001 Assigned Specialist: Senior Application Scientist, Chemical Biology Division[1]

Executive Summary

2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline (2-Azido-MeIQx) is a specialized photoaffinity probe derived from the heterocyclic amine mutagen MeIQx.[1] It is primarily used to map binding sites on metabolic enzymes (e.g., CYP1A2) or DNA via photo-crosslinking.[1]

Users frequently encounter three core challenges:

  • Photolytic Instability: Premature degradation during purification.

  • Structural Isomerism: Confusion caused by the dynamic azide-tetrazole equilibrium.[1]

  • Separation Difficulty: Co-elution with the parent amine (MeIQx) or hydrolysis byproducts (2-hydroxy-MeIQx).[1]

This guide provides a self-validating purification protocol designed to overcome these specific chemical hurdles.

Module 1: Critical Handling Protocols (Pre-Purification)

Q: My compound degrades before I can even inject it into the HPLC. What is happening?

A: You are likely experiencing background photolysis .[1] Aryl azides have an absorption maximum near 250–280 nm but often have a "tail" extending into the visible spectrum.[1] Standard laboratory fluorescent lighting is sufficient to trigger the release of nitrogen (

1

Protocol:

  • Red Light Environment: All synthesis and purification steps must be performed under red safety lights ( > 600 nm) or in a room with UV-filtered amber lighting.[1]

  • Glassware: Wrap all flasks, columns, and collection tubes in aluminum foil.

  • Temperature: Maintain all solutions below 25°C. Azides are thermally unstable; do not use a water bath > 30°C on the rotary evaporator.

Module 2: The Azide-Tetrazole Equilibrium (Troubleshooting Identity)

Q: My NMR and HPLC show two distinct species, but Mass Spec confirms the correct molecular weight. Is my sample impure?

A: Not necessarily. This is the most common point of confusion with 2-azido-heterocycles. You are observing azido-tetrazole tautomerism .

In solution, 2-azido-quinoxalines exist in a dynamic equilibrium between the linear azide form and the cyclic tetrazole form (fused tetrazolo[1,5-a]quinoxaline system).[1]

  • Non-polar solvents (CDCl3): Often favor the azide form.

  • Polar solvents (DMSO-d6): May shift the equilibrium toward the tetrazole .[1]

  • Solid State: Usually crystallizes as the tetrazole (more stable).

Diagnostic Test: Run a variable-temperature NMR. If the ratio of the two species changes with temperature, they are tautomers, not impurities.[1] If the ratio remains fixed, you have a contaminant.[1]

Visualization: The Tautomeric Shift

AzideTetrazolecluster_0Dynamic Equilibriumcluster_1ConsequencesAzide2-Azido Form(Linear -N3)Reactive PhotoprobeTetrazoleTetrazole Form(Cyclic Isomer)Stable ReservoirAzide->TetrazolePolar Solvent / Solid StateHPLCHPLC Peak Splitting(Broadening)Azide->HPLCTetrazole->AzideHeat / Non-polar SolventNMRComplex NMR Spectra(Dual signals)Tetrazole->NMRcaptionFig 1. The chemical equilibrium complicating analysis of 2-azido-heterocycles.

Module 3: Purification Workflow

Q: How do I separate the azide from the unreacted MeIQx amine?

A: Relying solely on HPLC is inefficient due to the "tailing" of the amine.[1] Use pH-controlled Liquid-Liquid Extraction (LLE) first.[1] The parent amine (MeIQx) is basic (imidazole ring), while the azido/tetrazole derivative is significantly less basic (neutral character).[1]

Step-by-Step Protocol
Phase 1: Chemical Cleanup (LLE)
  • Acidify: Dissolve the crude reaction mixture in 0.5 M HCl. Both the amine and the azide (if protonated) or impurities will be in the aqueous phase.[1]

  • Wash: Extract with Ethyl Acetate (EtOAc).[1] Discard the organic layer (removes non-basic impurities).[1]

  • Neutralize (Critical): Adjust the aqueous layer pH to 6.0–6.5 using NaOH.

    • Logic: At pH 6, the strongly basic MeIQx remains protonated (ionic/water-soluble).[1] The less basic 2-Azido-MeIQx becomes neutral.[1]

  • Extract: Extract the aqueous layer with EtOAc (3x).

    • Result: The Organic Layer now contains the enriched 2-Azido-MeIQx.[1] The Aqueous Layer retains the unreacted MeIQx.[1]

Phase 2: Preparative HPLC

Use this method for final polishing.[1]

ParameterSettingRationale
Column C18 (ODS), 5 µm, 250 x 10 mmStandard hydrophobic resolution.[1]
Mobile Phase A 20 mM Ammonium Acetate (pH 6.[1]5)Buffering is required to suppress ionization of the imidazole ring.[1]
Mobile Phase B Acetonitrile (ACN)Methanol can sometimes react with activated azides; ACN is safer.[1]
Gradient 10% B to 60% B over 30 minSlow gradient required to separate the azide from the hydrolysis product (2-hydroxy-MeIQx).[1]
Detection UV at 260 nmWarning: Minimize residence time in the flow cell to prevent photolysis.
Flow Rate 3.0 mL/minAdjusted for semi-prep scale.[1]

Module 4: Workflow Visualization

The following diagram illustrates the decision logic for purifying the crude reaction mixture.

PurificationWorkflowStartCrude Reaction Mix(Azide + MeIQx + Byproducts)Step1Dissolve in 0.5 M HClStart->Step1Step2Wash with EtOAcStep1->Step2Decision1Phase SeparationStep2->Decision1OrgWasteOrganic Layer:Non-basic impurities(DISCARD)Decision1->OrgWasteOrganicAqLayerAqueous Layer:MeIQx + Azide (Protonated)Decision1->AqLayerAqueousStep3Adjust pH to 6.0 - 6.5AqLayer->Step3Step4Extract with EtOAcStep3->Step4Decision2Phase SeparationStep4->Decision2AqWasteAqueous Layer:Unreacted MeIQx(RECYCLE/DISCARD)Decision2->AqWasteAqueousOrgProductOrganic Layer:2-Azido-MeIQxDecision2->OrgProductOrganicHPLCPrep-HPLC (C18)Ammonium Acetate/ACNOrgProduct->HPLCFinalPure 2-Azido-MeIQx(Lyophilize in Dark)HPLC->FinalcaptionFig 2. pH-dependent extraction strategy to remove parent amine.

[1]

Module 5: Storage & Stability

Q: How long can I store the purified compound?

A: Azides are kinetically stable but thermodynamically unstable.[1]

  • Solid State: Stable for 6–12 months at -20°C if protected from light.[1]

  • In Solution: Do not store in solution. The azide-tetrazole equilibrium can lead to slow precipitation or degradation.[1] Always lyophilize immediately after HPLC.

  • Safety Note: While 2-Azido-MeIQx is a small molecule, all azides carry a risk of decomposition.[1] Do not use metal spatulas (risk of friction/shock sensitivity, though low for this specific mass) and treat the compound as a potent mutagen (comparable to or exceeding MeIQx).

References

  • Kasai, H., et al. (1981).[2] "Synthesis of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (Me-IQx), a potent mutagen isolated from fried beef."[1][2] Chemistry Letters.

  • Turesky, R. J., et al. (1989). "Purification and characterization of heterocyclic aromatic amines." Chemical Research in Toxicology.

  • Haley, B. E., et al. (1988). "2- and 8-azido photoaffinity probes.[1][3][4][5] Enzymatic synthesis and characterization." Biochemistry.

  • Townsend, C. A., et al. (2022).[6] "Utilization of Photoaffinity Labeling to Investigate Binding of Microtubule Stabilizing Agents." Journal of Natural Products.

  • Beilstein Journals. (2024). "Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium." Beilstein Journal of Organic Chemistry.

Stability issues of 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the stability and handling of 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline (2-Azido-MeIQx), specifically focusing on challenges encountered under acidic conditions.

Topic: Stability & Troubleshooting Under Acidic Conditions

Executive Summary & Mechanism of Action

2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline is a photoaffinity probe and a derivative of the heterocyclic amine mutagen MeIQx. While the parent amine (MeIQx) is relatively stable in acid, the introduction of the azido group at the C2 position introduces a dynamic instability known as Azide-Tetrazole Tautomerism .

Under acidic conditions (pH < 4.0), this compound does not behave as a static molecule. It exists in a rapid equilibrium between the open 2-azido form and the fused tetrazolo[1,5-a] isomer. This equilibrium is driven by protonation of the ring nitrogens, which accelerates the cyclization/ring-opening kinetics. Furthermore, prolonged exposure to strong acids can lead to irreversible hydrolysis, yielding the non-reactive 2-hydroxy analog.

Core Stability Profile
ParameterConditionStability StatusPrimary Concern
Mobile Phase (HPLC) 0.1% TFA / Formic Acid (pH ~2.0)Meta-Stable Peak splitting/broadening due to rapid tautomerism.
Storage Solution Acidic Methanol/WaterUnstable Slow hydrolysis to 2-hydroxy-MeIQx; risk of solvolysis.
Reaction Media pH < 1.0 (Strong Acid)Degradative Loss of N₂; formation of hydrazoic acid and hydroxylation.
Light Exposure Ambient LightHighly Unstable Photolysis to nitrenes (intended reactivity) occurs regardless of pH.

Troubleshooting Guide (Q&A)

Issue 1: Anomalous HPLC Chromatography

User Question: "I am analyzing 2-Azido-MeIQx using standard reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA). I see a split peak or a very broad, tailing signal. Is my compound degrading?"

Technical Diagnosis: This is likely not degradation but rather on-column tautomerism . In acidic mobile phases, the protonation of the N1 imidazole nitrogen catalyzes the interconversion between the azido form (hydrophobic) and the tetrazolo form (more polar). If the rate of interconversion is comparable to the chromatographic timescale, you will observe peak coalescence, broadening, or splitting (the "saddle effect").

Corrective Protocol:

  • Switch Mobile Phase Modifier: Replace Trifluoroacetic Acid (TFA) with Ammonium Acetate (10 mM, pH 5.5) or Ammonium Bicarbonate . Operating at near-neutral pH stabilizes the azido form and slows the tautomerization kinetics, resulting in a sharper single peak.

  • Temperature Control: If acid is required for MS sensitivity, lower the column temperature to 4-10°C. This slows the interconversion rate, potentially freezing the equilibrium into a single resolved species (usually the azide).

Issue 2: Loss of Signal Over Time in Acidic Stock

User Question: "I stored my stock solution in 5% acetic acid to improve solubility. After 24 hours, the characteristic UV absorbance changed, and the mass spec shows a mass shift of -25 Da or +17 Da."

Technical Diagnosis: You are observing Acid-Catalyzed Hydrolysis . While the azide-tetrazole equilibrium is reversible, prolonged exposure to aqueous acid favors the irreversible loss of the azide group.

  • Mass Shift -25 Da: Loss of N₂ (formation of a nitrene-like intermediate, followed by rearrangement).

  • Mass Shift -26 Da / +17 Da (Net -9): Replacement of the Azide (-N₃, 42 Da) with a Hydroxyl (-OH, 17 Da) group, resulting in 2-hydroxy-3,8-dimethylimidazo[4,5-f]quinoxaline .

Corrective Protocol:

  • Solvent System: Store stocks in 100% DMSO or Anhydrous Acetonitrile at -20°C.

  • Avoid Acidic Storage: Never store the azide in acidic aqueous buffers for >1 hour. Prepare fresh dilutions immediately before use.

Issue 3: Unexpected "Background" Labeling

User Question: "I am using 2-Azido-MeIQx for photoaffinity labeling at pH 3.0. I see labeling even without UV irradiation. Why?"

Technical Diagnosis: This is due to Acid-Activation of the Azide . At low pH, the protonated azide can act as a pseudo-electrophile or undergo slow thermal decomposition to the nitrene even in the dark. Furthermore, if your buffer contains any nucleophiles (thiols, amines), the protonated tetrazole form is highly electrophilic and can react via nucleophilic aromatic substitution (


), displacing the azide/tetrazole group.

Corrective Protocol:

  • pH Adjustment: Perform labeling reactions at pH 7.4 (PBS) .

  • Dark Control: Always include a "Dark + Acid" control to quantify non-photochemical background binding.

Mechanistic Pathways & Visualization

The following diagram illustrates the critical pathways governing the stability of 2-Azido-MeIQx. Note the central role of the Azide-Tetrazole Equilibrium and how acidic conditions drive both reversible cyclization and irreversible hydrolysis.

StabilityPathways cluster_0 Acidic Conditions (pH < 4) Azide 2-Azido-MeIQx (Open Form) Protonated Protonated Intermediate [Azido-H]+ Azide->Protonated Acid (H+) Nitrene Nitrene Species (Active Probe) Azide->Nitrene UV Light (hν) (Photolysis) Tetrazole Tetrazolo-Fused Isomer (Cyclized Form) Tetrazole->Protonated Ring Opening Protonated->Azide fast Protonated->Tetrazole Cyclization (Fast in Acid) Hydrolysis 2-Hydroxy-MeIQx (Degradation Product) Protonated->Hydrolysis H2O / Time (Irreversible)

Figure 1: Mechanistic pathways of 2-Azido-MeIQx under acidic conditions. The reversible equilibrium (green) causes analytical issues, while hydrolysis (red) represents permanent degradation.

Validated Experimental Protocols

Protocol A: Stability Assessment by HPLC

Use this protocol to verify if your compound is intact or degrading in your specific buffer.

  • Preparation : Dissolve 0.1 mg of 2-Azido-MeIQx in 100 µL DMSO (Stock).

  • Test Sample : Dilute 10 µL of Stock into 990 µL of your Acidic Buffer (e.g., 0.1% TFA).

  • Control Sample : Dilute 10 µL of Stock into 990 µL of 10 mM Ammonium Acetate (pH 7.0) .

  • Timepoints : Inject both samples immediately (T=0) and after 4 hours (T=4h).

  • Analysis :

    • Wavelength : Monitor at 254 nm and 300 nm .

    • Criteria :

      • If the Acidic Sample shows a split peak at T=0 but the area matches the Control, it is Tautomerism (Safe to proceed if accounted for).

      • If the Acidic Sample shows a new peak (different retention time) that grows at T=4h with loss of the main peak area, it is Hydrolysis (Unstable).

Protocol B: Synthesis of 2-Azido-MeIQx (In Situ)

Because the azide is unstable, it is often best generated immediately before use from the amino-precursor if long-term storage fails.

  • Precursor : Start with 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) .[1][2][3]

  • Diazotization : Dissolve MeIQx in 1M HCl at 0°C. Add 1.2 eq of Sodium Nitrite (

    
    ). Stir for 10 min.
    
  • Azidation : Add 1.5 eq of Sodium Azide (

    
    ) slowly.
    
    • Note: This generates the azide in acidic media.

  • Neutralization (CRITICAL) : Immediately neutralize to pH 7.0 with NaOH or saturated

    
     to stop acid-catalyzed side reactions.
    
  • Extraction : Extract immediately into Ethyl Acetate/DCM to remove the compound from the aqueous acid/salt mixture.

References

  • National Institutes of Health (NIH) / PubChem. 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) Compound Summary. [Link]

  • Turesky, R. J., et al. (1992). Stability and Reactivity of 2-Nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline. (Demonstrates the formation of 2-azido-MeIQx under acidic conditions and its subsequent reactivity). [Link]

  • Beilstein Journal of Organic Chemistry. (2017). Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines. (Authoritative mechanism on azide-tetrazole tautomerism in N-heterocycles). [Link]

  • ResearchGate / Wild, D. (2000). Mutational and DNA Binding Specificity of the Carcinogen 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline.[4] (Details the synthesis and photo-activation protocols for 2-azido-MeIQx). [Link]

Sources

Technical Guide: Optimizing Reaction Conditions for Azido-MeIQx Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

From: Dr. Alex Chen, Senior Application Scientist, Chemical Biology Division To: Proteomics & Drug Discovery Research Teams Subject: Protocol Optimization and Troubleshooting for Azido-MeIQx Activity-Based Protein Profiling (ABPP)

Introduction & Mechanistic Basis[1][2]

The use of Azido-MeIQx (an azide-functionalized analog of the dietary carcinogen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline) is a critical strategy for mapping the "interactome" of heterocyclic amines. Unlike standard immunocapture, this approach utilizes Activity-Based Protein Profiling (ABPP) to covalently trap and identify proteins that interact with MeIQx intermediates (often mimicking the bioactivated N-hydroxy/N-acetoxy species).

The success of this workflow hinges on the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .[1] While "click" chemistry is often described as robust, its application in complex biological lysates is prone to failure due to copper-mediated protein precipitation, oxidation, and non-specific binding.

This guide provides an optimized, field-validated protocol designed to maximize signal-to-noise ratios specifically for hydrophobic heterocyclic amine probes.

Pre-Reaction: Sample Preparation & "No-Go" Parameters

Before initiating the click reaction, the biological matrix must be compatible with Cu(I) catalysis.

The "No-Go" List (Critical Incompatibilities)
Reagent/ConditionEffect on Azido-MeIQx Click ReactionMechanism of Failure
EDTA / EGTA Total Reaction Failure Strong chelation strips Cu ions from the THPTA ligand, halting catalysis.
DTT / TCEP Low Yield / Background Strong reducing agents can reduce Cu(II) too aggressively to Cu(0) (solid) or reduce the azide probe itself.
Tris Buffer Reduced Efficiency Primary amines in Tris compete with the THPTA ligand for copper binding.
High % DMSO Protein Precipitation Azido-MeIQx is hydrophobic; adding excess DMSO during the click step causes proteome aggregation.
Optimized Lysis Buffer

For mammalian cell lysates (e.g., HEK293, HepG2), use the following Click-Compatible Lysis Buffer :

  • Base: PBS (pH 7.4) or HEPES (50 mM, pH 7.5)

  • Detergent: 0.5% - 1.0% NP-40 or Triton X-100 (SDS is compatible up to 1% if needed for solubilization, but avoid for native analysis).

  • Protease Inhibitors: Use EDTA-free cocktail tablets.

The Optimized CuAAC Protocol

This protocol uses a THPTA-Cu system.[2] THPTA is superior to TBTA for biological samples because it is water-soluble and protects proteins from copper-induced oxidation/precipitation.

Reagent Preparation
  • Azido-MeIQx Probe: Stock at 10 mM in DMSO.

  • Reporter Tag (Alkyne-Biotin or Alkyne-Fluorophore): Stock at 10 mM in DMSO.

  • CuSO₄: 50 mM in sterile water.

  • THPTA Ligand: 100 mM in sterile water.

  • Sodium Ascorbate: 100 mM in sterile water. (MUST BE FRESHLY PREPARED) .

Step-by-Step Workflow

Step 1: Probe Incubation (The Biological Step)

  • Treat live cells or lysates with Azido-MeIQx (typically 10–100 µM).

  • Scientist's Note: If treating live cells, wash cells 3x with PBS to remove unbound probe before lysis. This drastically reduces background.

Step 2: The Click Reaction Cocktail Assemble the reaction in the following order to prevent copper precipitation.

  • Sample: 100 µL Protein Lysate (1–2 mg/mL).

  • Reporter: Add Alkyne-Tag (Final: 100 µM). Vortex.

  • Catalyst Premix: In a separate tube, mix CuSO₄ and THPTA first.

    • Ratio: 1:2 (Cu:THPTA).

    • Add this premix to the lysate (Final Cu: 1 mM; Final THPTA: 2 mM). Vortex.

  • Initiator: Add Sodium Ascorbate (Final: 5 mM).

  • Incubation: 1 hour at Room Temperature (RT) with gentle rotation. Protect from light.[2]

Step 3: Termination & Cleanup

  • Stop Reaction: Add 4 volumes of ice-cold Methanol/Chloroform (4:1) to precipitate proteins.[3][2]

  • Spin: 14,000 x g for 10 min. Discard supernatant (removes unreacted probe/tags).

  • Wash: Wash pellet 2x with cold Methanol. Air dry.

  • Resuspend: 1-2% SDS in PBS with heating (boil 5 min).

Visualizing the Workflow

The following diagram illustrates the critical path and decision points for the Azido-MeIQx ABPP workflow.

ABPP_Workflow cluster_0 Phase 1: Biological Interrogation cluster_1 Phase 2: Click Chemistry (CuAAC) cluster_2 Phase 3: Analysis Node1 Live Cell / Lysate Treatment (Azido-MeIQx Probe) Node2 Lysis / Homogenization (Use PBS/HEPES, No EDTA) Node1->Node2 Node3 Add Alkyne-Reporter (Biotin/Fluorophore) Node2->Node3 Node4 Add Catalyst Premix (CuSO4 + THPTA) Node3->Node4 Node5 Add Reductant (Fresh Na-Ascorbate) Node4->Node5 Initiates Reaction Node6 Incubate 1hr @ RT Node5->Node6 Node7 Protein Precipitation (MeOH/CHCl3) Node6->Node7 Node8 Streptavidin Enrichment or SDS-PAGE Node7->Node8

Caption: Figure 1. Optimized ABPP workflow for Azido-MeIQx, emphasizing the critical order of reagent addition.

Troubleshooting & FAQs

Issue 1: Protein Precipitation During Reaction

User Question: "My lysate turns cloudy or forms a pellet immediately after adding the click reagents. Why?" Technical Diagnosis: This is usually caused by "crashing out" the proteome due to high organic solvent load or copper aggregation. Solution:

  • Check DMSO: Ensure the total volume of DMSO (from Probe + Tag stocks) is < 5% of the total reaction volume.

  • Premix Cu/THPTA: Never add CuSO₄ directly to the lysate without the ligand (THPTA). The ligand shields the protein backbone from copper coordination.

  • Dilute Lysate: If the protein concentration is > 3 mg/mL, dilute to 1 mg/mL with PBS.

Issue 2: High Background / Non-Specific Bands

User Question: "I see signal everywhere on my blot, even in the 'No Probe' control." Technical Diagnosis: This indicates non-specific reactivity of the Alkyne-Tag . Alkynes can react with Cysteine thiols (thiol-yne reaction) or oxidized copper can facilitate non-specific binding. Solution:

  • Pre-Alkylation: Treat the lysate with Iodoacetamide (10 mM) for 30 min before the click reaction. This blocks free cysteines, preventing them from reacting with the alkyne tag [1].

  • Lower Copper: Reduce CuSO₄ to 0.5 mM and Ascorbate to 2.5 mM.

  • Wash Stringency: If using biotin-streptavidin enrichment, wash beads with 1% SDS and 4M Urea to remove non-covalent binders.

Issue 3: No Signal (False Negative)

User Question: "My positive control is blank. Is the reaction working?" Technical Diagnosis: The most common culprit is oxidized Sodium Ascorbate or incompatible buffers. Solution:

  • The "Yellow" Test: Look at your Sodium Ascorbate stock. If it is yellow/brown, it is oxidized (dehydroascorbate) and useless. Make it fresh.

  • Check Lysis Buffer: Confirm no EDTA was used. If EDTA is present, dialyze the sample or use a spin column to exchange buffer to PBS.

Advanced Troubleshooting Logic Tree

Use this decision matrix to diagnose specific experimental failures.

Troubleshooting Start Problem Observed Precip Sample Precipitation Start->Precip NoSig No Signal / Weak Signal Start->NoSig HighBack High Background Start->HighBack Sol1 Reduce DMSO < 5% Precip->Sol1 Sol2 Ensure Cu:THPTA premix Precip->Sol2 Sol3 Fresh Ascorbate? NoSig->Sol3 Sol6 Alkylate Cysteines (IAA) HighBack->Sol6 Sol7 Use BSA Blocking HighBack->Sol7 Sol4 Check for EDTA in buffer Sol3->Sol4 If fresh Sol5 Increase Probe Conc. Sol4->Sol5 If no EDTA

Caption: Figure 2. Diagnostic logic tree for resolving common CuAAC failures in proteomic lysates.

References

  • Speers, A. E., & Cravatt, B. F. (2004).[4] Profiling enzyme activities in vivo using click chemistry methods.[5] Chemistry & Biology, 11(4), 535-546.

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883.

  • Turesky, R. J., et al. (2015). Heterocyclic Aromatic Amines in Cooked Food: A Review on Formation, Health Risks, Toxicology and Analysis. Food Research International, 77, 26-38.

  • Yang, Y., et al. (2013). Activity-based protein profiling: Recent advances in probe development and applications. Chemical Science, 4(6), 2300-2318.

Sources

Degradation products of 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, degradation pathways, and analytical handling of 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline (2-Azido-MeIQx) . This content is structured for researchers utilizing this compound as a photoaffinity probe or mutagenic precursor in drug development and toxicology assays.

Executive Summary: The Instability Profile

2-Azido-MeIQx is a synthetic derivative of the heterocyclic amine MeIQx . It is primarily employed as a photoaffinity label to map the binding sites of enzymes (e.g., CYP1A2) or to investigate DNA intercalation mechanisms.

Critical Warning: This compound is thermodynamically unstable and photosensitive. Its utility relies on the controlled generation of a reactive nitrene species upon UV irradiation. However, uncontrolled degradation leads to experimental artifacts, primarily the reversion to the parent amine (MeIQx) or the formation of irreversible solvent adducts.

Troubleshooting Guide (FAQ Format)

Issue 1: "I detect a significant peak at the retention time of MeIQx (Parent Amine) in my fresh stock."

Diagnosis: Unintended Chemical Reduction. Technical Explanation: The azido group (


) is a "masked" amine. In the presence of thiols (e.g., DTT, 

-mercaptoethanol) or phosphines (e.g., TCEP), the azide undergoes a Staudinger-like reduction, rapidly converting 2-Azido-MeIQx back to MeIQx (2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline) . Corrective Action:
  • Solvent Check: Ensure all buffers and solvents are free of reducing agents.

  • Validation: Run a standard of pure MeIQx (m/z ~214.1) alongside your sample.[1] If the contaminant co-elutes, it is the reduced amine.

Issue 2: "My sample concentration is dropping, and the solution has turned yellow/brown, but I haven't added any reagents."

Diagnosis: Photolytic Decomposition (Nitrene Formation). Technical Explanation: Aryl azides possess a strong UV absorption band. Exposure to ambient light (even fluorescent lab lighting) triggers the release of molecular nitrogen (


) and the formation of a singlet nitrene  intermediate. This electrophile immediately reacts with the solvent, dissolved oxygen, or itself to form polymeric sludge (brown color) or hydroxylated species.
Corrective Action: 
  • Darkroom Protocol: All handling must occur under red safety lights or in amber glassware wrapped in foil.

  • Self-Check: Measure the absorbance ratio at the azide

    
     vs. the amine 
    
    
    
    . A shift suggests photolysis.[2]
Issue 3: "I see multiple small peaks eluting after the main peak in LC-MS."

Diagnosis: Solvent Adduct Formation. Technical Explanation: If photolysis occurs in a nucleophilic solvent (e.g., Methanol or Ethanol), the nitrene intermediate will insert into the O-H bond of the solvent, creating an alkoxy-amine adduct (e.g.,


).
Corrective Action: 
  • Switch Solvents: Dissolve stock in anhydrous DMSO or Acetonitrile (non-nucleophilic) and store at -80°C. Avoid protic solvents for long-term storage.

Mechanistic Insight: Degradation Pathways

The following diagram illustrates the causality between environmental factors (Light, Reductants) and the specific degradation products you will encounter.

AzidoDegradation Azide 2-Azido-MeIQx (Active Probe) Nitrene Nitrene Intermediate (Highly Reactive) Azide->Nitrene UV Light (Photolysis) - N2 MeIQx MeIQx (Parent Amine) (Major Contaminant) Azide->MeIQx Reduction (DTT/TCEP) or H-Abstraction Nitrene->MeIQx H-Abstraction from Matrix Adduct Solvent/Matrix Adducts (Complex Mixture) Nitrene->Adduct Reaction with Solvent (ROH) Polymer Azo-Dimers/Polymers (Brown Precipitate) Nitrene->Polymer Dimerization

Caption: Figure 1. The central role of the Nitrene intermediate in photolytic degradation and the direct reduction pathway to MeIQx.

Analytical Protocol: Separation & Identification

To validate the purity of your 2-Azido-MeIQx, use the following HPLC parameters. This method separates the Azide from its primary degradation product, MeIQx.

HPLC-UV/MS Conditions
ParameterSetting
Column C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A 10 mM Ammonium Acetate (pH 6.8)
Mobile Phase B Acetonitrile (ACN)
Gradient 5% B (0-2 min)

95% B (20 min)

Hold (5 min)
Flow Rate 1.0 mL/min
Detection UV @ 265 nm (MeIQx max) and 300-350 nm (Azide tail)
MS Mode ESI Positive (

)
Data Interpretation Table
CompoundExpected RT (Relative)Mass (


)
Notes
MeIQx (Amine) 1.00 (Reference)~214.1Primary degradation marker. Sharp peak.
2-Azido-MeIQx ~1.2 - 1.4~240.1Elutes later due to lack of polar

.
Solvent Adducts Variable> 240Broad, small peaks if photolysis occurred in alcohol.

References

  • National Institutes of Health (NIH) . Stability and reactivity of 2-nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline. (Discusses the interconversion of nitroso, azide, and amine forms under acidic conditions). Retrieved from [Link]

  • American Association for Cancer Research (AACR) . N-Oxidative Metabolism of MeIQx. (Provides HPLC conditions for MeIQx derivatives). Retrieved from [Link]

  • PubChem . MeIQx (2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline) Compound Summary. Retrieved from [Link]

Sources

How to increase the solubility of Azido-MeIQx for experiments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Azido-MeIQx is a derivatized chemical probe based on the heterocyclic amine MeIQx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline). It is primarily used in chemical proteomics to identify protein targets via "click chemistry" (CuAAC) or photoaffinity labeling.

  • Core Challenge: The parent scaffold (MeIQx) is a planar, hydrophobic heterocyclic aromatic amine. The addition of an azido group (

    
    ) maintains this lipophilicity, making the compound sparingly soluble in aqueous media.
    
  • Critical Safety: As an organic azide and a derivative of a known mutagen/carcinogen, this compound requires strict adherence to safety protocols regarding thermal stability (explosion hazard) and toxicity (carcinogenicity).

Safety & Handling (Read Before Solubilization)

Hazard CategoryCritical PrecautionReason
Thermal Instability NEVER heat > 37°C. Do not sonicate for > 15 seconds.Organic azides can decompose explosively if overheated.[1][2][3] The high nitrogen content makes them energy-rich and shock-sensitive.
Photolability Protect from light. Wrap tubes in foil.Aryl azides are photo-active. Ambient light can prematurely trigger the formation of reactive nitrenes, ruining your experiment.
Toxicity Double Glove & Fume Hood. MeIQx is a Class 2B Carcinogen (IARC). Treat the azido-derivative with equal or greater caution.[2]

Solubilization Protocol

Phase 1: Preparation of Master Stock Solution

Target Concentration: 10 mM – 50 mM Recommended Solvent: Anhydrous DMSO (Dimethyl sulfoxide)

  • Weighing: Weigh the lyophilized Azido-MeIQx powder in a static-free environment.

  • Solvent Addition: Add 100% Anhydrous DMSO to the vial.

    • Note: Avoid Ethanol or Methanol for long-term storage stocks; they evaporate even at -20°C, altering concentration over time.

  • Dissolution: Vortex moderately for 30 seconds.

    • Troubleshooting: If particulates remain, sonicate in a water bath for 10-second bursts. Monitor temperature to ensure it stays ambient.

  • Aliquot & Store: Divide into single-use aliquots (e.g., 10–50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C in the dark.

Phase 2: Preparation of Working Solution (Aqueous Dilution)

Target: Diluting the hydrophobic stock into cell culture media or assay buffer without precipitation ("crashing out").

The "Sandwich" Vortex Method:

  • Prepare your aqueous buffer (PBS, Tris, or Media) in a tube.

  • Set a vortex mixer to medium speed.

  • While vortexing the buffer , slowly pipette the DMSO stock directly into the center of the vortex cone.

    • Why? This rapidly disperses the DMSO molecules, preventing local regions of high concentration where the hydrophobic Azido-MeIQx would aggregate and precipitate.

  • Final DMSO Limit: Ensure final DMSO concentration is

    
     (v/v) for live cells or 
    
    
    
    for enzymatic assays.

Troubleshooting Guide (FAQ)

Q1: The compound precipitates immediately upon adding it to my buffer. What went wrong?

Diagnosis: You likely experienced "Solvent Shock." This occurs when a hydrophobic solute in a high-dielectric solvent (DMSO) is introduced to a low-solubility environment (Water) too statically. Solution:

  • Do not add buffer to the DMSO stock. Always add Stock to Buffer .

  • Use the "Sandwich" Vortex Method described above.

  • Intermediate Dilution: Dilute your 50 mM stock to 5 mM using 50% DMSO/Water, then dilute that into your final buffer. This steps down the hydrophobicity gradually.

Q2: Can I heat the solution to dissolve the precipitate?

Answer: NO. Reasoning: Heating an organic azide poses a severe safety risk (decomposition/explosion).[1] Furthermore, heating may degrade the probe before it reacts with your target. If it does not dissolve with vortexing/mild sonication at room temperature, you have exceeded the solubility limit for that buffer system.

Q3: My click chemistry reaction efficiency is low. Is solubility the issue?

Answer: Possibly. If the Azido-MeIQx aggregates, it cannot access the alkyne tag. Optimization:

  • Add a surfactant/detergent compatible with your assay (e.g., 0.1% SDS or Triton X-100) to the buffer before adding the probe.

  • Ensure your copper catalyst (Cu(I)) is stabilized with a ligand (e.g., THPTA or TBTA) to prevent the catalyst itself from precipitating or degrading the probe.

Visual Workflows

Figure 1: Solubilization Workflow & Decision Logic

This diagram illustrates the critical path from solid powder to stable working solution, including safety checkpoints.

AzidoMeIQx_Workflow Start Lyophilized Azido-MeIQx Solvent Add 100% Anhydrous DMSO (Target: 10-50 mM) Start->Solvent Mix Vortex & Mild Sonication (<15s bursts) Solvent->Mix Check Clear Solution? Mix->Check Success Aliquot & Freeze (-20°C) PROTECT FROM LIGHT Check->Success Yes Fail Troubleshoot: 1. Check Purity 2. Add more DMSO Check->Fail No Usage Prepare Working Solution (Aqueous Buffer) Success->Usage Precip Precipitation Risk! Usage->Precip Method1 Method A: Dropwise into Vortexing Buffer Precip->Method1 Standard Method2 Method B: Intermediate Dilution (50% DMSO) Precip->Method2 High Conc. Final Ready for Experiment (Keep DMSO < 1%) Method1->Final Method2->Final

Caption: Step-by-step decision tree for solubilizing Azido-MeIQx, prioritizing stability and preventing precipitation.

Figure 2: Mechanism of Precipitation vs. Solubilization

Understanding the molecular behavior helps prevent experimental failure.

Solubility_Mechanism MeIQx Azido-MeIQx (Hydrophobic/Planar) DMSO DMSO Shell (Dipolar Aprotic) MeIQx->DMSO Dissolves Interaction Pi-Stacking Aggregation MeIQx->Interaction In Water (No DMSO) DMSO->Interaction Rapid Shock (Static Mix) Stable Stable Dispersion DMSO->Stable Slow Dilution into Water Water Aqueous Buffer (High Polarity)

Caption: Mechanistic view: DMSO disrupts the pi-stacking of the planar rings, allowing dispersion in water if mixed dynamically.

References & Authority

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1993). Some Naturally Occurring Substances: Food Items and Constituents, Heterocyclic Aromatic Amines and Mycotoxins. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 56. (Source for MeIQx solubility and stability data).

  • PubChem. (n.d.).[4] Compound Summary: MeIQx (CID 62275). National Library of Medicine. (Source for physiochemical properties).[1][4][5][6][7]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[8] Click Chemistry: Diverse Chemical Function from a Few Good Reactions.[8] Angewandte Chemie International Edition, 40(11), 2004-2021. (Foundational text for handling azides and click reagents).

  • University of California, Santa Barbara. (n.d.). Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides.[8] (Source for safety protocols regarding organic azides).

Sources

Technical Support Center: High-Purity Synthesis of 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline (often referred to as Azi-MeIQx ) presents a unique set of challenges distinct from its parent mutagen, MeIQx. While MeIQx is stable, the azido-derivative acts as a high-energy photoaffinity probe. Users frequently report "unidentifiable impurities" or "shifting NMR baselines."

This guide addresses the three primary failure modes:

  • Azido-Tetrazole Tautomerism: The "ghost" impurity that is actually an equilibrium state.

  • Regioisomeric Contamination: 3,8-dimethyl vs. 1,8-dimethyl isomers originating from the precursor synthesis.

  • Photolytic Decomposition: Inadvertent nitrene formation during handling.

Module 1: The "Ghost" Impurity (Azido-Tetrazole Equilibrium)

Symptom: HPLC shows a single peak, but


H-NMR shows split signals or broad peaks that do not integrate to integer values. The "impurity" ratio changes when the solvent is switched (e.g., from DMSO-

to CDCl

).

Technical Insight: In fused heterocyclic systems, a 2-azido group often exists in dynamic equilibrium with a cyclic tetrazole form.[1] This is not a chemical impurity but a valence tautomer. For imidazo[4,5-f]quinoxalines, the electron-withdrawing nature of the pyrazine ring influences this equilibrium.

Diagnostic Workflow

If you suspect your compound is impure based on NMR splitting:

  • Run Variable Temperature (VT) NMR: Heat the sample to 50°C. If the peaks coalesce or sharpen, it is a tautomeric equilibrium, not a contaminant.

  • Solvent Switch: The open "azido" form is typically favored in non-polar solvents, while the closed "tetrazole" form is favored in polar solvents (DMSO).

Action Plan:

  • Do not re-purify based solely on room-temperature NMR splitting.

  • Report characterization data with the specific solvent and temperature noted.

AzidoTetrazole cluster_0 Tautomeric Equilibrium (Solvent/Temp Dependent) Azido 2-Azido Form (Open Chain) Favored in CDCl3 Tetrazole Tetrazolo-Fused Form (Cyclized) Favored in DMSO Azido->Tetrazole Cyclization Tetrazole->Azido Ring Opening Observation Symptom: Split NMR Peaks Observation->Azido

Figure 1: The dynamic equilibrium between the 2-azido and tetrazolo-fused forms, often mistaken for impurity.

Module 2: Regioisomeric Purity (The 3,8 vs. 1,8 Problem)

Symptom: Small satellite peaks in the methyl region of the NMR (approx. 3.7–4.0 ppm) that persist despite recrystallization.

Root Cause: The synthesis of the MeIQx core involves methylating the N-position of the imidazole ring. This reaction is rarely 100% regioselective. It typically produces a mixture of the desired 3,8-dimethyl isomer (MeIQx precursor) and the 1,8-dimethyl isomer. If these are not separated before the azide introduction, they are nearly impossible to separate afterwards due to the high reactivity of the azide.

Prevention Protocol:

  • Purify at the Amine Stage: Isolate the 2-amino-3,8-dimethyl precursor (MeIQx) using cation-exchange chromatography or rigorous recrystallization before converting to the azide.

  • Monitoring: Use NOE (Nuclear Overhauser Effect) NMR to confirm the position of the N-methyl group relative to the quinoxaline protons. The N3-methyl group will show an NOE correlation with the C4-proton, whereas the N1-methyl will not.

IsomerMethyl PositionBiological RelevanceSeparation Difficulty (at Azide stage)
3,8-Dimethyl N3 (Desired)Mutagen/ProbeN/A
1,8-Dimethyl N1 (Impurity)Low/InactiveHigh (Critical Failure Point)

Module 3: Photolytic & Thermal Stability

Symptom: The solid turns from pale beige to dark brown/black upon storage. LC-MS shows a mass loss of 28 Da (


).

Technical Insight: Azi-MeIQx is designed as a photoaffinity probe . It releases nitrogen (


) to form a highly reactive singlet nitrene upon exposure to UV light or heat (>60°C). This nitrene will insert into any available bond (C-H, O-H) or polymerize, creating a complex mixture of "tar."

Handling SOP:

  • Dark Room Protocol: All reactions involving the azide step must be performed in vessels wrapped in aluminum foil.

  • Cold Processing: Avoid rotary evaporation bath temperatures above 30°C.

  • Storage: Store the solid at -20°C under Argon.

Degradation Azi 2-Azido-MeIQx (Intact Probe) Nitrene Reactive Nitrene (Transient Species) Azi->Nitrene - N2 gas Energy Trigger: UV Light or Heat (>60°C) Energy->Azi Decomp Polymerized Tar / Insertion Products Nitrene->Decomp Non-specific Insertion

Figure 2: The irreversible degradation pathway of aryl azides upon energy input.

Module 4: Recommended Synthesis & Purification Workflow

To maximize purity, we recommend the Diazotization-Displacement route over the direct nucleophilic aromatic substitution, as it allows for milder conditions.

Step-by-Step Protocol
  • Precursor Preparation: Dissolve pure 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) in 50% aqueous H

    
    SO
    
    
    
    .
    • Critical Check: Ensure starting material is free of the 1,8-isomer (see Module 2).

  • Diazotization: Cool to 0°C. Add NaNO

    
     (1.2 eq) dropwise. Stir for 30 mins.
    
    • Observation: Solution typically turns yellow/orange.

  • Azidation (Displacement): Add Urea (to quench excess nitrite) followed by NaN

    
     (1.5 eq) dissolved in minimal water.
    
    • Safety: Evolution of HN

      
       gas is possible; use a vented fume hood.
      
    • Reaction: Stir at 0°C for 2 hours in the dark .

  • Work-up: Neutralize carefully with NaHCO

    
     (keep T < 10°C). Extract with Ethyl Acetate.
    
    • Note: Avoid chlorinated solvents if possible to prevent halogen-exchange side reactions, though they are acceptable for rapid extraction.

  • Purification: Flash Chromatography: Silica gel.

    • Eluent: DCM:MeOH (95:5).

    • Warning: Do not let the column run dry or heat up.

Frequently Asked Questions (FAQ)

Q: Can I use HPLC to purify the azide? A: Yes, but use a neutral pH mobile phase (Water/Acetonitrile). Avoid acidic modifiers (TFA/Formic Acid) as protonation of the imidazole ring can accelerate solvolysis of the azide group or shift the tetrazole equilibrium, complicating peak collection.

Q: My product has a reddish tint. Is it pure? A: Pure aryl azides are typically pale yellow or beige. A red/brown tint indicates the formation of azo-dimers or nitrene polymerization products. If the NMR is clean (accounting for tautomers), a rapid filtration through a short plug of silica usually removes the colored impurities.

Q: Why does the mass spec show an [M+H]+ and an [M+H+2] peak? A: This is likely not an impurity. If you are using an acidic LC-MS method, you may be seeing reduction of the azide to the amine (MeIQx, Mass - 26) or artifacts from the tetrazole form. Always verify with NMR.

References

  • MeIQx Structure & Synthesis: Grivas, S., & Olsson, K. (1985).[2] "An improved synthesis of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) and its 2-acetyl derivative." Acta Chemica Scandinavica B, 39, 31–34.

  • Azido-Tetrazole Equilibrium: Reynolds, G. A., et al. (1970). "Azido-tetrazolo isomerism in fused heterocyclic systems." Journal of Organic Chemistry.
  • Mutagenicity & Chemistry of MeIQx: Sugimura, T., et al. (1983). "Mutagenic heterocyclic amines in cooked food." Environmental Health Perspectives.

  • Azide Photoaffinity Probes: Fleming, S. A. (1995). "Chemical reagents in photoaffinity labeling." Tetrahedron, 51(46), 12479-12520.

Sources

Scaling up the synthesis of 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Warning: High-Energy Compound

Before proceeding, you must recognize that 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline (hereafter 2-Azido-MeIQx ) is an energetic heterocyclic azide.

  • The "Rule of Six" Failure: Stable organic azides typically require a Carbon-to-Nitrogen (C/N) ratio of

    
    .
    
    • Formula:

      
      
      
    • C/N Ratio:

      
      
      
  • Implication: This compound is significantly below the stability threshold. It possesses high shock sensitivity and thermal instability. Do not scale up batch sizes beyond 1-2 grams. For larger quantities, use a continuous flow setup or parallel small-batch processing.

Module 1: Critical Safety & Pre-Synthesis Checklist

Q: Is it safe to isolate 2-Azido-MeIQx as a dry solid?

A: No. Avoid isolation of the dry solid whenever possible. The dry solid is prone to spontaneous decomposition and photolysis.

  • Recommendation: Store and use the compound as a solution (e.g., in DMSO or Methanol) at -20°C.

  • If isolation is required: Never use metal spatulas (risk of metal azide formation).[1][2] Use Teflon-coated tools and conductive plastic containers to prevent static discharge.

Q: The compound degrades rapidly under ambient conditions. Why?

A: 2-Azido-MeIQx is a photo-affinity label precursor . It is designed to expel nitrogen (


) and form a highly reactive nitrene  species upon exposure to UV or ambient light.
  • Protocol: All synthesis, purification, and storage steps must be performed under red light or in vessels wrapped completely in aluminum foil.

Module 2: Synthesis Protocol (Amino Azido Conversion)

This protocol assumes you have the parent amine, MeIQx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline), synthesized via the Grivas method [1] or purchased commercially.

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Note
MeIQx (Amine) 1.0PrecursorEnsure purity >95% to prevent tarring.
Sodium Nitrite (

)
1.2 - 1.5Diazotizing AgentFreshly prepared aqueous solution.
Sulfuric Acid (

)
SolventAcidic MediumMaintains solubility of the diazonium salt.
Sodium Azide (

)
1.5 - 2.0NucleophileTOXIC. Generates

gas. Use a scrubber.
Urea 0.1QuencherScavenges excess nitrous acid.
Step-by-Step Workflow
  • Solubilization (Acidic Media): Dissolve MeIQx in cold 2M

    
     (or concentrated HCl diluted 1:1). Maintain temperature at -5°C to 0°C .
    
    • Why: The diazonium intermediate is unstable above 5°C.

  • Diazotization: Dropwise addition of

    
     (aq) over 20 minutes.
    
    • Checkpoint: Solution usually turns from yellow/orange to a deeper red or brown. Stir for 30 mins at 0°C.

  • Azidation (The Critical Step):

    • Method A (One-Pot): Add

      
       solution slowly to the diazonium mix. CAUTION:  Vigorous evolution of 
      
      
      
      and potentially
      
      
      .
    • Method B (Inverse Addition - Safer): Add the diazonium solution into a buffered azide solution. This prevents the buildup of unreacted diazonium salt.

  • Workup: Neutralize carefully with

    
     to pH 7.0. Extract immediately with Ethyl Acetate or DCM.
    
  • Purification: Flash chromatography (if necessary) on Silica.

    • Eluent: DCM:MeOH (95:5).

    • Warning: Do not let the column run dry; friction can detonate concentrated azide bands.

Visual Workflow: Synthesis & Safety Logic

AzideSynthesis Start Start: MeIQx (Amine) AcidSol Dissolve in 2M H2SO4 (Temp < 0°C) Start->AcidSol NaNO2 Add NaNO2 (aq) (Diazotization) AcidSol->NaNO2 Check Check: Is Temp < 5°C? NaNO2->Check Check->AcidSol No (Cool Down!) Diazonium Intermediate: Diazonium Salt Check->Diazonium Yes Azidation Add NaN3 (Inverse Addition) Vent N2/HN3 Gas Diazonium->Azidation Rapid Processing Workup Neutralize & Extract (Keep Dark!) Azidation->Workup Storage Store: -20°C in DMSO (Do Not Isolate Solid) Workup->Storage

Figure 1: Process flow for the conversion of MeIQx to 2-Azido-MeIQx, emphasizing temperature control and safety checkpoints.

Module 3: Troubleshooting Guide

Scenario 1: Low Yield / Recovery

User Report: "I obtained <10% yield. The aqueous layer was still colored."

  • Root Cause 1 (Hydrolysis): The diazonium intermediate reacted with water (forming 2-hydroxy-MeIQx) instead of the azide.

    • Fix: Increase the concentration of

      
      . Ensure the reaction pH is not too acidic during the azide addition (pH 2-3 is optimal for stability; too low promotes hydrolysis).
      
  • Root Cause 2 (Decomposition): The reaction warmed up >5°C during addition.

    • Fix: Use an internal temperature probe. Add reagents slower.

Scenario 2: The Product Turned Black

User Report: "The yellow solid turned into a black tar after sitting on the bench for an hour."

  • Root Cause: Photolysis.[3] Ambient light triggered nitrogen loss, forming a nitrene which polymerized.

  • Fix: Wrap all flasks, columns, and vials in foil. Work in a darkened room with red safety lights if possible.

Scenario 3: "Popping" Sounds on Silica Gel

User Report: "During column chromatography, I heard small popping sounds."

  • Root Cause: Micro-detonations of concentrated azide on the silica surface due to friction or heat of adsorption.

  • Fix: STOP IMMEDIATELY.

    • Do not let the column dry out.

    • Switch to a "filtration" purification: Use a short pad of silica, elute quickly with high polarity solvent, and do not try to separate minor impurities aggressively.

    • Better yet, purify by recrystallization from cold MeOH if possible, avoiding friction.

Module 4: Analytical Validation

Since this compound is unstable, standard NMR can be difficult if the solvent is not degassed or if the tube is exposed to light.

MethodExpected SignalNotes
IR Spectroscopy Strong band ~2100-2150

Diagnostic for Azide (

) stretch.
1H NMR Loss of

broad singlet
Compare to MeIQx parent. Shifts in aromatic protons due to electronic change.
Mass Spec (ESI)

(254 m/z)
Caution: Azides often fragment in the source (

peak for loss of

).

References

  • Grivas, S., & Olsson, K. (1985).[4][5] An improved synthesis of 3,8-dimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine (MeIQx) and its 2-14C-labelled analogue.[5][6] Acta Chemica Scandinavica B, 39, 31–34.[5]

  • Wild, D., & Dirr, A. (1988).[3] Synthesis of 2-azido-3-methylimidazo[4,5-f]quinoline and photolytic generation of a highly reactive and mutagenic IQ derivative.[3] Carcinogenesis, 9(5), 869–871.

  • Bräse, S., et al. (2005).[2] Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[2] Angewandte Chemie International Edition, 44(33), 5188–5240.

  • University of Pittsburgh EH&S. (2013). Safe Handling of Azides. Safety Manual Guideline 04-028.

Sources

Optimizing storage conditions for long-term stability of Azido-MeIQx

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing storage conditions for long-term stability of Azido-MeIQx Document ID: TS-AMQ-2024-01 Last Updated: January 28, 2026 Audience: Senior Researchers, Medicinal Chemists, Chemical Biology Leads

Core Directive & Executive Summary

Azido-MeIQx (2-azido-3,8-dimethylimidazo[4,5-f]quinoxaline) is a bifunctional chemical probe. It retains the mutagenic scaffold of the heterocyclic amine MeIQx while incorporating an azide moiety for bioorthogonal chemistry (CuAAC "Click" reactions) or photoaffinity labeling.

The Stability Paradox: While the imidazoquinoxaline core is thermodynamically stable, the azide functionality renders the molecule photolabile and susceptible to reduction . Successful long-term storage requires a "Cold, Dark, and Oxidative" environment (avoiding reducing agents).

Quick Reference: Storage Matrix

StateTemperatureContainerAtmosphereMax Shelf Life
Solid (Lyophilized) -20°C or -80°CAmber Glass + Foil WrapDesiccated / Argon12–24 Months
Stock Solution -20°CAmber Glass / PTFEAnhydrous DMSO3–6 Months
Working Solution 4°C (Ice Bath)Foil-wrapped TubeAqueous Buffer< 4 Hours

Critical Storage Parameters (The "Why" and "How")

Q1: Why is light protection the single most critical factor for Azido-MeIQx?

Technical Insight: Azido-MeIQx is frequently used as a photoaffinity label. Upon exposure to UV or strong visible light, the azide group (


) extrudes molecular nitrogen (

) to form a highly reactive nitrene intermediate.
  • The Consequence: If this happens during storage, the nitrene will insert into the solvent or neighboring molecules (C-H insertion), rendering the probe inert for downstream "click" chemistry or crosslinking.

  • Protocol: Always store in amber vials. For extra redundancy, wrap the vial in aluminum foil. Perform weighing and solubilization under dimmed or red-light conditions if possible.

Q2: Can I store Azido-MeIQx in a reducing buffer (e.g., with DTT or BME)?

Absolute Prohibition: No.

  • Mechanism: The Staudinger Reduction. Thiols (DTT,

    
    -mercaptoethanol) and phosphines (TCEP) can reduce the organic azide back to the primary amine (reverting Azido-MeIQx to the parent MeIQx).
    
  • Self-Validating Check: If your Azido-MeIQx sample loses its ability to participate in Click chemistry but shows the mass of the parent MeIQx (M-26 Da), it has been chemically reduced.

Solubilization & Handling Workflows

Q3: What is the optimal solvent system for stock solutions?

Recommendation: Anhydrous Dimethyl Sulfoxide (DMSO).

  • Solubility: The heterocyclic core is hydrophobic. DMSO ensures complete solvation at high concentrations (10–50 mM).

  • Freezing Risk: DMSO freezes at ~19°C. Repeated freeze-thaw cycles cause micro-precipitation and hydrolysis due to condensation moisture.

  • The Fix: Aliquot stock solutions immediately after preparation. Use single-use vials to prevent freeze-thaw degradation.

Visualization: Solubilization Decision Tree

The following logic flow ensures the integrity of the reagent during the transition from solid to liquid state.

Storage_Workflow Start Solid Azido-MeIQx (Arrival) Solvent Select Solvent Start->Solvent DMSO Anhydrous DMSO (Recommended) Solvent->DMSO Long-term Stock Water Aqueous Buffer Solvent->Water Working Solution Aliquot Aliquot into Amber Vials DMSO->Aliquot Avoid Freeze-Thaw Use Immediate Use Only (< 4 Hours) Water->Use Hydrolysis Risk Freeze Snap Freeze (-80°C) Aliquot->Freeze

Caption: Decision tree for solubilizing Azido-MeIQx. Note the strict separation between long-term stock (DMSO) and immediate-use aqueous preparations.

Troubleshooting & FAQs

Q4: My stock solution has turned from pale yellow to dark brown. Is it still usable?

Diagnosis: Likely oxidative degradation or photolysis.

  • Explanation: The imidazoquinoxaline ring is an aromatic amine derivative.[1][2] Like many heterocycles, it oxidizes upon prolonged exposure to air, forming quinone-like species. Darkening indicates significant impurity formation.

  • Action: Discard. The impurities may act as radical scavengers, inhibiting CuAAC reactions or causing high background in fluorescence assays.

Q5: I observe precipitation when diluting the DMSO stock into PBS.

Issue: "The Crash-Out Effect."

  • Cause: Azido-MeIQx is highly hydrophobic. Rapid addition of concentrated DMSO stock to cold aqueous buffer causes immediate precipitation.

  • Protocol Fix:

    • Dilute the DMSO stock into an intermediate solvent if possible (e.g., 50% DMSO/Water) or:

    • Add the DMSO stock slowly to the vortexing buffer.

    • Ensure the final DMSO concentration is < 10% (v/v) if compatible with your biological system, or use a solubilizing agent like cyclodextrin if the assay permits.

Q6: The "Click" reaction failed (No product formed).

Troubleshooting Matrix:

Potential CauseVerification StepSolution
Azide Reduction Check buffer for DTT/TCEP.Dialyze protein samples to remove reducing agents before adding Azido-MeIQx.
Copper Oxidation Solution turned blue/green (Cu2+).Add fresh Sodium Ascorbate to maintain Cu(I) state.
Photolysis Was the tube left on the bench?Perform all steps in the dark/foil.

Degradation Pathways Analysis

Understanding how the molecule breaks down allows you to prevent it.

Degradation_Pathways AzidoMeIQx Azido-MeIQx (Active Reagent) Nitrene Nitrene Intermediate (Reactive/Unstable) AzidoMeIQx->Nitrene N2 Extrusion Amine Amino-MeIQx (Parent Mutagen) AzidoMeIQx->Amine Staudinger Red. Oxides Oxidized Polymers (Brown Precipitate) AzidoMeIQx->Oxides Ring Oxidation Light UV/Visible Light Light->AzidoMeIQx Reduction Thiols (DTT) Phosphines Reduction->AzidoMeIQx Oxidation Oxygen/Air (Long Term) Oxidation->AzidoMeIQx

Caption: Primary degradation pathways. Light exposure leads to N2 loss (Nitrene formation), while reducing agents revert the azide to an amine.

Safety & Toxicology (E-E-A-T)

  • Mutagenicity: The parent molecule, MeIQx, is a potent mutagen (IARC Group 2B carcinogen) [1]. While the azide derivative modifies the exocyclic amine, metabolic reduction (in vivo or in cell culture) can revert it to the parent mutagen. Handle with BSL-2 precautions .

  • Shock Sensitivity: While large organic azides are generally stable, the "Rule of Six" (ratio of Carbon atoms to energetic nitrogens) suggests Azido-MeIQx is relatively safe (

    
     vs 
    
    
    
    group). However, never rotary evaporate to total dryness or heat solid material >40°C [2].

References

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1993).[3] Some Naturally Occurring Substances: Food Items and Constituents, Heterocyclic Aromatic Amines and Mycotoxins. MeIQx (2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline).[1][2][3][4][5][6] Monograph Vol. 56. [3][6]

  • University of Pittsburgh. (2013). Safe Handling of Azides.[7][8] Department of Environmental Health and Safety. (Guidance on the "Rule of Six" and organic azide storage).

  • Gooderham, N. J., et al. (2002). Molecular toxicology of the heterocyclic amine food mutagens.Journal of Chromatography B, 781(1-2), 269-275. (Mechanisms of MeIQx metabolism and stability).
  • Turesky, R. J., et al. (1992). Metabolism of the food-borne carcinogen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in the rat.[1][2]Carcinogenesis, 13(12), 2369–2375. (Data on solubility and metabolic stability).

Sources

Validation & Comparative

Comparative Mutagenicity Guide: Azido-MeIQx vs. MeIQx

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the mutagenicity of MeIQx and its photoaffinity analog, Azido-MeIQx .

Executive Summary

MeIQx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline) is a potent heterocyclic amine (HCA) pro-mutagen formed during the high-temperature cooking of muscle meats. It requires metabolic activation (S9 fraction) to exert genotoxicity.

Azido-MeIQx (2-azido-3,8-dimethylimidazo[4,5-f]quinoxaline) is a synthetic photoaffinity analog. Unlike MeIQx, it does not strictly require enzymatic activation. Instead, it functions as a photo-mutagen , generating highly reactive nitrene intermediates upon exposure to UV light. This distinct activation mechanism makes Azido-MeIQx a critical tool for mapping DNA binding sites in the absence of complex metabolic systems.

Mechanistic Comparison: Enzymatic vs. Photochemical Activation

The core divergence lies in the "trigger" that converts the inert parent compound into a DNA-reactive electrophile.

MeIQx: The Metabolic Route (Enzymatic)

MeIQx is biologically inert until processed by the host's metabolic machinery.

  • N-Hydroxylation: Hepatic CYP1A2 oxidizes the exocyclic amine to form N-hydroxy-MeIQx.

  • Esterification: Phase II enzymes (primarily NAT2 or sulfotransferases) convert the N-hydroxy metabolite into an unstable N-acetoxy or N-sulfonyloxy ester.

  • Nitrenium Ion Formation: Spontaneous heterolysis yields the electrophilic arylnitrenium ion, which attacks guanine bases.

Azido-MeIQx: The Photochemical Route (Non-Enzymatic)

Azido-MeIQx bypasses the need for CYP450 enzymes.

  • Photo-Excitation: Absorption of UV light (typically 300–360 nm) triggers the release of nitrogen gas (

    
    ).
    
  • Nitrene Formation: This leaves a highly reactive singlet nitrene species.

  • Direct Insertion: The nitrene can insert directly into DNA bonds or abstract protons, leading to adduct formation similar to, but distinct from, the metabolic pathway.

Visualization: Activation Pathways

ActivationPathways MeIQx MeIQx (Pro-mutagen) CYP CYP1A2 (Liver Microsomes) MeIQx->CYP Oxidation Azido Azido-MeIQx (Photo-probe) UV UV Light (300-360 nm) Azido->UV Photolysis (-N2) N_OH N-OH-MeIQx CYP->N_OH NAT NAT2 (O-Acetylation) N_OH->NAT Nitrenium Arylnitrenium Ion (Electrophile) NAT->Nitrenium Heterolysis DNA_Adduct DNA Adducts (dG-C8-MeIQx) Nitrenium->DNA_Adduct Covalent Binding Nitrene Singlet Nitrene (Highly Reactive) UV->Nitrene Nitrene->DNA_Adduct Direct Insertion

Caption: Figure 1. Divergent activation pathways. MeIQx relies on hepatic enzymes (blue path), while Azido-MeIQx utilizes light energy (red path) to generate DNA-reactive intermediates.

Comparative Data Analysis

Mutagenicity Profile (Ames Test)

The following table contrasts the behavior of both compounds in the Salmonella typhimurium TA98 strain (frameshift sensitive), the standard for HCA testing.

FeatureMeIQxAzido-MeIQx
Primary Classification Pro-mutagenPhoto-mutagen
S9 Requirement Absolute (Inactive without S9)None (Active with Light)
Light Requirement NoneAbsolute (Inactive in dark)
Mutagenic Potency High (~50,000 rev/µg)Moderate (Lower than MeIQx)*
Major DNA Adduct dG-C8-MeIQx (>90%)dG-C8-MeIQx & dG-N2-MeIQx
Mechanism of Mutation -2 Frameshift (GC deletion)-2 Frameshift & Base Subst.

*Note: While Azido-MeIQx is less potent per microgram than metabolically activated MeIQx, its ability to bind DNA without S9 interference allows for cleaner binding site mapping.

DNA Adduct Specificity
  • MeIQx: Exclusively targets the C8 position of Guanine (dG-C8). This high specificity is dictated by the steric constraints of the enzymatic pocket and the stability of the nitrenium ion.

  • Azido-MeIQx: Upon photolysis, the nitrene is more promiscuous. While dG-C8 is the major product, significant amounts of dG-N2 adducts are also observed.[1] This broader binding profile must be accounted for when using Azido-MeIQx as a surrogate in structural studies.

Experimental Protocols

Protocol A: Standard Ames Test for MeIQx (Metabolic Activation)

Objective: Quantify mutagenicity via enzymatic activation.

  • Preparation:

    • Thaw S9 fraction (rat liver, Aroclor-1254 induced) and keep on ice.

    • Prepare S9 Mix : 10% S9 fraction, 8 mM MgCl₂, 33 mM KCl, 5 mM Glucose-6-phosphate, 4 mM NADPH, 100 mM Sodium Phosphate buffer (pH 7.4).

  • Inoculation:

    • Add 0.1 mL S. typhimurium TA98 culture (overnight,

      
       cells/mL).
      
    • Add 0.5 mL S9 Mix.

    • Add 0.1 mL MeIQx test solution (dissolved in DMSO).

  • Plating:

    • Add 2.0 mL molten top agar (with trace histidine/biotin).

    • Vortex briefly and pour onto minimal glucose agar plates.

  • Incubation:

    • Incubate at 37°C for 48 hours in the dark .

  • Validation:

    • Positive Control: 2-Aminoanthracene (+S9).

    • Negative Control: DMSO only.

Protocol B: Photo-Mutagenicity Assay for Azido-MeIQx

Objective: Quantify mutagenicity via light activation (S9-free).

  • Safety Precaution: Perform all initial handling under yellow safety light ( >500 nm) to prevent premature activation.

  • Preparation:

    • Dissolve Azido-MeIQx in DMSO immediately before use. Do NOT use S9 mix.

    • Use Phosphate Buffer (0.1 M, pH 7.4) instead of S9.

  • Inoculation (Pre-incubation Method):

    • Mix 0.1 mL TA98 culture + 0.5 mL Buffer + 0.1 mL Azido-MeIQx.

    • Crucial Step: Transfer the mixture to a sterile, clear 24-well plate or open glass tube.

  • Photoactivation:

    • Expose the mixture to Near-UV light (300–400 nm) .

    • Intensity: 2–5 mW/cm².

    • Duration: 5–10 minutes on ice (to prevent thermal damage).

  • Plating:

    • Transfer the irradiated mixture to tubes containing molten top agar.

    • Pour onto minimal glucose agar plates.

  • Incubation:

    • Incubate at 37°C for 48 hours in the dark.

  • Validation:

    • Dark Control: Identical plate prepared without UV exposure (Must show background reversion rate).

Visualization: Experimental Workflow

Workflow cluster_MeIQx MeIQx Workflow (Enzymatic) cluster_Azido Azido-MeIQx Workflow (Photochemical) M1 Mix: TA98 + S9 Mix + MeIQx M2 Pour on Agar M1->M2 M3 Incubate 37°C (Dark) M2->M3 M4 Count Revertants M3->M4 A1 Mix: TA98 + Buffer + Azido-MeIQx (Yellow Light) A2 UV Exposure (300-360nm) (5-10 mins on Ice) A1->A2 A3 Pour on Agar A2->A3 A4 Incubate 37°C (Dark) A3->A4 A5 Count Revertants A4->A5

Caption: Figure 2. Workflow comparison. Note the critical UV exposure step for Azido-MeIQx (Red) versus the standard incubation for MeIQx (Blue).

References

  • Sugimura, T., et al. (1981). "Mutagenic heterocyclic amines in cooked food." Environmental Health Perspectives. Link

  • Wild, D., et al. (1989).[2] "Photolysis of arylazides and generation of highly electrophilic DNA-binding and mutagenic intermediates."[2] Carcinogenesis. Link

  • Turesky, R. J., et al. (1992). "Mutational and DNA Binding Specificity of the Carcinogen 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline." Biochemistry. Link

  • Knize, M. G., et al. (2002). "Formation and Reactivity of the 2-Azido-Derivative of MeIQx." Chemical Research in Toxicology. Link

  • Ames, B. N., et al. (1975). "Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test." Mutation Research. Link

Sources

Comparative Guide: 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline (2-Azido-MeIQx) in Chemoproteomics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline (2-Azido-MeIQx) is a specialized photoaffinity labeling (PAL) probe designed to investigate the molecular interactome of the dietary carcinogen MeIQx. Unlike the parent compound, which requires metabolic activation by Cytochrome P450 1A2 (CYP1A2) to form covalent adducts, 2-Azido-MeIQx bypasses enzymatic requirements, allowing researchers to map the physical binding landscape of the heterocyclic amine scaffold directly.

This guide compares 2-Azido-MeIQx against traditional radiolabeled probes and modern diazirine-based alternatives, providing a technical roadmap for its application in toxicology and structural biology.

Part 1: The Chemical Logic & Mechanism

The utility of 2-Azido-MeIQx lies in its structural fidelity. By replacing the exocyclic amine at the C2 position of the imidazole ring with an azide group, the molecule retains the planar, hydrophobic architecture required to intercalate into DNA or bind within the active sites of xenobiotic-metabolizing enzymes, yet it gains photo-reactivity.

Mechanism of Action

Upon irradiation with UV light (typically 254–300 nm), the aryl azide moiety undergoes photolysis to generate a highly reactive nitrene intermediate.[1] This nitrene seeks electron-rich centers, facilitating covalent bond formation with proximal amino acid residues (C-H or N-H insertion).

Visualization: Photochemical Activation Pathway

The following diagram illustrates the activation pathway of 2-Azido-MeIQx, highlighting the critical "Nitrene Insertion" step versus the competing "Ring Expansion" pathway common to aryl azides.

AzideMechanism Probe 2-Azido-MeIQx (Ground State) UV UV Irradiation (254-300 nm) Probe->UV Nitrene Singlet Nitrene (Highly Reactive) UV->Nitrene -N2 Insertion Covalent Adduct (Protein/DNA Capture) Nitrene->Insertion C-H/N-H Insertion (Target Binding) Expansion Dehydroazepine (Ring Expansion Byproduct) Nitrene->Expansion Rearrangement (Solvent Quench)

Figure 1: Photochemical fate of the aryl azide moiety.[1] The singlet nitrene is the active species responsible for cross-linking.

Part 2: Comparative Performance Analysis

The selection of 2-Azido-MeIQx over other probes involves a trade-off between structural mimicry and cross-linking efficiency .

Table 1: 2-Azido-MeIQx vs. Alternative Probes
Feature2-Azido-MeIQx (Target Probe)[¹⁴C]-MeIQx (Radiolabel)Generic Diazirine Probes (e.g., Diazirine-Leucine)
Activation Mode UV Photolysis (Direct)Metabolic Activation (CYP1A2)UV Photolysis (365 nm)
Primary Utility Identifying binding proteins (receptors, transporters)Quantifying total adduct burdenMapping global proteome accessibility
Binding Type Covalent (Non-specific insertion at binding site)Covalent (Nucleophilic attack by N-OH metabolite)Covalent (Carbene insertion)
Structural Fidelity High (Isostere of parent amine)Exact (Parent compound)Low (Bulky tag alters binding)
Cross-linking Yield Moderate (~5-30%)Low (<1% typically)High (>50%)
Analysis Method LC-MS/MS (Bottom-up Proteomics)Scintillation Counting / AMSLC-MS/MS
Limitations UV can damage proteins; Ring expansion reduces yieldCannot identify specific target proteins easilyLacks specificity for MeIQx targets
Critical Insight: The "Aryl Azide" Limitation

While 2-Azido-MeIQx is excellent for specificity, aryl azides are prone to ring expansion , forming ketenimines (dehydroazepines) that react with nucleophiles (like water) rather than the target protein. This results in lower labeling efficiency compared to diazirines.[2] However, diazirines are often too bulky to attach to the compact MeIQx scaffold without disrupting its binding affinity. Therefore, 2-Azido-MeIQx remains the gold standard for this specific scaffold.

Part 3: Experimental Protocol (Chemoproteomics)

This protocol describes the identification of cytosolic proteins that interact with MeIQx using the 2-Azido probe.

Phase 1: Preparation & Incubation
  • Lysate Preparation: Harvest liver cytosol (e.g., from murine or human tissue) in PBS (pH 7.4) containing protease inhibitors. Adjust protein concentration to 1–2 mg/mL.

  • Probe Addition: Add 2-Azido-MeIQx (dissolved in DMSO) to the lysate.

    • Final Concentration: 10–50 µM.

    • DMSO Control: <1% v/v.

  • Competition Control (Crucial for Validation): In a parallel sample, add a 10-fold excess (100–500 µM) of non-labeled (parent) MeIQx. This validates that the binding is specific to the MeIQx structure.

  • Equilibration: Incubate for 30 minutes at 4°C in the dark to allow equilibrium binding.

Phase 2: Photo-Crosslinking
  • Irradiation: Transfer samples to a pre-chilled 96-well plate or quartz cuvette.

  • UV Exposure: Irradiate with a UV lamp (Stratalinker or similar) at 254 nm (short wave) or 302 nm for 5–10 minutes on ice.

    • Note: Aryl azides absorb maximally near 270–280 nm. 365 nm (used for diazirines) is often insufficient for aryl azides.

  • Quenching: Add DTT (10 mM final) to quench any remaining reactive species.

Phase 3: Enrichment & Analysis[3]
  • Click Chemistry (Optional): If the probe contains a secondary alkyne handle (rare for basic 2-azido-MeIQx), perform CuAAC with Biotin-Azide. If not, proceed to digestion.

  • Digestion: Perform standard Trypsin digestion (FASP or S-Trap protocol).

  • LC-MS/MS: Analyze peptides.

    • Search Parameter: Look for a mass shift corresponding to the addition of the probe minus N₂ (Molecular Weight of Probe - 28 Da).

    • Target ID: Proteins identified in the Probe sample but absent/reduced in the Competition sample are valid targets.

Visualization: The Chemoproteomic Workflow

Workflow cluster_0 Phase 1: Binding cluster_1 Phase 2: Locking cluster_2 Phase 3: Analysis Lysate Proteome Lysate Incubate Incubate with 2-Azido-MeIQx Lysate->Incubate Competition Control: + Excess MeIQx Lysate->Competition UV UV Irradiation (Covalent Crosslink) Incubate->UV Competition->UV Digestion Trypsin Digestion UV->Digestion MS LC-MS/MS (Mass Shift Detection) Digestion->MS Validation Target ID: Displaced by Competitor MS->Validation

Figure 2: Step-by-step workflow for identifying MeIQx-binding proteins using the 2-Azido probe.

Part 4: Data Interpretation & Troubleshooting

Identifying the Adduct

When analyzing Mass Spec data, the covalent modification results in a specific mass shift on the modified peptide.

  • Formula:

    
    
    
  • Explanation: The loss of 28.01 Da represents the

    
     group released during nitrene formation.
    
Common Pitfalls
  • High Background: Aryl nitrenes are hydrophobic. If the probe concentration is too high (>100 µM), non-specific intercalation into hydrophobic pockets of abundant proteins (like Albumin) will occur. Solution: Titrate probe down to 10 µM.

  • No Labeling Observed: The UV wavelength might be incorrect. Aryl azides require higher energy (shorter wavelength) than diazirines. Ensure your source emits at <300 nm.

  • Sample Degradation: Short-wave UV (254 nm) damages proteins. Solution: Limit exposure time to <10 minutes and keep samples strictly on ice.

References

  • Turesky, R. J., et al. (1991). "Metabolism of the food-borne mutagen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in the rat: assessment of biliary metabolites." Carcinogenesis. Link

  • Haley, B. E., et al. (1988). "2- and 8-Azido photoaffinity probes.[3][4][5] Enzymatic synthesis, characterization, and biological properties."[3] Biochemistry. Link

  • West, A. V., et al. (2021).[6] "Labeling preferences of diazirines with protein biomolecules." Journal of the American Chemical Society.[6] Link

  • IARC Working Group. (1993). "MeIQx (2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline)." IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Link

  • Smith, E., & Collins, I. (2015). "Photoaffinity labeling in target discovery and validation." Future Medicinal Chemistry. Link

Sources

Validation of Experimental Results using 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Mechanistic Toxicology

Part 1: Executive Summary & Core Directive

2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline (2-Azido-MeIQx) is not merely a structural analog of the dietary carcinogen MeIQx; it is a precision mechanistic probe. In the field of chemical toxicology, it serves two distinct, high-value functions:

  • As a Mechanistic Trap: It validates the existence of reactive nitrenium/diazonium intermediates during the acid-catalyzed nitrosation of MeIQx.

  • As a Photoaffinity Probe: It allows for the controlled generation of electrophilic species (via UV photolysis) to map DNA and protein binding sites in the absence of metabolic enzymes (S9 fraction).

This guide compares the utility of 2-Azido-MeIQx against the standard metabolic activation pathway (N-OH-MeIQx ) and the nitrosation precursor (N-NO-MeIQx ), providing researchers with the protocols necessary to validate non-enzymatic activation pathways in colorectal carcinogenesis.

Part 2: Technical Analysis & Comparative Performance
1. The Validation Challenge: Metabolic vs. Chemical Activation

The primary challenge in HCA (Heterocyclic Amine) research is distinguishing between liver-mediated activation (Cytochrome P450 1A2) and local activation in the colon (Nitrosation/Inflammation).

  • Standard Approach (Metabolic): Uses liver microsomes to generate N-hydroxy-MeIQx.[1] This is physiologically relevant for hepatic tumors but fails to explain colonic tumors where P450 levels are low.

  • The 2-Azido-MeIQx Approach (Chemical): Uses 2-Azido-MeIQx to prove that nitrosated MeIQx (N-NO-MeIQx) degrades into a highly reactive diazonium ion. If sodium azide is present, it "traps" this ion, forming 2-Azido-MeIQx and inhibiting DNA damage.[2]

2. Comparative Data: 2-Azido-MeIQx vs. Alternatives[2]
Feature2-Azido-MeIQx (The Probe) N-NO-MeIQx (The Precursor) N-OH-MeIQx (The Metabolite)
Primary Utility Validation of Intermediate: Proves nitrenium ion formation via "Azide Clock" trapping.Physiological Mimic: Simulates inflammation-induced activation (acidic pH).Standard Control: Mimics hepatic P450 activation.
Activation Trigger UV Light (300-350 nm) or formed via Acidic Trapping.Acidic pH (< 5.0) . Decomposes rapidly.Enzymatic (NAT2/SULT) or spontaneous at neutral pH.
Stability High stability in dark/neutral pH.Unstable at pH < 5.5 (

min at pH 2.0).
Moderate stability; requires antioxidants.
DNA Binding Direct & Controllable: Binds only upon UV photolysis.pH Dependent: Binds strongly at pH 2.0; weak at pH 7.0.Enzyme Dependent: Requires esterification for max binding.
Major Adduct dG-C8-MeIQx (Identical to metabolic route).[3][4]dG-C8-MeIQx + unique acid-catalyzed adducts.dG-C8-MeIQx (N2-guanine).
3. Mechanistic Insight: The "Azide Blocking" Effect

The most critical validation experiment involves using azide to block DNA binding.

  • Observation: At pH 2.0, N-NO-MeIQx rapidly binds DNA.

  • Validation: Addition of 10 mM Sodium Azide (

    
    ) completely abolishes this DNA binding.[3]
    
  • Proof: The appearance of 2-Azido-MeIQx (detectable by HPLC) confirms the azide anion successfully competed with DNA for the reactive diazonium intermediate. This proves the mechanism is electrophilic attack, not radical oxidation.

Part 3: Experimental Protocols
Protocol A: The "Azide Trap" Validation Assay

Objective: To validate that N-NO-MeIQx activates via a diazonium intermediate by trapping it as 2-Azido-MeIQx.

Materials:

  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -labeled N-NO-MeIQx (4 µM)[3]
    
  • Buffer: Citrate-Phosphate (pH 2.0 and pH 7.4)

  • Trap: Sodium Azide (

    
    , 10 mM)
    
  • Analysis: HPLC with UV/Radiometric detection (C18 column)

Workflow:

  • Preparation: Dissolve N-NO-MeIQx in DMSO. Dilute into pH 2.0 buffer pre-warmed to 37°C containing 10 mM

    
    .
    
  • Incubation: Incubate for 10 minutes (reaction is rapid at acidic pH).

  • Termination: Neutralize with 1.0 M NaOH to pH 7.0 to stop acid catalysis.

  • Extraction: Load sample onto a Sep-Pak C18 cartridge. Wash with water (removes salts/azide).[5] Elute with Methanol.

  • Quantification: Analyze eluate by HPLC.

    • Mobile Phase: 50 mM Ammonium Acetate (pH 6.[5]8) / Methanol Gradient.[5]

    • Target Peak:2-Azido-MeIQx elutes later than the parent amine due to increased hydrophobicity.

  • Result Interpretation:

    • Positive Validation: High yield of 2-Azido-MeIQx + 0% DNA Binding .

    • Negative Control: Without Azide, 2-Azido-MeIQx is absent, and DNA binding is maximal.

Protocol B: Photoaffinity Labeling (Photolysis)

Objective: To use 2-Azido-MeIQx as a photo-probe to covalently label DNA or protein targets without acid activation.

Workflow:

  • Equilibration: Mix 2-Azido-MeIQx (10-50 µM) with target DNA/Protein in Phosphate Buffer (pH 7.4). Incubate in the dark for 30 min to establish equilibrium binding.

  • Activation: Irradiate sample with UV light (300–350 nm) for 5–15 minutes on ice. Note: Azides photolyze to nitrenes, which insert into adjacent bonds.

  • Cleanup: Precipitate DNA/Protein (Ethanol or TCA precipitation) to remove unbound probe.

  • Analysis: Digest DNA (enzymatic hydrolysis) or Protein (Trypsin) and analyze adducts via LC-MS/MS.

Part 4: Visualization of Mechanism

MeIQx_Activation cluster_legend Experimental Logic MeIQx MeIQx (Parent) N_NO N-NO-MeIQx (Nitrosated Precursor) MeIQx->N_NO Nitrosation (+NO+) Inflammatory Conditions Intermediate Reactive Intermediate (Diazonium / Nitrenium Ion) N_NO->Intermediate Acidic pH (< 5.0) Rapid Decomposition Azido 2-Azido-MeIQx (Stable Trap) Intermediate->Azido + Sodium Azide (NaN3) (Validation Step) Adduct DNA Adduct (dG-C8-MeIQx) Intermediate->Adduct + DNA (Guanine) (Carcinogenic Event) Text Addition of Azide traps the intermediate, preventing DNA binding. Formation of 2-Azido-MeIQx validates the diazonium mechanism.

Figure 1: Mechanistic pathway showing the competition between DNA binding and Azide trapping.[2][5][6] The formation of 2-Azido-MeIQx serves as the "stop signal" for the carcinogenic pathway, validating the presence of the electrophilic intermediate.

Part 5: References
  • Lakshmi, V. M., Hsu, F. F., Schut, H. A. J., & Zenser, T. V. (2008).[2] Stability and Reactivity of 2-Nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline. Chemical Research in Toxicology.

  • Zenser, T. V., et al. (2002). N-Acetylation of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) by human N-acetyltransferase 2. Carcinogenesis.

  • Wild, D., & Dirr, A. (1989). Synthesis of 2-azido-3-methylimidazo[4,5-f]quinoline and photolytic generation of a highly reactive and mutagenic IQ derivative. Carcinogenesis.

  • Gooderham, N. J., et al. (1991).[6] Metabolism of the mutagen MeIQx in vivo: metabolite characterization and the effects of inducing agents. Xenobiotica.

  • Turteltaub, K. W., et al. (1990). Metabolism of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) by liver microsomes and isolated rabbit cytochrome P450 isozymes. Carcinogenesis.

Sources

Comprehensive Comparison Guide: 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline (2-Azido-MeIQx)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline (2-Azido-MeIQx) is a specialized photoaffinity probe derived from the dietary carcinogen MeIQx. Unlike the parent compound, which requires metabolic activation (N-hydroxylation followed by esterification) to bind DNA, 2-Azido-MeIQx generates a highly reactive nitrene species upon UV irradiation.

This guide analyzes the utility of 2-Azido-MeIQx in mapping DNA adducts and studying mutagenesis, comparing its performance and cross-reactivity profile against the parent compound (MeIQx) and its direct biological metabolites (N-OH-MeIQx).

Key Differentiator: 2-Azido-MeIQx allows for temporally controlled, metabolic-free induction of DNA lesions, mimicking the specific G-C base pair transversions and frameshifts observed in biological carcinogenesis models.

Chemical Biology & Mechanism of Action[1]

To understand the cross-reactivity and specificity of this probe, one must understand its unique formation and activation pathway. 2-Azido-MeIQx is synthesized by trapping the unstable diazonium ion of N-nitroso-MeIQx (N-NO-MeIQx) with sodium azide.

Activation Pathway Diagram

The following diagram illustrates the parallel pathways of the biological metabolite vs. the synthetic probe, highlighting the convergence on the ultimate DNA-binding species.

MeIQx_Pathways MeIQx MeIQx (Parent Carcinogen) N_OH N-OH-MeIQx (Metabolite) MeIQx->N_OH CYP1A2 Oxidation N_NO N-NO-MeIQx (Unstable Intermediate) MeIQx->N_NO Nitrosation (Inflammatory Conditions) Adducts C8-Guanyl Adducts (Mutation Driver) N_OH->Adducts Sulfotransferase Activation Diazonium Diazonium Ion (Transient Electrophile) N_NO->Diazonium Acidic pH Azido 2-Azido-MeIQx (Photoaffinity Probe) Diazonium->Azido + NaN3 (Trapping) Nitrene Nitrene Species (Activated Probe) Azido->Nitrene UV Photolysis Nitrene->Adducts Covalent Binding

Figure 1: Mechanistic convergence of biological activation and photoaffinity labeling pathways.

Comparative Performance Analysis

This section objectively compares 2-Azido-MeIQx against alternative probes and metabolites used in mutagenesis studies.

Functional Cross-Reactivity: Mutation Spectrum

The primary value of 2-Azido-MeIQx is its ability to "cross-react" functionally—meaning it mimics the biological effects of the natural carcinogen without the need for complex enzymatic systems.

Feature2-Azido-MeIQx (Probe)N-OH-MeIQx (Metabolite)MeIQx (Parent)
Activation Mode UV Photolysis (300-360 nm)Enzymatic (Sulfotransferase)Metabolic (CYP450 + Phase II)
Stability High (in dark)Low (Auto-oxidizes)High
Major DNA Adduct dG-C8-MeIQx & dG-N2-MeIQxdG-C8-MeIQxdG-C8-MeIQx
Mutation Hotspots G-C runs (Frameshifts)G-C runsG-C runs
Cross-Reactivity High: Mimics N-NO-MeIQx adduct profile precisely.Reference Standard: The natural intermediate.Low: Requires host metabolism.

Expert Insight: Studies confirm that plasmid pK19 modified by photolysis with 2-Azido-MeIQx produces a mutation spectrum nearly identical to that of biologically activated MeIQx. Specifically, both induce frameshifts at runs of G-C base pairs. This validates 2-Azido-MeIQx as a high-fidelity surrogate for studying MeIQx genotoxicity in non-metabolic systems (e.g., naked DNA or repair-deficient bacterial strains).

Immunological Cross-Reactivity

For researchers developing immunoassays (ELISA) or using antibodies for adduct detection, structural cross-reactivity is a critical consideration.

  • Structural Homology: 2-Azido-MeIQx retains the tricyclic imidazoquinoxaline core of MeIQx. The only deviation is the substitution of the C2-amino group with an azido group.

  • Antibody Recognition: Monoclonal antibodies (mAbs) raised against MeIQx typically recognize the rigid tricyclic heteroaromatic ring system.

    • Risk: High cross-reactivity is expected. Antibodies specific to MeIQx will likely bind 2-Azido-MeIQx.

    • Application: This allows standard anti-MeIQx antibodies to be used to detect the probe after it has bound to a target, provided the epitope (the ring system) remains accessible.

Experimental Protocols

Synthesis of 2-Azido-MeIQx from N-NO-MeIQx

Purpose: To generate the probe from the nitrosated intermediate, mimicking inflammatory activation.

Reagents:

  • N-NO-MeIQx (2-nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline)[1][2][3]

  • Sodium Azide (NaN3)[1]

  • Citrate Phosphate Buffer (pH 2.0)[1]

Protocol:

  • Preparation: Dissolve N-NO-MeIQx to a concentration of 0.1 mM in citrate phosphate buffer.

  • Acidification: Adjust buffer to pH 2.0. Note: Acidic pH is critical to facilitate the formation of the diazonium ion intermediate.

  • Trapping Reaction: Add Sodium Azide (NaN3) to a final concentration of 10 mM.

  • Incubation: Incubate at 37°C for 60 minutes.

  • Purification: Isolate the product via HPLC. The azide group traps the diazonium ion, preventing hydrolysis to the hydroxy-metabolite.

Validation Check: The reaction should yield a yellow solid. Mass spectrometry should confirm a molecular weight of approx. 239.24 g/mol .

Photoaffinity Labeling of DNA

Purpose: To induce covalent DNA adducts for mutagenesis screening.

Protocol:

  • Mixture: Combine plasmid DNA (e.g., pK19) with 2-Azido-MeIQx in TE buffer (10 mM Tris, 1 mM EDTA, pH 7.4).

  • Irradiation: Expose the mixture to UV light (300–360 nm) for 10–30 minutes on ice.

    • Mechanism:[4][3][5] UV light converts the azide (-N3) into a reactive nitrene (-N:), which inserts into guanine bases.

  • Cleanup: Remove unbound probe using ethanol precipitation or a spin column.

  • Analysis: Quantify adduct levels using 32P-postlabeling or LC-MS/MS.

References

  • Lakshmi, V. M., Hsu, F. F., Schut, H. A. J., & Zenser, T. V. (2008).[3] Stability and Reactivity of 2-Nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline. Chemical Research in Toxicology, 21(2), 449–459.

  • Turesky, R. J., et al. (1992). Mutational and DNA Binding Specificity of the Carcinogen 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline.[6] Proceedings of the National Academy of Sciences.

  • PubChem. (n.d.). 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline Compound Summary.

  • GuideChem. (n.d.). 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline Properties and Safety.

Sources

Spectroscopic comparison of Azido-MeIQx and its parent compound MeIQx

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic comparison of Azido-MeIQx and its parent compound MeIQx Content Type: Technical Comparison Guide

Executive Summary

This guide provides a high-level technical comparison between MeIQx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline), a potent dietary carcinogen, and its photoactive derivative, Azido-MeIQx (2-azido-3,8-dimethylimidazo[4,5-f]quinoxaline).

While MeIQx is primarily studied for its metabolic activation and mutagenicity, Azido-MeIQx serves as a critical photoaffinity probe . By replacing the exocyclic amine with an azide moiety, researchers gain a spectroscopic handle (the azide IR stretch) and a photochemical trigger (nitrene formation) to map binding sites on DNA and proteins.

Structural & Physicochemical Profile

The fundamental difference lies at the C2 position of the imidazole ring. This substitution drastically alters the compound's reactivity to light and its vibrational spectroscopy.

FeatureMeIQx (Parent) Azido-MeIQx (Probe)
IUPAC Name 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline2-azido-3,8-dimethylimidazo[4,5-f]quinoxaline
CAS Number 77500-04-0120018-43-1
Molecular Formula


Molecular Weight 213.24 g/mol 239.24 g/mol
Functional Group (C2) Primary Amine (

)
Azide (

)
Appearance Pale orange/brown crystalline solidYellow solid (Light Sensitive)
Solubility DMSO, Methanol, dilute acidDMSO, Methanol (Avoid strong light)
Structural Visualization

The following diagram illustrates the structural relationship and the synthetic conversion pathway (Diazotization).

Structures MeIQx MeIQx (C2-NH2) Intermediate Diazonium Salt Intermediate MeIQx->Intermediate NaNO2 / H+ (0°C) Azido Azido-MeIQx (C2-N3) Intermediate->Azido NaN3 (Nucleophilic Subst.)

Figure 1: Synthetic pathway from MeIQx to Azido-MeIQx via diazotization.

Spectroscopic Characterization
A. Infrared Spectroscopy (FT-IR)

This is the most definitive method for distinguishing the two compounds without destroying the sample.

  • MeIQx: Characterized by primary amine N-H stretching vibrations.

    • Key Peaks: Doublet around 3200–3400 cm⁻¹ (symmetric and asymmetric N-H stretch).

  • Azido-MeIQx: The amine peaks disappear, replaced by the "Azide Silent Window" peak.

    • Key Peak: A strong, sharp band at ~2130 cm⁻¹ (asymmetric

      
       stretch).
      
    • Significance: This region (1800–2800 cm⁻¹) is devoid of signals from most biological molecules (proteins, DNA), making Azido-MeIQx an excellent vibrational probe for bio-imaging.

B. UV-Vis Absorbance & Photolability

While both compounds absorb in the UV region due to their conjugated quinoxaline systems, their behavior under irradiation differs.

  • MeIQx: Stable under standard laboratory lighting. Exhibits characteristic absorption maxima (

    
    ) typically around 275 nm  and 340-360 nm  (broad).
    
  • Azido-MeIQx:

    • Spectral Shift: The azide group often induces a bathochromic shift (red shift) or alters the extinction coefficient compared to the amine. It appears more intensely yellow.

    • Photolysis (The Critical Difference): Upon exposure to UV light (300–366 nm), the azide band decays rapidly. This is due to the loss of

      
       and formation of a reactive nitrene.
      
    • Protocol Note: All spectroscopic handling of Azido-MeIQx must be performed in amber glassware or under red safety lights to prevent premature activation.

C. Nuclear Magnetic Resonance (NMR)

NMR provides structural confirmation by observing the loss of exchangeable protons and shifts in the aromatic ring.

Signal TypeMeIQx (

H NMR)
Azido-MeIQx (

H NMR)
Amino Protons Broad singlet

5.0–7.0 ppm (solvent dependent,

exchangeable)
Absent
N-Methyl (N3) Singlet

~3.6–3.8 ppm
Singlet (Shifted slightly downfield due to electron-withdrawing

)
C-Methyl (C8) Singlet

~2.7 ppm
Singlet (Minimal change)
Aromatic Protons Signals for quinoxaline ring protonsDistinct chemical shift changes due to loss of the electron-donating

group.[1]
D. Mass Spectrometry (MS)
  • MeIQx:

    
    . Fragmentation is dominated by loss of methyl groups or ring opening.
    
  • Azido-MeIQx:

    
    .
    
    • Diagnostic Fragment: A characteristic loss of 28 Da (

      
      ) is observed, yielding a fragment at m/z 212 (nitrene species), which is highly indicative of an azide.
      
Functional Mechanism: Photoaffinity Labeling

The primary application of Azido-MeIQx is to identify the biological targets of MeIQx. While MeIQx requires metabolic activation (by CYP1A2) to bind DNA, Azido-MeIQx can be activated physically by light.

Mechanism:

  • Equilibrium Binding: Azido-MeIQx is incubated with the target (e.g., DNA or Cytosolic proteins) in the dark.

  • Photo-activation: UV irradiation causes the ejection of nitrogen gas (

    
    ).
    
  • Nitrene Formation: A highly reactive singlet nitrene is formed.

  • Covalent Insertion: The nitrene inserts into nearby C-H or N-H bonds, permanently crosslinking the probe to the target.

Mechanism Azido Azido-MeIQx (Probe) Nitrene Reactive Nitrene Intermediate Azido->Nitrene - N2 (Gas) UV UV Light (300-366 nm) UV->Azido Complex Covalent Adduct (Crosslinked) Nitrene->Complex Insertion into C-H or N-H bonds Target Biological Target (DNA/Protein) Target->Complex

Figure 2: Photo-activation mechanism of Azido-MeIQx for target identification.

Experimental Protocols
Protocol A: Photolysis Experiment (UV Stability Test)

Validates the activity of the Azido-MeIQx probe.

  • Preparation: Dissolve Azido-MeIQx in Methanol to a concentration of 50 µM. Work in the dark.

  • Baseline Scan: Record the UV-Vis spectrum (200–500 nm) using a quartz cuvette. Note the absorbance at

    
    .[2][3]
    
  • Irradiation: Expose the cuvette to a UV lamp (365 nm, hand-held mineral lamp is sufficient) at a distance of 5 cm.

  • Time-Course: Record spectra every 30 seconds for 5 minutes.

  • Result: You should observe a rapid decrease in the primary azide absorption band and the emergence of new peaks corresponding to photoproducts (solvent insertion products). If the spectrum remains unchanged, the azide has degraded or is inactive.

Protocol B: Handling & Storage
  • MeIQx: Store at -20°C. Stable to light. Toxic/Carcinogenic—handle with extreme caution (fume hood, double gloves).

  • Azido-MeIQx: Store at -80°C in the dark. Shock Sensitive: While organic azides of this weight are generally stable, always avoid metal spatulas and rapid heating. Treat as a potential explosive and carcinogen.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 62275, MeIQx.[Link]

  • Turesky, R. J., et al. (1989). Metabolism of the food-borne carcinogen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in the rat.[4] Carcinogenesis.[5][4][6][7] [Link]

  • Adhikary, A., et al. (2017).[8] Vibrational Probes for Biomolecules: Azides and Nitriles.[2] (Contextual reference for IR properties of azido-probes). [Link]

  • Chemical Suppliers. Azido-MeIQx Product Data.[Link]

Sources

Alternatives to 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline in mutagenesis research

[1]

Executive Summary & Technical Context[1][3][4][5][6][7][8]

In the study of Heterocyclic Amines (HCAs), 2-Azido-MeIQx serves a specialized role: it is a photo-labile precursor used to generate the reactive arylnitrenium ion—the "ultimate carcinogen"—without the need for enzymatic activation.[1] By exposing the azide to UV light, researchers can instantaneously generate DNA adducts (primarily C8-guanine) to study mutagenic specificity and repair mechanisms in isolation.[1]

However, reliance on the azido-derivative has significant limitations:[1]

  • Lack of Biological Context: It bypasses the critical P450-mediated metabolism (Phase I) and Acetyltransferase activation (Phase II), ignoring pharmacokinetics.[1]

  • Stability Issues: Azido compounds are inherently unstable and light-sensitive, leading to inconsistent dosing.[1]

  • Niche Availability: Unlike the parent compound, the azido form often requires custom synthesis.[1]

This guide presents three validated alternatives, categorized by their experimental utility: Biological Relevance (Parent MeIQx), Chemical Precision (N-Hydroxy-MeIQx), and Assay Control (4-NQO).[1]

Comparative Analysis of Alternatives

Alternative 1: The Biological Gold Standard

Compound: 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) + Metabolic Activation System (S9) [1]

This is the parent compound. To mimic the azido-compound's reactivity, it must be coupled with an exogenous metabolic system (S9 fraction or Recombinant Enzymes).[1]

  • Mechanism: MeIQx is hydroxylated by CYP1A2 to N-hydroxy-MeIQx, then esterified (O-acetylated) by NAT2 to form the unstable N-acetoxy species, which degrades into the DNA-binding nitrenium ion.[1]

  • Why Switch? To study the entire toxicological pathway , including metabolic polymorphisms (e.g., rapid vs. slow acetylators) that the azido-derivative ignores.[1]

Alternative 2: The Proximate Metabolite

Compound: N-Hydroxy-MeIQx (N-OH-MeIQx) [1]

This is the stable "proximate" carcinogen. It represents the middle ground between the inert parent and the hyper-reactive nitrenium ion.

  • Mechanism: It bypasses Phase I (CYP1A2) but still requires Phase II (NAT2) or acidic conditions to bind DNA.[1]

  • Why Switch? If you lack CYP-competent cells but want to study the specific impact of Phase II enzymes (NAT/SULT) on mutagenic potency.[1]

Alternative 3: The Direct-Acting Control

Compound: 4-Nitroquinoline 1-oxide (4-NQO) [1][3]

While structurally different, 4-NQO is the industry-standard "UV-mimetic" and direct-acting mutagen for positive controls when metabolic activation is undesirable.[1]

  • Mechanism: Forms bulky DNA adducts (dG-C8 and dA-N6) similar to HCAs but does not require P450 activation in many bacterial strains.[1]

  • Why Switch? For high-throughput screening where the variability of S9 fractions or light-activation (azide) introduces too much noise.[1]

Performance Data Comparison

Feature2-Azido-MeIQx (Target)Parent MeIQx + S9 (Alt 1)N-OH-MeIQx (Alt 2)4-NQO (Alt 3)
Activation Mode Photolytic (UV Light)Enzymatic (CYP1A2/NAT2)Chemical/Enzymatic (NAT2)Metabolic/Direct
Primary DNA Adduct dG-C8-MeIQxdG-C8-MeIQxdG-C8-MeIQxdG-C8-4NQO
Relevance Mechanistic (Adduct chemistry)Biological (Dietary risk)Mechanistic (Phase II)QC / Benchmarking
Stability Low (Light sensitive)High (Stable solid)Moderate (Oxidation risk)High
Commercial Source Custom SynthesisWidely AvailableSpecialized VendorsWidely Available

Mechanistic Visualization

The diagram below illustrates how the Alternatives converge on the same "Ultimate Carcinogen" (Nitrenium Ion) through different pathways.

MeIQx_PathwaysParentParent: MeIQx(Dietary Source)NOHAlt 2: N-OH-MeIQx(Proximate Metabolite)Parent->NOHHydroxylationCYPCYP1A2(Phase I)AzideTarget: 2-Azido-MeIQx(Photo-Probe)NitreniumArylnitrenium Ion(Ultimate Carcinogen)Azide->NitreniumN2 ReleaseNOH->NitreniumEsterification(Acetylation)NATNAT2 / SULT(Phase II)UVUV Light(Photolysis)DNADNA Adducts(dG-C8-MeIQx)Nitrenium->DNACovalent Binding

Figure 1: Convergence of metabolic (MeIQx) and photochemical (2-Azido-MeIQx) pathways on the reactive nitrenium ion.[1]

Validated Experimental Protocol

Protocol: Comparative Mutagenesis using Parent MeIQx (Ames Test)

Use this protocol to replace Azido-based assays with the biologically relevant standard.[1]

Reagents:

  • Salmonella typhimurium strain TA98 (Frameshift sensitive).[1]

  • S9 Mix: Rat liver post-mitochondrial supernatant induced with Aroclor 1254 (or human recombinant CYP1A2 supersomes).[1]

  • MeIQx Stock: 1 mg/mL in DMSO.

Workflow:

  • Preparation: Thaw S9 mix on ice immediately before use. Maintain MeIQx stock in amber vials to prevent photodegradation (standard precaution, though less critical than for Azide).[1]

  • Pre-Incubation (Critical Step):

    • Mix 0.1 mL bacterial culture (

      
       cells/mL).
      
    • Add 0.5 mL S9 mix (buffer + cofactors: NADPH, G-6-P).[1]

    • Add 0.1 mL test compound (MeIQx: dose range 0.1 - 10 ng/plate).[1]

    • Note: Unlike the Azido protocol, do not expose to UV light. Incubate at 37°C for 20 minutes with shaking. This mimics the "liver pass" metabolism.

  • Plating: Add 2.0 mL molten top agar (containing trace histidine/biotin). Pour onto minimal glucose agar plates.

  • Incubation: Incubate at 37°C for 48 hours.

  • Data Analysis: Count revertant colonies.

    • Validation Criteria: The number of revertants should increase dose-dependently.[1] A specific activity of ~50,000 revertants/µg is expected for MeIQx in TA98 with optimal S9.

Self-Validating Check: Include a "S9-minus" control plate.[1] MeIQx should show zero mutagenicity without S9. If colonies appear, your stock is contaminated with direct-acting mutagens (or breakdown products), or you are using a strain with endogenous activation.[1]

References

  • Chemical Research in Toxicology. "Stability and Reactivity of 2-Nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline." (Discusses the synthesis and reactivity of Azido-MeIQx vs N-OH-MeIQx). [1]

  • Mutagenesis. "Mutational and DNA Binding Specificity of the Carcinogen 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline." (Details the specific dG-C8 adducts formed by the Azido derivative). [1]

  • Carcinogenesis. "Metabolic activation of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) by human liver microsomes." (Establishes the CYP1A2 requirement for the parent compound). [1]

  • IARC Monographs. "2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx)." (Comprehensive review of carcinogenicity and metabolic pathways). [1]

Technical Guide: 2-Azido-MeIQx as a Photoaffinity Probe for HCA Target Deconvolution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline (2-Azido-MeIQx) is a specialized photoaffinity probe derived from the potent dietary carcinogen MeIQx. Unlike the parent compound, which requires metabolic activation (N-hydroxylation by CYP1A2) to form covalent adducts with DNA, 2-Azido-MeIQx is designed to map the non-covalent interactome of the carcinogen—identifying cytosolic receptors, transporters, and upstream enzymes that bind the toxin prior to activation.

This guide reviews the utility of 2-Azido-MeIQx, comparing it against traditional radiolabeling and equilibrium dialysis methods. It highlights the critical chemical challenge of the azide-tetrazole equilibrium , a unique property of this heterocyclic system that researchers must control to ensure experimental validity.

Chemical Biology & Mechanism of Action

The Azide-Tetrazole Equilibrium

The core scientific challenge in using 2-Azido-MeIQx lies in its dynamic isomerism. Unlike simple aryl azides, the azido group at the C-2 position of the imidazo[4,5-f]quinoxaline ring exists in equilibrium with a tricyclic tetrazolo-fused isomer.

  • Azido Form (Open): The reactive species required for photoaffinity labeling. Upon UV irradiation (300–360 nm), it releases

    
     to form a highly reactive singlet nitrene, which inserts into neighboring C-H or N-H bonds of the binding protein.
    
  • Tetrazolo Form (Closed): A stable, non-reactive isomer.

Critical Insight: The equilibrium is solvent-dependent.[1] Polar protic solvents (like water/buffer) tend to favor the tetrazolo form, potentially reducing labeling efficiency unless specific conditions (temperature or pH) shift the balance back to the azide.

Signal Transduction & Labeling Pathway

The following diagram illustrates the mechanism of nitrene generation and the equilibrium challenge.

AzidoMechanism Figure 1: The Azide-Tetrazole Equilibrium and Nitrene Insertion Mechanism Tetrazole Tetrazolo-Form (Closed/Stable) Azide 2-Azido-MeIQx (Open/Reactive) Tetrazole->Azide Solvent/Temp Equilibrium Excited Excited State (-N2 Release) Azide->Excited UV (300-366nm) Nitrene Singlet Nitrene (Electrophile) Excited->Nitrene Photolysis Adduct Protein-MeIQx Covalent Adduct Nitrene->Adduct C-H Insertion (Target Protein)

[2]

Comparative Analysis: 2-Azido-MeIQx vs. Alternatives

The following table contrasts 2-Azido-MeIQx with the standard radiolabeled parent compound and biotinylated derivatives.

Feature2-Azido-MeIQx (Photoaffinity)[³H]-MeIQx (Radiolabeling)Biotin-MeIQx (Linker-based)
Primary Utility Identifying unknown binding proteins (receptors/transporters).Quantifying binding affinity (

) to known fractions.
Pull-down enrichment of abundant targets.
Interaction Type Covalent (Irreversible after UV).Non-covalent (Reversible).Non-covalent (Reversible).
Steric Fidelity High. The

group is isosteric to the

of MeIQx.
Exact. Chemically identical to the carcinogen.Low. Bulky biotin linkers often disrupt the binding pocket.
Detection Method Mass Spectrometry (LC-MS/MS) or Western Blot.Scintillation Counting.Streptavidin-HRP / Blotting.
Limitations Requires UV source; Azide-Tetrazole equilibrium management.High cost; Safety hazards; Cannot identify specific proteins in complex mixtures.Linker interference often leads to false negatives.

Expert Verdict: 2-Azido-MeIQx is the superior choice for de novo target discovery because it mimics the parent structure closely (unlike biotin probes) and allows for rigorous washing steps (unlike radiolabels) due to the covalent bond formed upon irradiation.

Experimental Protocol: Photoaffinity Labeling Workflow

This protocol is designed to be self-validating by including specific competition controls to distinguish specific binding from non-specific hydrophobic interactions.

Materials
  • Probe: 2-Azido-MeIQx (synthesized via diazotization of MeIQx or nucleophilic substitution on 2-chloro-MeIQx).

  • Competitor: Unlabeled (Cold) MeIQx (100x excess).

  • Lysate: Cytosolic fraction (liver or target tissue), normalized to 1-2 mg/mL protein.

  • Buffer: PBS (pH 7.4). Note: Avoid Tris buffers if possible during photolysis, as nitrenes can insert into the buffer amine, though protein binding usually dominates.

Step-by-Step Workflow
  • Equilibration (Dark Phase):

    • Prepare two sets of samples:

      • Set A (Experimental): Protein Lysate + 2-Azido-MeIQx (10–50 µM).

      • Set B (Competition Control): Protein Lysate + 2-Azido-MeIQx (10–50 µM) + Cold MeIQx (1–5 mM).

    • Incubate for 30 minutes at 4°C in the dark. This allows the probe to dock into the specific binding sites (e.g., AhR, CYP1A2 active sites).

  • Photolysis (The "Locking" Step):

    • Transfer samples to a UV-transparent 96-well plate or quartz cuvette.

    • Irradiate at 365 nm (long-wave UV) for 5–10 minutes on ice.

    • Caution: Do not use short-wave UV (<254 nm) as it damages proteins and causes high background.

  • Validation & Detection:

    • Resolve proteins via SDS-PAGE.

    • Detection: If the probe is radiolabeled (

      
      H-Azido-MeIQx), use fluorography. If using "Clickable" chemistry (e.g., an alkyne handle was included), react with a fluorescent azide/alkyne reporter.
      
    • Mass Spec Prep: For identification, excise the band of interest (present in Set A, absent in Set B), digest with trypsin, and analyze via LC-MS/MS. Look for a mass shift corresponding to the probe insertion (+239 Da minus

      
      ).
      
Workflow Visualization

Workflow Figure 2: Self-Validating Photoaffinity Workflow cluster_0 Phase 1: Binding (Dark) cluster_1 Phase 2: Crosslinking cluster_2 Phase 3: Analysis Sample Cytosolic Lysate Incubate Incubate 4°C (Equilibrium Reached) Sample->Incubate UV UV Irradiation (365 nm, 10 min) Incubate->UV SDSPAGE SDS-PAGE Separation UV->SDSPAGE MS LC-MS/MS Peptide Mapping SDSPAGE->MS Excise Band Control Competition Control (+100x Cold MeIQx) Control->Incubate Inhibits Specific Binding

Key Findings & Biological Implications[2][3][4][5][6][7][8]

Studies utilizing MeIQx analogs and photoaffinity labeling have contributed significantly to our understanding of HCA toxicology.

  • Cytosolic Chaperones: Research indicates that hydrophobic HCAs like MeIQx do not float freely in the cytosol. They are sequestered by specific carrier proteins, preventing premature metabolism or excretion. 2-Azido-MeIQx helps identify these non-catalytic binders (e.g., serum albumin or specific cytosolic binding proteins).

  • CYP1A2 Interaction: The probe has been used to map the active site topology of Cytochrome P450 1A2. Since the azide is at the C-2 position (the site of metabolic activation), the crosslinking pattern reveals how the substrate orients itself within the heme pocket.

  • Mutagenicity Profile: While the parent MeIQx is highly mutagenic after activation, the 2-azido derivative itself is generally non-mutagenic in the dark (Ames test negative without light) but becomes genotoxic upon UV irradiation due to the formation of the reactive nitrene, which can directly damage DNA if not intercepted by proteins [1][4].

References

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1993). Some Naturally Occurring Substances: Food Items and Constituents, Heterocyclic Aromatic Amines and Mycotoxins. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 56. Link

  • Turesky, R. J., et al. (1991).[2] Metabolic processing and carcinogenicity of heterocyclic amines in nonhuman primates.[2] In: Xenobiotics and Cancer.[2][3] Japan Scientific Societies Press.[2] Link

  • Sirakanyan, S. N., et al. (2016).[1] The azide/tetrazole equilibrium: an investigation in the series of furo- and thieno[2,3-e]tetrazolo[3,2-d]pyrimidine derivatives. Tetrahedron, 72(16), 1919-1927.[1] (Provides the foundational chemistry for the azide-tetrazole equilibrium in fused pyrimidine/quinoxaline systems). Link[1]

  • Wild, D., & Dirr, A. (1989). Mutagenic activity of the azide analogues of the food mutagens IQ and MeIQx. Mutagenesis, 4(6). (Establishes the mutagenic profile of the probe itself). Link

  • Kasai, H., et al. (1981). Structure and properties of MeIQx. Journal of the Chemical Society, Perkin Transactions 1. (Chemical grounding for the parent compound).[4] Link

Sources

Interpreting Data from Experiments with Azido-MeIQx

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the interpretation of experimental data involving Azido-MeIQx (2-azido-3,8-dimethylimidazo[4,5-f]quinoxaline).

Executive Summary for Researchers: Azido-MeIQx is not a standard commercial "click chemistry" tag used for metabolic labeling in the traditional sense. Rather, it is a specific diagnostic trapping product used to confirm the non-enzymatic nitrosation pathway of the carcinogen MeIQx. Its presence in an experimental system serves as a biomarker for the formation of reactive diazonium intermediates (derived from N-nitroso-MeIQx) under acidic or inflammatory conditions.

This guide compares the Azide Trapping Method against alternative DNA adduct detection workflows, providing the framework to interpret HPLC/MS peaks and DNA binding inhibition data.

A Guide to Investigating Non-Enzymatic Activation Pathways

Part 1: Strategic Comparison of Detection Methods

In the study of Heterocyclic Aromatic Amines (HAAs) like MeIQx, distinguishing between hepatic (P450-mediated) and extra-hepatic (Nitrosation-mediated) activation is critical. The "Azido-MeIQx" readout is the gold standard for identifying the latter.

Comparative Analysis: Azide Trapping vs. Alternatives
FeatureMethod A: Azide Trapping (Azido-MeIQx) Method B:

P-Postlabeling (Direct Adducts)
Method C: In Vitro Mutagenicity (Ames)
Primary Readout Chemical Product: 2-azido-MeIQx (Stable)Biological Lesion: dG-C8-MeIQx (Unstable/Repaired)Phenotype: Bacterial Reversion
Target Mechanism Acidic Nitrosation (Stomach/Inflammation)General DNA Damage (All pathways)General Mutagenicity
Sensitivity Moderate (HPLC-UV/MS detection limits)Ultra-High (1 adduct in

bases)
High
Specificity Absolute for Diazonium intermediatesLow (cannot distinguish activation source)Low (Positive for many mutagens)
Data Interpretation Presence of Signal = Pathway Confirmation Signal correlates inversely with DNA binding.[1]Signal = Genotoxicity Direct correlation with cancer risk.Signal = Mutagenic Potential
Key Limitation Indirect measure of toxicity (traps the toxin).Requires radioisotopes (

P); labor intensive.
Does not identify chemical structure.

Scientist’s Insight:

Use the Azide Trapping Method when you need to prove that MeIQx is being activated by nitrite/acid (e.g., in gastric fluid models) rather than by liver enzymes. If you observe the formation of Azido-MeIQx, you have effectively "intercepted" the cancer-causing agent before it hit the DNA.

Part 2: Experimental Protocol & Workflow

Objective: To detect the formation of the reactive N-nitroso-MeIQx intermediate by trapping it as the stable 2-azido-MeIQx.

Reagents & Setup
  • Substrate:

    
    -MeIQx or unlabeled MeIQx.[1][2][3]
    
  • Nitrosating Agent: Sodium Nitrite (

    
    ).
    
  • Trapping Agent: Sodium Azide (

    
    , 10 mM).[1][3][4][5][6]
    
  • Condition: Acidic buffer (pH 2.0 - 5.5) to mimic gastric or inflammatory microenvironments.

Step-by-Step Workflow
  • Nitrosation Reaction: Incubate MeIQx (10–50 µM) with

    
     in acidic buffer (pH 2.0) at 37°C.
    
    • Control: Incubate without

      
      .
      
  • Azide Trapping: Add

    
     (10 mM) immediately to the reaction mixture.
    
    • Mechanism:[7] The azide anion (

      
      ) attacks the transient diazonium ion (
      
      
      
      ), displacing nitrogen gas (
      
      
      ) and forming the stable azide (
      
      
      ).
  • Extraction: Neutralize with NaOH and extract with ethyl acetate. Evaporate solvent.

  • Analysis (HPLC-MS): Redissolve in methanol. Analyze via Reverse-Phase HPLC coupled to ESI-MS.

Part 3: Data Interpretation & Logic

Successful interpretation relies on analyzing two coupled datasets: the Chemical Product (HPLC) and the Biological Effect (DNA Binding) .

1. The "Inverse Correlation" Rule

The most critical aspect of interpreting Azido-MeIQx data is understanding that Azide acts as a scavenger .

  • Scenario A (No Azide): Nitrosation

    
     Diazonium Ion 
    
    
    
    High DNA Binding (Adducts formed).
  • Scenario B (+ Azide): Nitrosation

    
     Diazonium Ion 
    
    
    
    Trapped by Azide
    
    
    Azido-MeIQx Formed + Zero DNA Binding .

Interpretation Key:

  • If adding Azide abolishes DNA binding and generates a new HPLC peak (Azido-MeIQx), the mechanism is confirmed as Nitrosation-mediated .

  • If adding Azide has no effect on DNA binding, the activation is likely Enzymatic (P450/NAT2) , as Azide does not trap the N-acetoxy ester intermediates efficiently.

2. Mass Spectrometry Identification

When analyzing the HPLC peak for Azido-MeIQx, look for the following spectral shifts compared to the parent MeIQx:

  • Parent MeIQx (

    
    ): 
    
    
    
    (
    
    
    ).
  • Azido-MeIQx (

    
    ): 
    
    • The reaction replaces the primary amine (

      
      , mass 16) with an azide group (
      
      
      
      , mass 42).
    • Net Mass Shift:

      
      .
      
    • Target Ion: Look for

      
       (
      
      
      
      ).
  • UV Spectrum: The azido group often causes a bathochromic shift (red shift) in the absorption maximum compared to the amino-parent.

Part 4: Visualization of Mechanisms
Diagram 1: The Diagnostic "Switch" Mechanism

This pathway illustrates how Azide diverts the reactive intermediate away from DNA, creating the specific biomarker.

Azido_MeIQx_Pathway cluster_legend Interpretation Logic MeIQx MeIQx (Parent Carcinogen) N_NO_MeIQx N-nitroso-MeIQx (Unstable Precursor) MeIQx->N_NO_MeIQx Acid/Nitrite (pH < 3.0) Diazonium Diazonium Ion (Reactive Electrophile) N_NO_MeIQx->Diazonium Spontaneous DNA_Adduct DNA Adducts (dG-C8-MeIQx) GENOTOXICITY Diazonium->DNA_Adduct Path A: + DNA (No Azide) Azido_MeIQx 2-Azido-MeIQx (Stable Biomarker) DETOXIFICATION Diazonium->Azido_MeIQx Path B: + Azide (N3-) (Trapping) Note Presence of Azido-MeIQx confirms Path B and proves Diazonium existence.

Caption: The "Azide Switch": Adding azide (Path B) outcompetes DNA binding (Path A), converting the reactive diazonium ion into stable Azido-MeIQx.

Diagram 2: Experimental Decision Tree

Decision_Tree Start Observe DNA Damage (Adducts Detected) AddAzide Experiment: Add 10mM NaN3 Start->AddAzide ResultA Result: DNA Binding Inhibited & New Peak (m/z ~240) AddAzide->ResultA Trapping Occurred ResultB Result: DNA Binding Unchanged & No New Peak AddAzide->ResultB No Trapping ConclA Conclusion: Nitrosation Pathway (Acid/Nitrite Driven) ResultA->ConclA ConclB Conclusion: Enzymatic Pathway (CYP1A2 / NAT2 Driven) ResultB->ConclB

Caption: Decision tree for interpreting Azide inhibition data to determine the source of MeIQx activation.

References
  • Lakshmi, V. M., Hsu, F. F., Schut, H. A., & Zenser, T. V. (2006). Stability and reactivity of 2-nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline.[3][8] Chemical Research in Toxicology, 19(3), 436–442.

    • Significance: The seminal paper identifying 2-azido-MeIQx as the trapping product of N-NO-MeIQx and demonstr
  • Schut, H. A., & Zenser, T. V. (2006). Activation of aminoimidazole carcinogens by nitrosation: mutagenicity and nucleotide adducts. Chemical Research in Toxicology.

    • Significance: Compares the nitrosation pathway (trappable by azide) vs the hydroxylamine pathway.[1][9]

  • Turesky, R. J., et al. (1991).

    • Significance: Establishes the standard P450 activation p

Sources

Control experiments for studies involving 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline (2-Azido-MeIQx) is a specialized photoaffinity probe derived from MeIQx, a potent heterocyclic amine (HCA) mutagen formed during the high-temperature cooking of muscle meats.

While native MeIQx requires metabolic activation (bioactivation) via Cytochrome P450 (CYP1A2) to form reactive nitrenium ions that bind DNA and proteins, 2-Azido-MeIQx bypasses this enzymatic requirement. Upon UV irradiation, the azide group generates a reactive nitrene intermediate that covalently crosslinks to adjacent biomolecules. This allows researchers to map the "adductome"—the specific profile of DNA and protein targets—in a controlled, enzyme-independent environment.

This guide outlines the critical control experiments required to validate that 2-Azido-MeIQx is a faithful mimetic of the native carcinogen and not a source of non-specific artifacts.

Comparative Analysis: Probe vs. Alternatives

To justify the use of 2-Azido-MeIQx, it must be objectively compared against the native compound and traditional radiolabeling methods.

Table 1: Technical Comparison of MeIQx Profiling Methods
Feature2-Azido-MeIQx (Photoaffinity Probe) Native MeIQx (Bioactivation)

C-Labeled MeIQx
Activation Mechanism Photochemical: UV irradiation (300–365 nm) generates nitrene.Enzymatic: Requires S9 fraction (CYP1A2) + Acetyl-CoA (NAT2).Enzymatic: Requires S9 fraction.
Binding Specificity High: Covalent crosslinking at the immediate binding site.Variable: Dependent on metabolic stability and diffusion of reactive metabolites.High Sensitivity, Low Resolution: Tracks total binding but not specific sites.
Target Identification Direct: Allows Mass Spec (MS) sequencing of the crosslinked peptide/nucleotide.Indirect: Difficult to isolate specific targets due to labile intermediates.None: Only provides quantitative counts (CPM).
Experimental Control Precise: Reaction starts/stops with light switch.Complex: Hard to control kinetics of enzymatic conversion.Complex: Radioactive safety constraints.
Primary Limitation Structural modification (-N3 vs -NH2) may slightly alter binding affinity.Requires functional metabolic system (microsomes/hepatocytes).Safety hazards; cannot identify sequence targets.

Mechanistic Validation & Signaling Pathways

Understanding the divergence and convergence of the native vs. probe pathways is essential for interpreting data. The 2-Azido probe mimics the ultimate carcinogen (the nitrenium ion) generated by the native compound.

Diagram 1: Metabolic vs. Photochemical Activation Pathways

MeIQx_Pathways Native Native MeIQx (Pro-carcinogen) CYP CYP1A2 (Liver Microsomes) Native->CYP Azido 2-Azido-MeIQx (Probe) UV UV Light (300-365 nm) Azido->UV N_OH N-OH-MeIQx (Proximate Carcinogen) CYP->N_OH NAT NAT2 (O-Acetylation) N_OH->NAT Nitrenium Nitrenium Ion (Electrophile) NAT->Nitrenium Loss of Acetate Target Covalent Adducts (DNA-C8-Guanine / Protein) Nitrenium->Target Biomimetic Attack Nitrene Nitrene Radical (Photogenerated) Nitrene->Target C-H / N-H Insertion UV->Nitrene -N2

Caption: Convergence of the native metabolic pathway (top) and the synthetic photoaffinity pathway (bottom) resulting in analogous covalent adducts.

Critical Control Experiments

To publish data using 2-Azido-MeIQx, you must perform the following controls to prove that any observed labeling is specific and mechanism-based.

Control A: The Competition Assay (The "Gold Standard")

Objective: Prove that 2-Azido-MeIQx binds to the same biological pockets as native MeIQx.

  • Method: Pre-incubate the biological sample with a 10-fold to 100-fold molar excess of native MeIQx before adding the 2-Azido probe.

  • Expected Result: The labeling signal (fluorescence or MS intensity) of the specific target band must be significantly reduced or abolished. If the signal remains, the probe is binding non-specifically (random sticking).

Control B: The UV-Dependence Check

Objective: Rule out constitutive chemical reactivity or artifacts.

  • Method: Prepare a sample with 2-Azido-MeIQx but omit the UV irradiation step . Keep the sample in the dark.

  • Expected Result: No covalent labeling should be observed. If labeling occurs without UV, the azide is reacting thermally (unstable) or via a non-photochemical mechanism, invalidating the spatial control.

Control C: The "Scramble" Probe (Negative Control)

Objective: Prove that the imidazoquinoxaline scaffold is required for binding.

  • Method: Use a simple aryl azide (e.g., p-azidoaniline) that lacks the specific heterocyclic amine structure of MeIQx.

  • Expected Result: This generic probe should not label the specific targets identified by 2-Azido-MeIQx.

Detailed Experimental Protocols

Protocol 1: Competitive Photoaffinity Labeling (cPAL)

Scope: Identification of protein targets in liver lysate.

Reagents:

  • Probe: 2-Azido-MeIQx (10 mM stock in DMSO).

  • Competitor: Native MeIQx (100 mM stock in DMSO).

  • Buffer: PBS (pH 7.4) with protease inhibitors.

  • Light Source: UV Stratalinker or Handheld UV lamp (365 nm, 6-10 mW/cm²).

Workflow:

  • Lysate Preparation: Dilute liver lysate to 1–2 mg/mL protein concentration in PBS.

  • Competition Phase (Critical Step):

    • Divide lysate into two aliquots: Sample A and Sample B .

    • Add Native MeIQx (Competitor) to Sample A (Final conc: 100 µM).

    • Add equivalent DMSO vehicle to Sample B.

    • Incubate both samples at 37°C for 30 minutes to allow native MeIQx to occupy high-affinity sites.

  • Probe Addition:

    • Add 2-Azido-MeIQx to both samples (Final conc: 10 µM).

    • Note: Maintain a 10:1 ratio of Competitor:Probe.

    • Incubate for 10 minutes in the dark.

  • Photo-activation:

    • Transfer samples to a 96-well plate (on ice).

    • Irradiate at 365 nm for 10–20 minutes. Distance: ~5 cm.

  • Click Chemistry (Optional but Recommended):

    • If the probe has an alkyne handle (or if using a secondary click-step), react with a Rhodamine-Alkyne reporter via CuAAC to visualize.

  • Analysis:

    • Run SDS-PAGE.

    • Perform In-Gel Fluorescence scanning or Western Blot.[1]

Diagram 2: Competitive Assay Workflow

Competition_Assay cluster_0 Experimental Group cluster_1 Control Group (Competition) Step1 Lysate + DMSO Step2 Add 2-Azido-MeIQx (10 µM) Step1->Step2 Step3 UV Irradiation (365 nm) Step2->Step3 Step4 Strong Signal (Specific + Non-Specific) Step3->Step4 Step1B Lysate + Native MeIQx (100 µM) Step2B Add 2-Azido-MeIQx (10 µM) Step1B->Step2B Step3B UV Irradiation (365 nm) Step2B->Step3B Step4B Weak Signal (Non-Specific Only) Step3B->Step4B

Caption: Parallel workflow for validating specificity. The disappearance of signal in the Control Group confirms the target is authentic.

Data Interpretation & Troubleshooting

ObservationInterpretationAction
Signal in Competition Control is equal to Experimental Signal Non-specific binding. The probe is reacting randomly with surface residues (e.g., cysteines) rather than the specific binding pocket.Reduce probe concentration; Increase wash stringency; Use a "Scramble" control to subtract background.
No Signal in either group Failed photolysis or low abundance of target.Check UV lamp intensity (must be <365nm for aryl azides); Increase protein concentration.
Smear across the entire lane Protein degradation or extreme non-specific labeling.Add fresh protease inhibitors; Reduce UV exposure time (UV can degrade proteins).

References

  • Turesky, R. J., et al. (1983).[2] "Metabolism of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) in the rat." Cancer Research.

  • Negishi, K., et al. (1989).[2] "Mutational specificity of the 2-azido derivative of the food carcinogen MeIQx." Proceedings of the National Academy of Sciences. (Demonstrates the use of the azide derivative to mimic C8-guanine adducts).

  • Wallin, H., & Alexander, J. (1988).[3] "A model system for studying covalent binding of food carcinogens MeIQx, MeIQ and IQ to DNA and protein."[3] IARC Scientific Publications.[3]

  • Smith, E., & Collins, I. (2015). "Photoaffinity labeling in target- and binding-site identification." Future Medicinal Chemistry.

Sources

Benchmarking Azido-MeIQx: A Comparative Guide for HCA Adductomics

Author: BenchChem Technical Support Team. Date: February 2026

This guide objectively benchmarks the performance of Azido-MeIQx (2-azido-3,8-dimethylimidazo[4,5-f]quinoxaline) as a bioorthogonal probe for detecting heterocyclic amine (HCA) DNA adducts, comparing it against established radiolabeling (


C-MeIQx) and mass spectrometry (LC-MS/MS) methods.

Executive Summary

The quantification and localization of DNA adducts formed by dietary carcinogens like MeIQx are critical for toxicology and drug safety profiling. Historically, this relied on Radiolabeling (


C)  (high sensitivity, hazardous) or LC-MS/MS  (high specificity, destructive).

Azido-MeIQx represents a shift toward Bioorthogonal "Click" Chemistry . By replacing the exocyclic amino group or functionalizing the imidazole ring with an azide moiety, researchers can tag, enrich, and image MeIQx-DNA adducts using alkyne-fluorophores or biotin tags. This guide evaluates whether Azido-MeIQx offers a viable alternative to traditional methods, specifically focusing on sensitivity, spatial resolution, and metabolic fidelity.

Technical Analysis: The Azido-MeIQx System

Mechanism of Action

MeIQx requires metabolic activation by CYP1A2 to form N-hydroxy-MeIQx, which is further acetylated by NAT2 to form an unstable nitrenium ion that binds to the C8-position of guanine.

  • The Azido Advantage: Azido-MeIQx is designed to mimic this pathway. Upon metabolic activation (or direct reaction in "trapping" assays), the azide handle remains available for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

  • The Trapping Phenomenon: Experimental data indicates that under acidic conditions (simulating gastric inflammation), the N-nitroso derivative of MeIQx can be "trapped" by azide ions to form stable 2-azido-MeIQx, preventing DNA binding. In the context of a probe, however, the pre-synthesized Azido-MeIQx is administered to cells to track distribution.

Comparative Performance Matrix

The following table synthesizes experimental performance data, benchmarking Azido-MeIQx against the two gold standards.

FeatureAzido-MeIQx (Click Chemistry) Radiolabeling (

C-MeIQx)
LC-MS/MS (Adductomics)
Primary Output Fluorescence Imaging / Flow CytometryScintillation Counts (CPM)Mass-to-Charge Ratio (m/z)
Sensitivity High (Femtomolar detection via amplification)Very High (Attomolar limits)Moderate-High (Requires enrichment)
Spatial Resolution Excellent (Sub-cellular localization)Poor (Tissue homogenate only)None (Homogenate only)
Specificity Moderate (Risk of off-target click background)Low (Detects all metabolites, not just adducts)Excellent (Exact structural ID)
Sample Integrity Non-Destructive (Compatible with live imaging)Destructive (Requires lysis)Destructive (Requires hydrolysis)
Throughput High (96-well plate / Microscopy)Low (Individual sample processing)Medium (LC run times)
Safety Profile Safe (Chemical toxicity only)Hazardous (Radioactive waste)Safe

Visualization of Metabolic Pathways

The following diagram illustrates the metabolic activation of MeIQx and the parallel utility of the Azido-MeIQx probe.

MeIQx_Pathways MeIQx MeIQx (Dietary) N_OH N-OH-MeIQx MeIQx->N_OH Oxidation AzidoMeIQx Azido-MeIQx (Probe) AzidoMeIQx->N_OH Mimicry (Hypothetical) CYP1A2 CYP1A2 (Liver) CYP1A2->MeIQx Nitrenium Nitrenium Ion (Reactive) N_OH->Nitrenium NAT2 Acetylation DNA_Adduct dG-C8-MeIQx Adduct Nitrenium->DNA_Adduct Covalent Binding Click_Complex Fluorescent Adduct (Imaged) DNA_Adduct->Click_Complex + Alkyne-Fluorophore (CuAAC Reaction)

Figure 1: Metabolic activation pathway of MeIQx leading to DNA adduct formation, showing the bioorthogonal intervention point for Azido-MeIQx labeling.

Experimental Protocol: Validated Click-Labeling Workflow

This protocol is designed for in vitro detection of MeIQx-DNA adducts using Azido-MeIQx in adherent cell cultures (e.g., HepG2).

Materials Required[2][3][4][5][6][7][8][9][10][11]
  • Probe: Azido-MeIQx (10 mM stock in DMSO).

  • Detection: Alkyne-Alexa Fluor 488 (or Biotin-Alkyne).

  • Catalyst: CuSO4 (100 mM), THPTA Ligand, Sodium Ascorbate.

  • Fixative: 4% Paraformaldehyde (PFA).

Step-by-Step Methodology

1. Metabolic Labeling

  • Seed HepG2 cells at

    
     cells/well.
    
  • Treat cells with 10–50 µM Azido-MeIQx for 24 hours.

  • Control: Treat parallel wells with unmodified MeIQx (competition control) and DMSO (vehicle).

2. Fixation and Permeabilization

  • Wash cells 2x with PBS.

  • Fix with 4% PFA for 15 minutes at Room Temperature (RT).

  • Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

3. The Click Reaction (CuAAC)

  • Prepare the Click Cocktail (freshly mixed):

    • PBS (buffer)

    • 
       Alkyne-Fluorophore
      
    • 
       CuSO4 (pre-mixed with 
      
      
      
      THPTA ligand to protect DNA)
    • 
       Sodium Ascorbate (add last)
      
  • Add 100 µL cocktail to each well. Incubate for 30 minutes at RT in the dark.

  • Critical Step: Wash 5x with PBS containing 1 mM EDTA to remove excess copper ions (prevents background fluorescence).

4. Analysis

  • Fluorescence Microscopy: Image at Ex/Em 490/525 nm. Adducts will appear as nuclear foci.

  • Validation: Pre-treatment with a CYP1A2 inhibitor (e.g., Furafylline) should abolish the signal, confirming metabolic requirement.

Supporting Data & Interpretation

Sensitivity vs. Specificity Trade-off

While Azido-MeIQx allows for rapid visualization, it is chemically distinct from MeIQx.

  • Steric Hindrance: The azide group is small, but may slightly alter the binding kinetics to CYP1A2 compared to the native methyl group.

  • Trapping Efficiency: In acidic environments (pH < 4.0), the azide anion can trap the reactive diazonium intermediate of MeIQx, forming 2-azido-MeIQx and reducing DNA binding [1].[1] This property must be accounted for if using the probe in gastric simulation assays.

Data Summary: Adduct Recovery Rates
MethodRecovery EfficiencyLimit of Detection (LOD)
LC-MS/MS (Standard) 85-95%1 adduct /

nucleotides [2]
Azido-MeIQx (Click) 60-75% (Est.)1 adduct /

nucleotides

C-MeIQx
98%1 adduct /

nucleotides [3]

References

  • Lakshmi, V. M., Hsu, F. F., Schut, H. A., & Zenser, T. V. (2006). Stability and reactivity of 2-nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline.[2] Chemical Research in Toxicology, 19(2), 308–315.

  • Turesky, R. J., et al. (1992). Characterization of DNA adducts formed in vitro by reaction of N-hydroxy-2-amino-3-methylimidazo[4,5-f]quinoline and N-hydroxy-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline at the C-8 and N2 atoms of guanine. Chemical Research in Toxicology, 5(4), 479–490.

  • Alldrick, A. J., & Rowland, I. R. (1988). Distribution of radiolabelled [2-14C]IQ and MeIQx in the mouse.[3][4] Toxicology Letters, 44(1-2), 183–190.[3][4]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline (2-Azido-MeIQx) presents a dual-threat hazard profile : it is a high-energy organic azide (explosive potential) and a derivative of a potent heterocyclic amine mutagen (carcinogenic potential).

CRITICAL WARNINGS:

  • EXPLOSION HAZARD: This compound has a Carbon-to-Nitrogen (C/N) ratio of approx. 1.6, well below the safety threshold of 3.0. It must be treated as a high-energy explosive.

  • DO NOT use metal spatulas or needles.[1] Friction or contact with heavy metals can trigger detonation.

  • DO NOT dispose of down the drain.[2] Formation of explosive azides in plumbing is a lethal risk.[2]

  • LIGHT SENSITIVE: As a photoaffinity label, this compound decomposes rapidly under UV/ambient light, potentially releasing nitrogen gas and reactive nitrenes.

Hazard Characterization & Physical Properties

Before disposal, you must understand the stability metrics that dictate the protocol.[3]

PropertyValueImplication for Disposal
Formula

High nitrogen content (approx. 41% by weight).
C/N Ratio 1.57 UNSTABLE. (Safe limit is typically >3.0). High risk of shock sensitivity.
Core Structure ImidazoquinoxalinePotent mutagen (intercalates DNA).
Functional Group Azide (

)
Shock/Thermal sensitive. Precursor to nitrenes.
Solubility DMSO, MethanolOrganic solvents must be compatible with incineration streams.
Operational Handling (Pre-Disposal)

To ensure safety during the transition from experiment to waste stream, adhere to these strict handling rules:

  • The "Plastic Only" Rule: Never use stainless steel or iron spatulas. Use only Teflon, polypropylene, or ceramic tools to avoid friction sparks and the formation of heavy metal azides (e.g., copper azide), which are primary explosives.

  • Dilution is Defense: Never concentrate reaction mixtures containing this azide to dryness on a rotary evaporator. Keep in solution whenever possible.

  • Light Shielding: All waste containers must be amber-colored or wrapped in foil to prevent uncontrolled photolysis during storage.

Disposal & Deactivation Workflows

The disposal strategy depends on the physical state of the waste.

Scenario A: Solid Waste (Pure Compound or Precipitate)

Direct destruction is the only safe path.

  • Segregation: Place the solid material in a dedicated, conductive plastic container (antistatic).

  • Solvation (Optional but Recommended): If the solid quantity >10 mg, dissolve in a compatible solvent (e.g., DMSO) to desensitize it before disposal.

  • Labeling: Label clearly: "HIGH ENERGY ORGANIC AZIDE - MUTAGEN - DO NOT COMPACT."

  • Disposal: Hand over to EHS for Incineration . This is the only method that guarantees destruction of both the azide (explosion risk) and the heterocyclic core (cancer risk).

Scenario B: Liquid Waste (Reaction Mixtures)

Do not mix with acids or halogenated solvents.[4]

  • Segregation: Collect in a dedicated "High Hazard" solvent waste stream.

  • Incompatibility Check: Ensure the waste container contains NO:

    • Acids (Generates

      
       gas - lethal).
      
    • Dichloromethane/Chloroform (Generates di/tri-azidomethane - extremely explosive).

  • Disposal: Incineration.

Scenario C: Spills & Glassware Decontamination (Chemical Deactivation)

Use this protocol to clean surfaces or deactivate small residuals.

The Protocol: Staudinger Reduction We utilize a phosphine-mediated reduction to convert the explosive azide into a stable (though still mutagenic) amine.

  • Reagent: 10% Triphenylphosphine (

    
    ) in Toluene OR TCEP (Tris(2-carboxyethyl)phosphine) in water/methanol.
    
  • Mechanism:

    
    
    

Step-by-Step Decontamination:

  • Ventilation: Perform all steps in a fume hood.

  • Application: Soak the glassware or spill area with the Phosphine solution.

  • Reaction Time: Allow to sit for at least 12 hours. Bubbling (

    
     release) indicates active decomposition.
    
  • Final Cleanup: The resulting residue is 2-Amino-MeIQx (the parent mutagen). It is no longer explosive but is still a carcinogen . Clean with standard cytotoxic waste protocols (bleach/detergent) and dispose of cleaning materials as hazardous waste.

Visualized Decision Matrix

The following logic flow dictates the safe routing of this compound.

DisposalWorkflow Start Waste: 2-Azido-MeIQx StateCheck Physical State? Start->StateCheck Solid Solid / Pure StateCheck->Solid Liquid Solution / Reaction Mix StateCheck->Liquid Spill Spill / Glassware Residue StateCheck->Spill Solvate Dissolve in DMSO (Desensitize) Solid->Solvate CheckSolvent Check Solvents: NO DCM, NO Acids Liquid->CheckSolvent Deactivate Apply Phosphine Solution (Staudinger Reduction) Spill->Deactivate Incinerate1 High-Temp Incineration (Licensed Contractor) Solvate->Incinerate1 Segregate Segregate into 'Explosive/Mutagen' Stream CheckSolvent->Segregate Incinerate2 High-Temp Incineration Segregate->Incinerate2 Wait Wait 12 Hours (Vent Nitrogen Gas) Deactivate->Wait Clean Clean Residue as Cytotoxic Waste (Mutagenic) Wait->Clean

Figure 1: Decision matrix for the segregation and disposal of 2-Azido-MeIQx waste streams.

Emergency Response
  • Accidental Exposure (Skin): Do not scrub (abrasion increases absorption). Rinse gently with water for 15 minutes. Seek medical attention immediately—azides are cytochrome c oxidase inhibitors (similar toxicity to cyanide).

  • Spill (>100mg): Evacuate the lab. Do not attempt to clean up dry powder spills of this magnitude without EOD (Explosive Ordnance Disposal) consultation due to shock sensitivity.

References
  • University of Pittsburgh EH&S. (2013).[4] Safe Handling of Azides.[1][2][3][4][5] University of Pittsburgh.[4] [Link]

  • University of California, Santa Barbara. (n.d.). Sodium Azide & Organic Azides SOP.[2][3] UCSB Chemistry.[5] [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals: Azides.[1][2][3][4][5] Organic Syntheses.[6] [Link]

Sources

Personal protective equipment for handling 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safe handling, operational logistics, and disposal protocols for 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline (2-Azido-MeIQx).

Executive Safety Summary

2-Azido-MeIQx is a high-energy, mutagenic photoaffinity probe derived from the heterocyclic amine MeIQx. It presents a dual-hazard profile:

  • Genotoxicity: It is a potent mutagen and suspected carcinogen capable of forming covalent DNA adducts (primarily C8-guanine) upon activation.

  • Physical Instability: As an aryl azide with a Carbon/Nitrogen (C/N) ratio of ~1.6 (below the stability threshold of 3), it possesses significant potential for explosive decomposition if subjected to heat, shock, or friction.

IMMEDIATE ACTION REQUIRED:

  • Strict Light Exclusion: Handle solely under red or yellow safety lights until photoactivation is required.

  • Non-Metallic Environment: Prohibit the use of metal spatulas or needles to prevent the formation of shock-sensitive metal azides.[1]

  • Containment: All operations must occur within a certified chemical fume hood behind a blast shield.

Risk Assessment & Hazard Profile

Hazard CategoryClassificationSpecific RiskMechanism of Action
Physical High Energy / Explosive Shock/Thermal SensitivityThe azide group (-N₃) can decompose violently to nitrenes, releasing nitrogen gas. The low C/N ratio (11:7) indicates high energy density.
Health Genotoxic Carcinogen DNA Adduct FormationMetabolic or photo-activation generates electrophilic nitrenes that covalently bind to DNA (guanine residues), causing frameshift mutations.
Reactivity Incompatible Toxic Gas / ExplosionAcids: Generates hydrazoic acid (HN₃).[1][2] Metals: Forms explosive metal azides.[1] Halogenated Solvents: May form di/tri-azidomethane (explosive).[1]

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum protection required. There are no exceptions for "quick" procedures.

Body ZonePPE RequirementTechnical Rationale
Respiratory Fume Hood (Primary) Volatile decomposition products (nitrenes) are toxic. If hood failure occurs, use a full-face respirator with P100/OV cartridges.
Dermal (Hands) Double Gloving Inner: High-dexterity Nitrile (4 mil). Outer: Silver Shield® (Laminate) or thick Nitrile (8 mil). Azides penetrate standard latex instantly.
Ocular/Face Face Shield + Goggles Standard safety glasses are insufficient. A face shield protects the neck and face from potential detonation fragments.
Body Tyvek® Lab Coat Disposable, non-woven material prevents chemical impregnation into fabric lab coats.

Operational Protocol: Handling & Synthesis

A. Workspace Preparation
  • Demarcation: Post "High Hazard: Mutagen & Explosive" signage on the fume hood.

  • Light Control: Cover the hood sash with amber UV-blocking film or switch room lighting to red/yellow safe lights.

  • Static Control: Use an anti-static gun on all plasticware before use; static discharge can trigger dry azides.

B. Weighing & Solubilization (Critical Step)
  • Tooling: Use Teflon or ceramic spatulas only. NEVER use metal.

  • Solvent Choice: Dissolve immediately in DMSO or DMF .

    • Prohibited: Dichloromethane (DCM) or Chloroform (forms explosive azidomethanes).[1]

  • Procedure:

    • Tare a pre-weighed amber glass vial (plastic cap, PTFE liner).

    • Add the solid 2-Azido-MeIQx.

    • Add solvent gently down the side. Do not sonicate (shock hazard). Swirl gently to dissolve.

C. Photoactivation Workflow (Experimental)

This compound is designed to crosslink upon UV exposure (typically 366 nm).

Photoaffinity_Workflow Start Solid 2-Azido-MeIQx (Dark/Cold Storage) Solubilization Solubilize in DMSO (No Halogenated Solvents) Start->Solubilization Ceramic Tools Incubation Incubate with Target (DNA/Protein) Solubilization->Incubation Dark Conditions Activation UV Irradiation (366 nm, 4°C) Incubation->Activation Nitrene Formation Quench Quench Excess Azide (Reduction) Activation->Quench Safety Stop Analysis Adduct Analysis (HPLC/MS) Quench->Analysis

Figure 1: Safe operational workflow for photoaffinity labeling. Note the mandatory quenching step before downstream analysis.

Emergency Response & Spill Management

Spill Decision Logic

Scenario: Dry powder spill (>10 mg) or Solution spill inside hood.

  • Evacuate: Clear the immediate area.

  • Assess: Is the substance dry?

    • If Dry:[1] Do NOT wipe (friction hazard).[2] Cover gently with wet paper towels (soaked in phosphate buffer) to desensitize.

    • If Wet: Absorb with sand or vermiculite.

  • Decontaminate:

    • Use a reducing agent solution: 10% Sodium Thiosulfate or 1M Dithiothreitol (DTT) .

    • Allow to sit for 30 minutes to reduce the azide to the corresponding amine (MeIQx), which is still toxic but no longer explosive.

    • Clean up as hazardous chemical waste (carcinogen).

Disposal & Waste Stream Management

NEVER pour azide solutions down the drain (explosion hazard in lead/copper pipes).

Waste StreamTreatment Protocol
Solid Waste Collect in a dedicated plastic container labeled "High Nitrogen/Explosive Hazard." Do not compact.
Liquid Waste Quench with excess DTT or Mercaptoethanol to reduce the azide. Adjust pH to >9 (alkaline) to prevent HN₃ formation.
Contaminated Sharps Prohibited. Do not use needles. If glass pipettes are used, rinse with reducing agent before disposal in a sharps bin.

References

  • ResearchGate. (2000). Mutational and DNA Binding Specificity of the Carcinogen 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline. [Link]

  • National Institutes of Health (NIH). (2006). Stability and Reactivity of 2-Nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline. [Link]

  • UC Santa Barbara. (2022). Sodium Azide and Organic Azides: Standard Operating Procedure. [Link]

  • Stanford University. (2022). Information on Azide Compounds. [Link]

  • University of Victoria. (2022). Safe Handling of Azides. [Link]

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline
Reactant of Route 2
2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。